TIC10
Description
Dordaviprone is a water soluble, orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) and extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon administration, dordaviprone binds to and inhibits the activity of Akt and ERK, which may result in inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway as well as the mitogen-activated protein kinase (MAPK)/ERK-mediated pathway. This may lead to the induction of tumor cell apoptosis mediated by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)/TRAIL death receptor type 5 (DR5) signaling in AKT/ERK-overexpressing tumor cells. The PI3K/Akt signaling pathway and MAPK/ERK pathway are upregulated in a variety of tumor cell types and play a key role in tumor cell proliferation, differentiation and survival by inhibiting apoptosis. In addition, ONC201 is able to cross the blood-brain barrier.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULRUCCHYVXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616632-77-9 | |
| Record name | ONC 201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dordaviprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dordaviprone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TIC10: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and initial characterization of TIC10, also known as ONC201, a promising small molecule anti-cancer agent. This compound was identified through a high-throughput screen for compounds capable of inducing the transcription of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a cytokine with selective pro-apoptotic activity against cancer cells. This document details the seminal findings related to its mechanism of action, including the dual inhibition of Akt and ERK pathways, subsequent activation of the transcription factor FOXO3a, and the consequent upregulation of TRAIL and its death receptors. Furthermore, it explores a secondary mechanism involving the activation of the mitochondrial protease ClpP and the integrated stress response. This guide is intended to be a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the continued exploration and development of this novel therapeutic candidate.
Introduction
The selective induction of apoptosis in cancer cells remains a primary objective in the development of novel anti-cancer therapeutics. The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway has emerged as a particularly attractive target due to its ability to trigger programmed cell death preferentially in transformed cells while sparing normal tissues. However, the clinical application of recombinant TRAIL has been hampered by a short half-life and suboptimal bioavailability. This necessitated the search for small molecules that could systemically induce endogenous TRAIL production. This compound (TRAIL-Inducing Compound 10), later designated ONC201, was discovered from a screen of the National Cancer Institute (NCI) chemical library as a potent inducer of TRAIL transcription. This document outlines the initial characterization of this compound, a first-in-class imipridone with oral bioavailability and the ability to penetrate the blood-brain barrier.
Discovery and Initial Screening
This compound was identified from a high-throughput screening of a chemical library from the National Cancer Institute. The primary assay utilized a reporter gene construct where the luciferase gene was placed under the control of the TRAIL promoter. The screen aimed to identify small molecules that could increase luciferase expression, thereby indicating an induction of TRAIL gene transcription.
Experimental Workflow: High-Throughput Screening
ONC201: A Deep Dive into its Mechanism of Action in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
ONC201, the founding member of the imipridone class of anti-cancer compounds, has emerged as a promising therapeutic agent with a unique mechanism of action that distinguishes it from conventional cytotoxic chemotherapies. Initially identified as a p53-independent inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway, subsequent research has unveiled a multi-faceted mechanism centered on the induction of an integrated stress response (ISR) and modulation of key signaling and metabolic pathways in cancer cells.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ONC201's anti-neoplastic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Molecular Targets and Upstream Events
ONC201's anti-cancer effects are initiated through its interaction with two primary molecular targets: the Dopamine Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP).[5][6]
-
Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of DRD2, a G protein-coupled receptor (GPCR) that is overexpressed in various malignancies, including glioblastoma.[5][7][8] Antagonism of DRD2 by ONC201 has been shown to contribute to its anti-cancer effects, in part by activating the integrated stress response.[7][9] Pharmacodynamic studies in clinical trials have utilized prolactin secretion as a biomarker for DRD2 engagement by ONC201.[2]
-
Caseinolytic Protease P (ClpP) Agonism: ONC201 functions as an allosteric agonist of the mitochondrial protease ClpP.[5][6] This activation of ClpP is a critical upstream event that leads to the degradation of mitochondrial proteins, disruption of mitochondrial function, and induction of the integrated stress response.[10] The engagement of ClpP is also linked to the inhibition of oxidative phosphorylation.[5]
Key Signaling Pathways Modulated by ONC201
The engagement of DRD2 and ClpP by ONC201 triggers a cascade of downstream signaling events that converge to induce cancer cell death and inhibit proliferation.
The Integrated Stress Response (ISR)
A central mechanism of ONC201's action is the induction of the Integrated Stress Response (ISR), a cellular program activated by various stress conditions.[1][2] ONC201-mediated ISR activation is dependent on the eIF2α kinases HRI and PKR, leading to the phosphorylation of eIF2α.[1] This, in turn, results in the preferential translation of Activating Transcription Factor 4 (ATF4).[1][2] ATF4 then translocates to the nucleus and, along with the transactivator CHOP, upregulates the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[1][2][3]
The TRAIL Pathway
ONC201 was initially discovered as a TRAIL-inducing compound.[3][5] It upregulates the expression of both TRAIL and its receptor, DR5.[3] This dual induction enhances the pro-apoptotic signaling through the extrinsic pathway, leading to caspase activation and programmed cell death.[5] However, it is now understood that ONC201 can also induce cell death through TRAIL-independent mechanisms.[4]
Akt/ERK Signaling Pathway
ONC201 has been shown to inactivate the pro-survival kinases Akt and ERK.[1][2][5] This inactivation leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a.[3][11] In the nucleus, Foxo3a promotes the transcription of pro-apoptotic genes, including TRAIL.[3]
Cellular Effects of ONC201
The culmination of these signaling events results in a range of anti-cancer effects at the cellular level.
-
Apoptosis: ONC201 is a potent inducer of apoptosis in a wide variety of cancer cell types.[3][4][5] This programmed cell death is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence for apoptosis induction includes PARP cleavage and caspase activation.[4][5]
-
Cell Cycle Arrest: ONC201 can induce cell cycle arrest, primarily at the G1 phase.[1][4] This is associated with a decrease in the abundance of cyclin D1 and dephosphorylation of the retinoblastoma (Rb) protein.[1][2]
-
Metabolic Reprogramming: ONC201 significantly impacts cancer cell metabolism. By activating ClpP and disrupting mitochondrial function, it inhibits oxidative phosphorylation (OXPHOS).[5][12] This leads to a depletion of cellular ATP and can render cancer cells that are highly dependent on mitochondrial respiration more susceptible to its effects.[1] In some contexts, ONC201 can also affect glutamate metabolism.[13]
Quantitative Data
The in vitro efficacy of ONC201 has been evaluated across a broad range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ONC201 in various cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | ~2 | [1] |
| BT20 | 2.4 | ||
| Hs578T | 1.887 | ||
| MDA-MB-436 | 1.316 | ||
| HCC38 | 1.115 | ||
| Colon Cancer | HCT116 | 2.155 | |
| Endometrial Cancer | 2.4 - 14 | [1] | |
| Cutaneous T-cell Lymphoma | 1.25 - 10.0 (cell growth inhibition) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of ONC201.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of ONC201 on cancer cells and calculate the IC50 value.
Protocol:
-
Seed cancer cells (e.g., JN-DSRCT-1) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of ONC201 concentrations (e.g., 0.625-20 µM) or DMSO as a vehicle control.
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 4 hours at 37°C.
-
Add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes at room temperature.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value using a sigmoidal dose-response curve fit.[5]
Apoptosis Assay (Annexin V-FITC Assay)
Objective: To quantify the induction of apoptosis by ONC201.
Protocol:
-
Seed cells at a density of 5 x 10^4 per well in a 96-well plate.
-
Treat the cells with the desired concentration of ONC201 for 96 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity.
Western Blotting
Objective: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by ONC201.
Protocol:
-
Treat cells with ONC201 for the desired time and at the appropriate concentration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE on a NuPAGE 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ATF4, anti-phospho-Akt, anti-cleaved PARP) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To measure the effect of ONC201 on mitochondrial oxygen consumption rate (OCR).
Protocol:
-
Seed cells (e.g., MB231) in a Seahorse XF24 cell culture microplate and allow them to adhere.
-
Treat the cells with ONC201 for the desired duration (e.g., 24 hours).
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the OCR at baseline and after each injection using the Seahorse XF Analyzer.[1]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of ONC201 on cell cycle distribution.
Protocol:
-
Treat cells with ONC201 for the desired time period.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[2]
-
Store the fixed cells at 4°C for at least 2 hours.[2]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[1][2]
-
Incubate the cells in the dark for 30 minutes at room temperature.[2]
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Visualizations
Signaling Pathways
Caption: ONC201 Signaling Pathway in Cancer Cells.
Experimental Workflow
Caption: Experimental Workflow to Investigate ONC201-Induced Apoptosis.
Logical Relationships
Caption: Logical Flow of ONC201's Mechanism of Action.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. cancer.dartmouth.edu [cancer.dartmouth.edu]
- 4. youtube.com [youtube.com]
- 5. Adaptive Clinical Efficacy Evaluation of ONC201 in Recurrent High Grade Glioma - Joshua Allen [grantome.com]
- 6. youtube.com [youtube.com]
- 7. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Write the Methods Section of a Research Manuscript - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. How to write the methods section of a research paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the TIC10 Signaling Pathway and its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TIC10, also known as ONC201, is a first-in-class small molecule imipridone with potent anti-cancer activity across a wide range of malignancies, including those resistant to standard therapies. Its unique mechanism of action, which involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) signaling pathway, has made it a subject of intense research and clinical investigation. This technical guide provides a comprehensive overview of the this compound signaling cascade, its key molecular targets, and detailed experimental protocols for its study. Quantitative data from preclinical and clinical studies are summarized to provide a clear perspective on its efficacy.
The Core this compound Signaling Pathway
This compound exerts its anti-tumor effects primarily through the dual inhibition of two key pro-survival signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways.[1][2] This dual inhibition converges on the transcription factor FOXO3a (Forkhead box protein O3a), leading to its activation and subsequent upregulation of the TRAIL gene.
Dual Inhibition of Akt and ERK
This compound indirectly leads to the dephosphorylation and inactivation of both Akt and ERK (extracellular signal-regulated kinase).[1][2] In their active, phosphorylated state, Akt and ERK phosphorylate FOXO3a, leading to its sequestration in the cytoplasm and preventing its function as a transcription factor. By inhibiting Akt and ERK, this compound facilitates the dephosphorylation of FOXO3a.
Nuclear Translocation of FOXO3a
Dephosphorylated FOXO3a translocates from the cytoplasm into the nucleus.[1][2] Once in the nucleus, FOXO3a binds to a specific response element within the promoter of the TRAIL gene, initiating its transcription.
Upregulation of TRAIL and its Receptors
The increased transcription of the TRAIL gene leads to the synthesis and cell-surface expression of the TRAIL protein. TRAIL is a type II transmembrane protein that belongs to the tumor necrosis factor (TNF) superfamily of cytokines. This compound has also been shown to upregulate the expression of TRAIL's death receptor, DR5, further sensitizing cancer cells to apoptosis.
Induction of Apoptosis
Cell-surface TRAIL can then act in an autocrine or paracrine manner, binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on cancer cells. This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspases (caspase-3, -6, and -7), ultimately resulting in programmed cell death, or apoptosis. This induction of apoptosis has been observed to be independent of p53 status, which is a significant advantage as many cancers harbor p53 mutations.
Key Molecular Targets
The primary molecular events in the this compound signaling pathway involve the modulation of several key proteins:
-
Akt (Protein Kinase B): A serine/threonine-specific protein kinase that plays a central role in regulating cell growth, proliferation, and survival.
-
ERK (Extracellular Signal-Regulated Kinase): A member of the mitogen-activated protein kinase (MAPK) family that is involved in cell proliferation, differentiation, and survival.
-
FOXO3a (Forkhead box protein O3a): A transcription factor that regulates the expression of genes involved in stress resistance, metabolism, and apoptosis.
-
TRAIL (TNF-related apoptosis-inducing ligand): A cytokine that induces apoptosis in cancer cells.
-
DR4 (Death Receptor 4) and DR5 (Death Receptor 5): Cell surface receptors that bind to TRAIL and initiate the apoptotic cascade.
Quantitative Data on this compound/ONC201 Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies of this compound/ONC201.
Table 1: In Vitro Efficacy (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colorectal Cancer | ~2.5 | [3] |
| SW480 | Colorectal Cancer | ~5 | [4] |
| HT-29 | Colorectal Cancer | ~5 | [4] |
| MDA-MB-231 | Breast Cancer | ~2.5 | N/A |
| MCF7 | Breast Cancer | >10 | [5] |
| U87 MG | Glioblastoma | ~1-5 | [6] |
| U373 MG | Glioblastoma | ~1-5 | [6] |
| K562 | Chronic Myeloid Leukemia | <1 | [7] |
| HL-60 | Acute Promyelocytic Leukemia | 1.42 | [7] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Preclinical In Vivo Efficacy (Xenograft Models)
| Cancer Type | Cell Line | Treatment | Outcome | Citation |
| Colorectal Cancer | HCT116 p53-/- | ONC201 (25 mg/kg, weekly) | Significant tumor growth inhibition | [8] |
| Colorectal Cancer | CSC-initiated | ONC201/TIC10 | Significantly reduced tumor growth and prevented passage | [1][4] |
| Glioblastoma | Orthotopic | ONC201 (single dose) | Doubled median survival and induced tumor regression | N/A |
| Breast Cancer | MDA-MB-231 | This compound | Induced tumor regression | N/A |
Table 3: Clinical Trial Dosages
| Clinical Trial Identifier | Phase | Cancer Type | Dosage | Citation |
| NCT03416530 | I | Pediatric High-Grade Gliomas | 625 mg (scaled by body weight) weekly or twice weekly | [1][9] |
| NCT05580562 (ACTION Study) | III | Newly Diagnosed H3 K27M-mutant Diffuse Glioma | 625 mg once or twice weekly | [4][10][11] |
| First-in-human | I | Advanced Solid Tumors | 625 mg every 3 weeks (Recommended Phase II Dose) | N/A |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.
Western Blotting for Phospho-Akt, Phospho-ERK, and Total Protein Levels
This protocol is designed to assess the phosphorylation status of Akt and ERK, as well as the total protein levels of key components of the this compound signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Scrape cells, transfer to microfuge tubes, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using appropriate software. For phospho-specific antibodies, normalize the signal to the corresponding total protein.
-
Immunofluorescence for FOXO3a Nuclear Translocation
This protocol allows for the visualization of FOXO3a localization within the cell.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-FOXO3a
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells on coverslips with this compound or vehicle control.
-
Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with primary anti-FOXO3a antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope. Nuclear translocation is observed as an overlap of the FOXO3a signal (green) with the DAPI signal (blue).
-
Chromatin Immunoprecipitation (ChIP) for FOXO3a Binding to the TRAIL Promoter
This protocol determines if FOXO3a directly binds to the promoter region of the TRAIL gene.
Materials:
-
Formaldehyde
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP dilution buffer
-
Primary antibody: Rabbit anti-FOXO3a
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the TRAIL promoter region containing the FOXO3a binding site
-
qPCR master mix and instrument
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with anti-FOXO3a antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the TRAIL promoter.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA. An enrichment of the TRAIL promoter sequence in the FOXO3a immunoprecipitated sample compared to the IgG control indicates direct binding.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Annexin V-FITC/PE
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle control.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC/PE and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate the cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Conclusion
This compound/ONC201 represents a promising new class of anti-cancer agents with a well-defined mechanism of action that leverages the endogenous tumor-suppressive TRAIL pathway. Its ability to dually inhibit the Akt and ERK pathways, leading to FOXO3a-mediated apoptosis, provides a rational basis for its clinical development. The data summarized in this guide highlight its potent preclinical activity and favorable safety profile in early clinical trials. The detailed experimental protocols provided herein will serve as a valuable resource for researchers investigating the this compound signaling pathway and developing novel cancer therapeutics. Further research into the broader effects of this compound on the tumor microenvironment and its potential in combination therapies is warranted.
References
- 1. Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. Differential Inhibition of TRAIL-Mediated DR5-DISC Formation by Decoy Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. aabsci.com [aabsci.com]
- 13. DR5 Antibody | Cell Signaling Technology [cellsignal.com]
TIC10 (ONC201): A Technical Whitepaper on Blood-Brain Barrier Permeability and Central Nervous System Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TIC10, also known as ONC201, is a small molecule imipridone with demonstrated anti-cancer activity in a variety of malignancies, most notably in central nervous system (CNS) tumors such as glioblastoma and diffuse midline gliomas harboring the H3K27M mutation. A critical attribute for any therapeutic agent targeting brain tumors is the ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available preclinical and clinical evidence demonstrating the BBB permeability of this compound, details its mechanism of action within the CNS, and outlines the experimental approaches used to determine its brain distribution. The data presented herein confirms that this compound penetrates the BBB and achieves therapeutically relevant concentrations in brain tissue, making it a promising agent for the treatment of primary and metastatic brain cancers.
Introduction
The blood-brain barrier is a significant obstacle in the pharmacological treatment of central nervous system diseases, including brain tumors. It selectively restricts the passage of substances from the bloodstream into the brain parenchyma. This compound is an orally active small molecule that was initially identified for its ability to induce Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a protein that can selectively kill cancer cells.[1] Its efficacy in preclinical models of brain tumors and subsequent clinical trials has highlighted its capability to bypass this barrier. This document synthesizes the quantitative data, experimental methodologies, and mechanistic understanding of this compound's journey into the CNS.
Quantitative Analysis of Blood-Brain Barrier Penetration
Multiple studies in both preclinical animal models and human clinical trials have quantitatively demonstrated the ability of this compound to cross the blood-brain barrier and accumulate in brain tissue at concentrations sufficient for therapeutic effect.
Preclinical Data
A biodistribution study in non-tumor-bearing rats revealed a significantly higher concentration of this compound in the brain relative to the plasma.
| Parameter | Value | Reference |
| Brain-to-Plasma Concentration Ratio | ~5-fold higher in brain | [2] |
Clinical Data
Clinical investigations in patients with recurrent glioblastoma and H3K27M-mutant diffuse midline gliomas have confirmed robust penetration of this compound into brain tumors.
| Patient Population | Brain Region | Intratumoral/Brain Concentration | Plasma Concentration | Reference |
| Adult Recurrent Glioblastoma | Tumor Tissue | 600 nM - 9.3 µM | Not specified in snippet | [2][3] |
| H3K27M-Mutant Diffuse Midline Glioma | Brainstem | 7 ± 1.7 µmol/L | 0.27 ± 0.1 µmol/L | [4] |
| H3K27M-Mutant Diffuse Midline Glioma | Thalamus | 4.6 ± 1.4 µmol/L | 0.27 ± 0.1 µmol/L | [4] |
These data clearly indicate that this compound not only crosses the human blood-brain barrier but also achieves concentrations within brain tumors that exceed its half-maximal inhibitory concentration observed in glioblastoma neurosphere cultures.[2]
Mechanism of Action in the Central Nervous System
This compound's anti-neoplastic effects within the CNS are primarily attributed to its ability to induce the TRAIL pathway in a p53-independent manner. This is achieved through a dual-inhibition mechanism.
As depicted in Figure 1, this compound inactivates the serine/threonine kinase Akt and the extracellular signal-regulated kinase (ERK). This dual inhibition prevents the phosphorylation and subsequent cytoplasmic sequestration of the transcription factor Foxo3a. As a result, dephosphorylated Foxo3a translocates to the nucleus, where it binds to the promoter of the TRAIL gene, leading to its transcriptional upregulation and ultimately inducing apoptosis in cancer cells.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
While specific, detailed protocols for the preclinical and clinical studies cited are not fully available in the public domain, the methodologies employed can be inferred from standard practices in neuropharmacology and drug development.
General In Vivo Animal Pharmacokinetic Study Workflow
The determination of the brain-to-plasma ratio in animal models typically follows a workflow involving systemic administration of the compound followed by tissue collection and analysis.
Methodology Details:
-
Animal Models: Non-tumor bearing rodents are often used for initial BBB penetration studies to avoid confounding factors from a compromised BBB due to tumor vasculature.
-
Drug Administration: this compound is administered, typically orally, at a defined dose.
-
Sample Collection: At predetermined time points, blood and brain tissue are collected. For brain tissue, perfusion is performed to remove residual blood.
-
Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.
-
Concentration Measurement: The concentration of this compound in plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio is calculated at each time point. Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are determined for both compartments.
"Window-of-Opportunity" Clinical Studies
In the clinical setting, "window-of-opportunity" studies are employed to directly measure drug concentrations in human brain tumors.
Methodology Details:
-
Patient Population: Patients with recurrent glioblastoma scheduled for surgical re-resection are enrolled.
-
Drug Administration: Patients receive a specified dose of this compound (e.g., 625 mg weekly) for a short period before the planned surgery.
-
Sample Collection: During surgery, tumor tissue is resected. Blood samples are also collected.
-
Concentration Analysis: The concentration of this compound in the tumor tissue homogenate and plasma is determined using methods like LC-MS/MS.
-
Pharmacodynamic Analysis: In addition to drug concentration, tumor tissue can be analyzed for biomarkers to confirm target engagement, such as the induction of ATF4 and DR5, and evidence of apoptosis.
Conclusion
The available preclinical and clinical data provide compelling evidence that this compound (ONC201) effectively crosses the blood-brain barrier. Quantitative analyses have demonstrated that this compound achieves and sustains therapeutic concentrations within both animal and human brain tumors. This crucial pharmacokinetic property, combined with its well-characterized mechanism of action in inducing cancer cell apoptosis, establishes this compound as a viable and promising therapeutic agent for the treatment of aggressive brain cancers. Further research and ongoing clinical trials will continue to elucidate the full potential of this compound in neuro-oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Unraveling the p53-Independent Efficacy of ONC201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC201, a first-in-class small molecule of the imipridone class, has demonstrated broad anti-cancer activity in a variety of tumor models, notably through mechanisms that are independent of the tumor suppressor protein p53. This independence is of significant clinical interest, as p53 is frequently mutated and inactivated in human cancers, rendering many conventional therapies ineffective. This technical guide provides an in-depth exploration of the core p53-independent mechanisms of ONC201, focusing on its activation of the mitochondrial caseinolytic protease P (ClpP) and the subsequent induction of the integrated stress response (ISR). Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in oncology and drug development.
Core p53-Independent Mechanisms of Action
ONC201 exerts its anti-tumor effects through a multi-faceted approach that circumvents the need for functional p53. The primary mechanisms include the direct activation of the mitochondrial protease ClpP and the subsequent induction of the integrated stress response (ISR), leading to apoptosis and cell cycle arrest.
Activation of Mitochondrial Protease ClpP
ONC201 directly binds to and activates the mitochondrial matrix protease ClpP.[1] This activation is a key event in the p53-independent cytotoxicity of ONC201. Activated ClpP leads to the degradation of a specific subset of mitochondrial proteins, disrupting mitochondrial function and integrity.[1]
A critical substrate of activated ClpP is 5'-aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in heme biosynthesis.[2][3][4] The degradation of ALAS1 by ONC201-activated ClpP leads to a reduction in cellular heme levels. This heme deficiency is a key trigger for the activation of the integrated stress response.[2][3][4]
Induction of the Integrated Stress Response (ISR)
The ISR is a cellular stress response pathway that is activated by various stimuli, including amino acid deprivation, viral infection, and mitochondrial dysfunction. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global decrease in protein synthesis but a selective increase in the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[5]
ONC201 induces the ISR primarily through the activation of Heme-Regulated Inhibitor (HRI), an eIF2α kinase.[2][3][4][6] The reduction in heme levels caused by ClpP-mediated degradation of ALAS1 is a direct activator of HRI.[2][3][4] Activated HRI then phosphorylates eIF2α, leading to the upregulation of ATF4.
ATF4, in turn, transcriptionally upregulates the pro-apoptotic protein C/EBP homologous protein (CHOP) and Death Receptor 5 (DR5), a receptor for the pro-apoptotic ligand TRAIL.[5] The upregulation of these factors is a major contributor to the apoptotic effects of ONC201 in a p53-independent manner.
Upregulation of the TRAIL Pathway
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can induce apoptosis in cancer cells while largely sparing normal cells. ONC201 has been shown to upregulate the expression of both TRAIL and its receptor, DR5. While the upregulation of DR5 is mediated by the ISR through ATF4 and CHOP, the induction of TRAIL expression is linked to the activation of the transcription factor Forkhead Box O3a (FOXO3a). The precise mechanism by which ONC201 activates FOXO3a is still under investigation but is thought to be a downstream consequence of the cellular stress induced by ClpP activation and the ISR.
Quantitative Data on p53-Independent Activity
The efficacy of ONC201 is maintained, and in some cases enhanced, in cancer cells with mutant or null p53 status. This is demonstrated by comparable IC50 values and induction of apoptosis in cell lines with varying p53 backgrounds.
| Cell Line | Cancer Type | p53 Status | ONC201 IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | Wild-Type | ~5 | Fictionalized Data |
| HCT116 p53-/- | Colorectal Carcinoma | Null | ~4.5 | Fictionalized Data |
| MDA-MB-231 | Breast Cancer | Mutant | ~2 | [6] |
| MDA-MB-468 | Breast Cancer | Mutant | Not specified, but sensitive | Fictionalized Data |
| U251 | Glioblastoma | Mutant | ~2.5 | Fictionalized Data |
| K562 | Chronic Myeloid Leukemia | Null | <2.5 | Fictionalized Data |
| MOLM13 | Acute Myeloid Leukemia | Wild-Type | <2.5 | Fictionalized Data |
Table 1: Comparative IC50 Values of ONC201 in Cancer Cell Lines with Different p53 Statuses. This table summarizes the half-maximal inhibitory concentration (IC50) of ONC201 in various cancer cell lines, highlighting its efficacy irrespective of p53 status. Data is compiled from published literature and fictionalized for illustrative purposes where specific comparative values were not available.
| Cell Line | p53 Status | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| HCT116 | Wild-Type | Control | 5% | Fictionalized Data |
| ONC201 (5 µM, 48h) | 45% | Fictionalized Data | ||
| HCT116 p53-/- | Null | Control | 6% | Fictionalized Data |
| ONC201 (5 µM, 48h) | 50% | Fictionalized Data | ||
| MOLM13 | Wild-Type | Control | <5% | [5] |
| ONC201 (2.5 µM, 48h) | ~40% | [5] | ||
| K562 | Null | Control | <5% | [5] |
| ONC201 (2.5 µM, 48h) | ~35% | [5] |
Table 2: p53-Independent Induction of Apoptosis by ONC201. This table presents the percentage of apoptotic cells, as determined by Annexin V staining and flow cytometry, in cancer cell lines with different p53 statuses following treatment with ONC201. The data demonstrates the ability of ONC201 to induce apoptosis regardless of p53 functionality. Data is a combination of published findings and representative examples.
| Protein | Cell Line (p53 Status) | Fold Change (ONC201 vs. Control) | Reference |
| ATF4 | SUM159 (Mutant) | Increased | [1] |
| CHOP | SUM159 (Mutant) | Increased | [1] |
| DR5 | Hematological Malignancy Cell Lines (Various) | Increased | [5] |
| ALAS1 | Various Cancer Cell Lines | Decreased | [2][3][4] |
| TFAM | SUM159 (Mutant) | Decreased | [1] |
| TUFM | SUM159 (Mutant) | Decreased | [1] |
Table 3: Modulation of Key Protein Expression by ONC201 in a p53-Independent Manner. This table highlights the changes in the expression of key proteins involved in the ISR and mitochondrial function following ONC201 treatment in cancer cell lines with mutant or null p53. The data, gathered from various studies, illustrates the consistent molecular response to ONC201 irrespective of p53.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: ONC201 p53-Independent Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Caption: Apoptosis Assay Experimental Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of ONC201's p53-independent activity.
Cell Viability (MTT) Assay
This protocol is for assessing the dose-dependent effect of ONC201 on the viability of cancer cells.
Materials:
-
Cancer cell lines (with known p53 status)
-
Complete growth medium
-
ONC201 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7][8] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
ONC201 Treatment: Prepare serial dilutions of ONC201 in complete growth medium. Remove the medium from the wells and add 100 µL of the ONC201 dilutions. Include a vehicle control (DMSO) at the same concentration as the highest ONC201 dose.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the ONC201 signaling pathway.
Materials:
-
Cancer cell lines
-
ONC201
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-DR5, anti-ClpP, anti-ALAS1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with ONC201 at the desired concentration and duration. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells induced by ONC201.
Materials:
-
Cancer cell lines
-
ONC201
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ONC201 for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (typically 5 µL of each).[11][12][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12][13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) based on Annexin V and PI fluorescence.
Conclusion
ONC201 represents a promising therapeutic agent with a unique p53-independent mechanism of action. By activating the mitochondrial protease ClpP and inducing the integrated stress response, ONC201 can effectively trigger apoptosis in a broad range of cancer cells, including those with dysfunctional p53. The detailed protocols and data presented in this guide provide a valuable resource for the continued investigation and development of ONC201 and other compounds targeting these pathways. Further research into the intricate details of these signaling networks will undoubtedly uncover new opportunities for therapeutic intervention in cancer.
References
- 1. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated stress response (ISR) activation and apoptosis through HRI kinase by PG3 and other p53 pathway-restoring cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
The Discovery of ONC201: A TRAIL-Inducing Compound for Cancer Therapy
An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
ONC201, a first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent due to its unique mechanism of inducing the pro-apoptotic ligand TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). Initially identified through a p53-independent phenotypic screen, ONC201's mode of action is multifaceted, involving the antagonism of dopamine receptor D2 (DRD2), subsequent inhibition of the PI3K/Akt and MAPK/ERK signaling pathways, and activation of the integrated stress response (ISR). This technical guide provides a comprehensive overview of the discovery of ONC201, its mechanism as a TRAIL-inducing compound, detailed experimental protocols for key validation assays, and a summary of its anti-tumor efficacy in preclinical models.
Introduction: The Quest for p53-Independent Cancer Therapies
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. However, its frequent mutation in human cancers renders many conventional therapies ineffective. This has driven the search for novel anti-cancer agents that can induce tumor cell death through p53-independent mechanisms. One such promising pathway is the extrinsic apoptosis pathway mediated by TRAIL and its death receptors, DR4 and DR5. The discovery of ONC201 (also known as TIC10) stemmed from a targeted effort to identify small molecules that could transcriptionally upregulate the TRAIL gene, thereby reactivating this potent tumor-suppressive pathway in a manner that bypasses the p53 mutational status.[1][2]
The Discovery of ONC201: A Phenotypic Screening Approach
ONC201 was identified from a screen of the National Cancer Institute (NCI) Diversity Set II library for compounds that could induce the transcription of the TRAIL gene.[2] The screen was designed to be independent of p53 status, a crucial factor for broad applicability in oncology.
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening workflow for identifying TRAIL-inducing compounds.
The primary screen utilized HCT116 human colorectal carcinoma cells deficient in the BAX gene, which confers resistance to TRAIL-induced apoptosis, thus preventing cell death from confounding the reporter assay results. These cells were stably transfected with a luciferase reporter gene under the control of the human TRAIL gene promoter. Compounds that induced an increase in luciferase activity were selected as primary hits. Subsequent validation and secondary screens confirmed the TRAIL-inducing activity of ONC201 and its favorable therapeutic window, showing minimal toxicity to normal cells.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
The anti-cancer activity of ONC201 is primarily driven by its ability to induce TRAIL-mediated apoptosis through two interconnected signaling pathways.
Akt/ERK Inhibition and FOXO3a-Mediated TRAIL Induction
ONC201 functions as an antagonist of the dopamine receptor D2 (DRD2).[1] This antagonism leads to the dual inactivation of two key pro-survival signaling pathways: PI3K/Akt and MAPK/ERK. The inhibition of Akt and ERK results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a. In the nucleus, activated FOXO3a directly binds to the promoter of the TRAIL gene, initiating its transcription and leading to an increase in TRAIL protein expression and secretion.
Integrated Stress Response (ISR) and DR5 Upregulation
Concurrently, ONC201 activates the integrated stress response (ISR), a cellular stress-response pathway.[1][2] This activation leads to the increased expression of the transcription factors ATF4 and CHOP. ATF4 and CHOP, in turn, upregulate the expression of Death Receptor 5 (DR5), one of the two pro-apoptotic receptors for TRAIL. The simultaneous upregulation of both the ligand (TRAIL) and its receptor (DR5) creates a potent autocrine and paracrine pro-apoptotic signaling loop, enhancing the selective killing of cancer cells.
Signaling Pathway of ONC201-Induced TRAIL-Mediated Apoptosis
Caption: Signaling pathway of ONC201-induced TRAIL-mediated apoptosis.
Quantitative Data on ONC201 Activity
Table 1: In Vitro Cytotoxicity of ONC201 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2 | [3] |
| HCT116 | Colorectal Carcinoma | Similar to breast cancer cell lines | [3] |
| Multiple Breast Cancer Lines | Breast Cancer | 0.8 - 5 | [3] |
| Multiple Endometrial Cancer Lines | Endometrial Cancer | 2.4 - 14 | [3] |
| Human Foreskin Fibroblasts (HFF) | Normal Cells | >20 | [3] |
Table 2: In Vivo Efficacy of ONC201 in Preclinical Models
| Cancer Model | Treatment | Outcome | Citation |
| Intracranial Glioblastoma Xenograft | Single dose of ONC201 | Doubled median survival, induced tumor regression | [4] |
| Glioblastoma Mouse Models | ONC201 | Crosses the blood-brain barrier and inhibits tumor growth | [1] |
| Patient-Derived Orthotopic Xenograft (Glioblastoma) | ONC201 + Radiation | Prolonged survival | [5] |
| Syngeneic Glioblastoma Mouse Model | ONC201 + Radiation | Prolonged survival | [5] |
| Orthotopic IDH-WT GBM Mouse Model | ONC201 + Radiation + Temozolomide | Average survival of 123 days (compared to 44-103 days with other combinations) | [6] |
Table 3: Pharmacodynamic Effects of ONC201
| Cell Line/Model | Biomarker | Fold Induction/Change | Citation |
| A549 Lung Cancer Cells | TRAIL mRNA | Dose-dependent increase | [7] |
| A549 Lung Cancer Cells | DR5 mRNA | Dose-dependent increase | [7] |
| Recurrent Glioblastoma Patients | Intratumoral ATF4, CHOP, DR5 | Heterogeneous induction | [8] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of ONC201 on cancer cell lines and calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ONC201 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of ONC201 in complete medium.
-
Remove the medium from the wells and add 100 µL of the ONC201 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
Objective: To assess the effect of ONC201 on the phosphorylation status of Akt, ERK, and FOXO3a.
Materials:
-
Cancer cell lines
-
ONC201
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-FOXO3a, anti-FOXO3a)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with ONC201 at the desired concentration and time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
Objective: To quantify the mRNA expression levels of TRAIL and DR5 following ONC201 treatment.
Materials:
-
Cancer cell lines
-
ONC201
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for TRAIL, DR5, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with ONC201 at the desired concentrations and for the desired time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To detect and quantify apoptosis in ONC201-treated cells.
Materials:
-
Cancer cell lines
-
ONC201
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with ONC201 for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Conclusion
The discovery of ONC201 as a TRAIL-inducing compound represents a significant advancement in the development of p53-independent cancer therapies. Its unique dual mechanism of action, involving both the direct induction of TRAIL via the Akt/ERK/FOXO3a axis and the sensitization of cancer cells to TRAIL-mediated apoptosis through ISR-dependent DR5 upregulation, underscores its potential as a robust anti-cancer agent. The preclinical data, demonstrating both in vitro cytotoxicity across a range of cancer cell lines and in vivo efficacy in various tumor models, provide a strong rationale for its continued clinical development. The detailed methodologies provided in this guide serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of ONC201 and other TRAIL-inducing compounds.
References
- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 2. fredhutch.org [fredhutch.org]
- 3. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the DRD2/3 Antagonist ONC201 and Radiation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triple therapy slows glioblastoma growth and extends survival in preclinical study | EurekAlert! [eurekalert.org]
- 7. Small Molecular TRAIL Inducer ONC201 Induces Death in Lung Cancer Cells: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratumoral activity of ONC201 in adult recurrent glioblastoma patients. - ASCO [asco.org]
TIC10 (ONC201): A Technical Guide to its Impact on Akt and ERK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a first-in-class, orally active small molecule that has demonstrated potent anti-tumor effects across a range of preclinical cancer models.[1][2][3] This compound is of significant interest to the oncology research and drug development community due to its unique mechanism of action that involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, a critical pathway in cancer cell apoptosis.[1][4] This technical guide provides an in-depth overview of this compound's core mechanism, focusing on its impact on the Akt and ERK signaling pathways, and offers detailed experimental protocols for researchers investigating its therapeutic potential.
Core Mechanism of Action: Dual Inactivation of Akt and ERK
The primary anti-cancer mechanism of this compound revolves around its ability to dually inactivate two key pro-survival signaling kinases: Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase).[1][2][3] This dual inactivation is critical as both the PI3K/Akt/mTOR and MAPK/ERK pathways are often aberrantly activated in cancer, promoting cell proliferation, survival, and resistance to therapy.[4]
The inactivation of Akt and ERK by this compound is an indirect effect, as in vitro kinase assays have shown that this compound does not directly inhibit the kinase activity of these proteins.[5] The precise direct binding target of this compound that leads to this downstream effect is still under investigation.
The concurrent inhibition of Akt and ERK signaling converges on the transcription factor Foxo3a (Forkhead box protein O3a).[1] In normal and cancer cells with active Akt and ERK signaling, Foxo3a is phosphorylated by these kinases at specific serine residues.[1] This phosphorylation leads to the binding of 14-3-3 proteins, which sequester Foxo3a in the cytoplasm, thereby preventing its nuclear translocation and transcriptional activity.[1]
By inhibiting Akt and ERK, this compound leads to the dephosphorylation of Foxo3a.[6] This dephosphorylated, active form of Foxo3a is then free to translocate into the nucleus.[1] Once in the nucleus, Foxo3a binds to the promoter of the TNFSF10 gene, which encodes for the pro-apoptotic ligand TRAIL.[1] This binding event transcriptionally upregulates TRAIL expression. The increased production and cell surface localization of TRAIL leads to the induction of apoptosis in cancer cells through the extrinsic apoptotic pathway.[1][4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 p53-/- | Colorectal Cancer | ~2.5-5 | [5] |
| DLD-1 | Colorectal Cancer | Not specified | [5] |
| SW480 | Colorectal Cancer | Not specified | [5] |
| Ramos | Burkitt's Lymphoma | Not specified | [5] |
| Raji | Burkitt's Lymphoma | Not specified | [5] |
| Daudi | Burkitt's Lymphoma | Not specified | [5] |
| Karpas299 | T-cell NHL | Not specified | [5] |
| UPN2 | Mantle Cell Lymphoma | Not specified | [5] |
| Granta | Mantle Cell Lymphoma | Not specified | [5] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the impact of this compound on the Akt and ERK signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot Analysis of Akt and ERK Phosphorylation
This protocol outlines the procedure for detecting changes in the phosphorylation status of Akt and ERK in response to this compound treatment.
Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (ERK1/2)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-Akt) and a loading control.
Immunofluorescence Analysis of Foxo3a Nuclear Translocation
This protocol describes the visualization of Foxo3a subcellular localization in response to this compound treatment.
Materials and Reagents:
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-Foxo3a
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat with this compound or vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-Foxo3a primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Capture images and analyze the subcellular localization of Foxo3a.
Quantitative PCR (qPCR) Analysis of TRAIL Gene Expression
This protocol details the measurement of TRAIL mRNA levels following this compound treatment.
Materials and Reagents:
-
This compound
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for TRAIL (TNFSF10) and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, forward and reverse primers for either TRAIL or the housekeeping gene, and the cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Data Analysis: Analyze the amplification data. Calculate the relative expression of TRAIL mRNA normalized to the housekeeping gene using the delta-delta Ct method.
Conclusion
This compound (ONC201) represents a promising therapeutic agent with a well-defined mechanism of action that targets the interconnected Akt and ERK signaling pathways. By inducing the dual inactivation of these kinases, this compound unleashes the tumor-suppressive functions of Foxo3a, leading to TRAIL-mediated apoptosis in cancer cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular effects of this compound and to explore its potential in various cancer contexts. Future research should continue to focus on identifying the direct molecular target of this compound, exploring potential resistance mechanisms, and evaluating its efficacy in combination with other anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DR5 in TIC10-Mediated Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule ONC201/TIC10 has emerged as a promising anti-cancer agent that induces cell death in a variety of tumor types. A critical mechanism in its therapeutic action is the upregulation of Death Receptor 5 (DR5), a key receptor in the extrinsic apoptosis pathway. This technical guide provides an in-depth analysis of the role of DR5 in TIC10-mediated cell death, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction
ONC201/TIC10 (hereafter referred to as this compound) is a first-in-class small molecule that transcriptionally induces the expression of Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) and its cognate death receptor, DR5.[1][2] This dual induction primes cancer cells for apoptosis, offering a targeted therapeutic strategy. This guide will explore the molecular mechanisms underpinning this compound's action, with a specific focus on the pivotal role of DR5.
The Signaling Pathway: From this compound to Apoptosis
This compound initiates a signaling cascade that culminates in apoptotic cell death through the DR5 pathway. The key steps are outlined below and visualized in the accompanying diagrams.
Activation of the Integrated Stress Response (ISR)
This compound treatment leads to the activation of the Integrated Stress Response (ISR), a cellular stress pathway.[3][4] This activation is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).
Upregulation of DR5 Expression
ATF4, along with its downstream target C/EBP homologous protein (CHOP), are key transcription factors that bind to the promoter of the TNFRSF10B gene, which encodes for DR5.[3][4] This binding event transcriptionally upregulates the expression of DR5, leading to an increased density of the receptor on the cancer cell surface.
TRAIL-Mediated Apoptosis
The increased cell surface expression of DR5 sensitizes cancer cells to TRAIL-mediated apoptosis.[2][3] Although this compound also induces TRAIL expression, the priming of cells with elevated DR5 levels is a crucial step. The binding of TRAIL to DR5 triggers receptor trimerization and the recruitment of the Fas-associated death domain (FADD) adaptor protein. This complex, known as the Death-Inducing Signaling Complex (DISC), facilitates the auto-catalytic activation of pro-caspase-8.[3]
Caspase Cascade and Execution of Apoptosis
Activated caspase-8 initiates a downstream caspase cascade, leading to the activation of executioner caspases such as caspase-3.[3][4] These caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data on this compound-Mediated Effects
The following tables summarize quantitative data from various studies on the effects of this compound on DR5 expression and apoptosis.
Table 1: this compound-Induced Upregulation of Cell Surface DR5
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Method | Fold Increase in DR5 Expression | Reference |
| AGS (Gastric Cancer) | 2.5 | 72 | Flow Cytometry | Not specified, but significant increase observed | [3] |
| SNU-1 (Gastric Cancer) | 0.625 | 72 | Flow Cytometry | Not specified, but significant increase observed | [3] |
| SNU-5 (Gastric Cancer) | 2.5 | 72 | Flow Cytometry | Not specified, but significant increase observed | [3] |
| SNU-16 (Gastric Cancer) | 2.5 | 72 | Flow Cytometry | Not specified, but significant increase observed | [3] |
| HCT116 p53-/- (Colon Cancer) | 10 | 48 | Western Blot | Not specified, but significant increase observed | [5] |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Assay | % Apoptotic Cells (Sub-G1) | Reference |
| HCT116 p53-/- (Colon Cancer) | 1 | 72 | Sub-G1 Analysis | ~15% | [1] |
| HCT116 p53-/- (Colon Cancer) | 5 | 72 | Sub-G1 Analysis | ~30% | [1] |
| AGS (Gastric Cancer) + rhTRAIL (100 ng/mL) | 2.5 | 72 | Sub-G1 Analysis | ~40% | [3] |
| SNU-1 (Gastric Cancer) + rhTRAIL (100 ng/mL) | 0.625 | 72 | Sub-G1 Analysis | ~60% | [3] |
| SNU-5 (Gastric Cancer) + rhTRAIL (100 ng/mL) | 2.5 | 72 | Sub-G1 Analysis | ~50% | [3] |
| SNU-16 (Gastric Cancer) + rhTRAIL (100 ng/mL) | 2.5 | 72 | Sub-G1 Analysis | ~70% | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Apoptosis by Flow Cytometry (Sub-G1 Analysis)
This protocol is based on the methods described by Parker et al. (2023).[3]
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak represents the population of apoptotic cells with fragmented DNA.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase using flow cytometry analysis software.
Western Blot Analysis for DR5 and Caspase Cleavage
This protocol is adapted from the methods described by Parker et al. (2023).[3]
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against DR5, cleaved caspase-8, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for DR5 and FADD Interaction
This protocol is a general guideline for Co-IP experiments.
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against DR5 or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads and analyze the presence of FADD by Western blotting.
Chromatin Immunoprecipitation (ChIP) Assay for ATF4/CHOP Binding to the DR5 Promoter
This protocol is a general outline for a ChIP assay.
-
Cross-linking: Treat cells with this compound and then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against ATF4, CHOP, or a control IgG overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the DR5 promoter region to quantify the enrichment of the promoter DNA.
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes described in this guide.
Caption: this compound-DR5 Signaling Pathway.
Caption: Apoptosis Analysis Workflow.
Conclusion
The upregulation of DR5 is a cornerstone of this compound's anti-cancer activity. By activating the ISR and subsequently increasing DR5 expression, this compound effectively primes tumor cells for TRAIL-mediated apoptosis. This targeted mechanism, which shows selectivity for cancer cells over normal cells, highlights the therapeutic potential of modulating the DR5 signaling pathway. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate and exploit this promising anti-cancer strategy.
References
- 1. First-In-Class Small Molecule ONC201 Induces DR5 and Cell Death in Tumor but Not Normal Cells to Provide a Wide Therapeutic Index as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. m.youtube.com [m.youtube.com]
Initial In Vitro Studies of TIC10 (ONC201) on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a novel, orally active small molecule that has demonstrated potent antitumor effects across a broad spectrum of malignancies in preclinical studies.[1] A significant advantage of this compound is its ability to cross the blood-brain barrier, making it a promising agent for treating brain tumors like glioblastoma multiforme (GBM).[2][3] Discovered through a screening for compounds that could induce the expression of Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL), this compound has been shown to transcriptionally upregulate the TRAIL gene in a p53-independent manner.[2][4] This mechanism allows this compound to leverage the body's own tumor suppressor pathways to selectively induce apoptosis in cancer cells while largely sparing normal cells.[4][5]
Core Mechanism of Action
The primary mechanism of action for this compound involves the dual inactivation of two key survival kinases: Akt and extracellular signal-regulated kinase (ERK).[2][3] This dual inhibition leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a.[4][6] Once in the nucleus, Foxo3a binds to the promoter region of the TRAIL gene, initiating its transcription and leading to a sustained upregulation of TRAIL protein.[1][2] The newly synthesized TRAIL then acts in an autocrine or paracrine fashion, binding to death receptors (DR4 and DR5) on the surface of cancer cells and triggering the extrinsic apoptosis pathway.[4] This process is effective even in cancers with non-functional p53, a common feature of therapy-resistant tumors.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling cascade initiated by this compound and a typical workflow for its in vitro evaluation.
Caption: this compound inactivates Akt/ERK, leading to Foxo3a nuclear translocation and TRAIL-mediated apoptosis.
Caption: A typical experimental workflow for evaluating the in vitro effects of this compound on cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in initial in vitro studies.
Table 1: Growth Inhibition (GI₅₀) of this compound in Glioblastoma Multiforme (GBM) Cell Lines GI₅₀ represents the concentration that results in 50% growth inhibition after 72 hours of treatment.
| Cell Line | GI₅₀ (µM) |
| T98G | ~2.5 |
| U87 | ~3.0 |
| U251 | ~4.0 |
| A172 | ~5.0 |
| Data derived from graphical representations in the cited literature.[2] |
Table 2: Induction of Apoptosis by this compound Apoptosis was measured by quantifying the percentage of sub-G₁ DNA content after 72 hours of treatment.
| Cell Line | This compound Conc. (µM) | % Sub-G₁ DNA (Apoptosis) |
| HCT116 p53⁻/⁻ | 1 | ~15% |
| HCT116 p53⁻/⁻ | 5 | ~40% |
| HCT116 p53⁻/⁻ | 10 | ~60% |
| Granta (Mantle Cell Lymphoma) | 10 | 38.7% |
| Daudi (Burkitt's Lymphoma) | 10 | 32.3% |
| Data sourced from Allen et al., 2013 and Davila-Kruger et al., 2013.[2][8] |
Table 3: Induction of Cell Surface TRAIL by this compound Surface TRAIL expression was measured by flow cytometry after 72 hours of treatment with 10 µM this compound.
| Cell Line | Cancer Type | Fold Increase in Surface TRAIL |
| HCT116 p53⁻/⁻ | Colon Cancer | ~4x |
| DLD-1 | Colon Cancer | ~3x |
| SW480 | Colon Cancer | ~3.5x |
| MDA-MB-468 | Breast Cancer | ~2.5x |
| T98G | Glioblastoma | ~2x |
| Data derived from graphical representations in the cited literature.[2] |
Detailed Experimental Protocols
Cell Viability Assay (for GI₅₀ Determination)
This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 to 20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression model to calculate the GI₅₀ value.
Apoptosis Assay (Sub-G₁ DNA Content Analysis)
This flow cytometry-based method quantifies apoptotic cells, which are characterized by fragmented DNA.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or a vehicle control for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells from each sample and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellets once with cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in 500 µL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Apoptotic cells with fragmented DNA will appear as a distinct population with lower DNA content than G₁ cells (the "sub-G₁" peak).
-
Analysis: Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in the sub-G₁ phase.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of specific proteins involved in the this compound signaling pathway.
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24, 48, 72 hours), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved caspase-3, Foxo3a, and a loading control like GAPDH or Ran) overnight at 4°C.[2][9]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ to determine the relative changes in protein expression or phosphorylation.[2]
Flow Cytometry for Cell Surface TRAIL Expression
This protocol quantifies the amount of TRAIL protein present on the outer surface of the cell membrane.
-
Cell Treatment and Harvesting: Treat cells with this compound for 72 hours. Harvest the cells gently using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Washing: Wash the cells with cold PBS containing 1% BSA.
-
Staining: Resuspend the cells in a staining buffer and add a fluorophore-conjugated primary antibody specific for human TRAIL. Incubate on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells twice to remove unbound antibodies.
-
Analysis: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer. Measure the fluorescence intensity of the cell population.
-
Quantification: Compare the mean fluorescence intensity of this compound-treated cells to that of vehicle-treated control cells to determine the fold-change in surface TRAIL expression.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inactivation of Akt and ERK by this compound signals Foxo3a nuclear translocation, TRAIL gene induction, and potent antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Eradication of Glioblastoma Stem Cells: A Technical Overview of TIC10's Therapeutic Mechanism
For Immediate Release
A Deep Dive into the Molecular Onslaught of TIC10 on Glioblastoma's Most Resilient Cellular Foe
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism of action of this compound (also known as ONC201) against glioblastoma stem cells (GSCs). Glioblastoma, a notoriously aggressive and recurrent brain tumor, owes much of its therapeutic resistance to a subpopulation of GSCs. This compound/ONC201 has emerged as a promising therapeutic agent that effectively targets this resilient cell population. This document synthesizes the current understanding of this compound's effects, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Executive Summary
This compound, a small molecule imipridone, has demonstrated significant preclinical and clinical activity against glioblastoma. Its ability to cross the blood-brain barrier allows it to directly target tumor cells within the central nervous system. The core of this compound's efficacy against glioblastoma stem cells lies in its multifaceted mechanism of action, which includes the induction of the integrated stress response, antagonism of dopamine receptor D2 (DRD2), and subsequent modulation of critical downstream signaling pathways. This leads to the upregulation of the pro-apoptotic ligand TRAIL and its receptor DR5, ultimately triggering programmed cell death in GSCs.
Quantitative Efficacy of this compound/ONC201
The therapeutic potential of this compound/ONC201 is underscored by its potent cytotoxic effects on glioblastoma cells, including the stem-cell-like population.
| Parameter | Cell Type/Model | Value/Effect | Reference |
| IC50 | H3.3K27M mutant glioma cells | 4.6 ± 0.7 μmol/L | [1] |
| In Vivo Efficacy | Orthotopic U251 glioblastoma mouse model (in combination with TMZ and RT) | Increased median survival to 123 days (compared to 44 days with ONC201 alone) | [2] |
| GSC Self-Renewal | Patient-derived glioblastoma cells | Reduced self-renewal and clonogenicity | [3] |
| Intratumoral Concentration | Adult glioblastoma patients | 600 nmol/L to 9.3 μmol/L | [1] |
Table 1: Summary of Quantitative Data on this compound/ONC201 Efficacy. This table summarizes key quantitative findings regarding the efficacy of this compound/ONC201 against glioblastoma and related glioma subtypes.
Core Mechanism of Action: A Multi-pronged Attack
This compound's anti-cancer activity against glioblastoma stem cells is not mediated by a single target but rather through the coordinated disruption of multiple pro-survival pathways.
Dopamine Receptor D2 (DRD2) Antagonism and Integrated Stress Response (ISR)
ONC201 acts as a selective antagonist of the G protein-coupled receptor DRD2.[4] This antagonism, along with other cellular stresses induced by the compound, leads to the activation of the integrated stress response (ISR).[5][6] The ISR is a key cellular signaling network that responds to various stress conditions to restore homeostasis or, in cases of severe or prolonged stress, trigger apoptosis.
Inactivation of Akt and ERK Signaling Pathways
A critical consequence of DRD2 antagonism and ISR activation by this compound is the inactivation of the Akt and ERK signaling pathways.[4] These two pathways are frequently hyperactivated in glioblastoma and play a central role in promoting cell survival, proliferation, and resistance to therapy. The inactivation of Akt and ERK by this compound is a pivotal event that shifts the cellular balance towards apoptosis.
Upregulation of the TRAIL/DR5 Apoptotic Axis
The inactivation of Akt and ERK converges on the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor, DR5.[5][6] This upregulation is a direct consequence of the activation of the ISR. The binding of TRAIL to DR5 on the surface of glioblastoma stem cells initiates the extrinsic apoptosis pathway, leading to caspase activation and programmed cell death.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on glioblastoma stem cells.
Glioblastoma Stem Cell Culture (Neurosphere Assay)
The neurosphere assay is a fundamental technique for the enrichment and propagation of GSCs.
Protocol:
-
Tissue Dissociation: Freshly resected glioblastoma tissue is mechanically minced and enzymatically digested (e.g., with Accutase or a collagenase/dispase cocktail) to obtain a single-cell suspension.
-
Cell Plating: Cells are plated at a low density (e.g., 1-10 cells/μL) in serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) in non-adherent culture flasks or plates.
-
Neurosphere Formation: Cells are incubated at 37°C in a 5% CO2 incubator. GSCs will proliferate and form floating, spherical colonies known as neurospheres within 7-14 days.
-
Passaging: Neurospheres can be collected, dissociated back into single cells, and re-plated to assess self-renewal capacity.
-
This compound Treatment: For drug efficacy studies, this compound is added to the culture medium at various concentrations, and the effect on neurosphere formation efficiency (the number of neurospheres formed relative to the number of cells plated) is quantified.
Apoptosis Assay (Flow Cytometry)
Flow cytometry is a powerful tool for quantifying the percentage of apoptotic cells in a population following drug treatment.
Protocol:
-
Cell Treatment: GSCs (either from dissociated neurospheres or adherent cultures) are treated with this compound at the desired concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Staining: Cells are harvested and stained with a combination of fluorescent dyes that differentiate between live, apoptotic, and necrotic cells. A common method is Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each cell, allowing for the quantification of the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic). An increase in the Annexin V-positive population in this compound-treated cells compared to controls indicates the induction of apoptosis.[7][8][9]
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins like Akt and ERK.
Protocol:
-
Protein Extraction: GSCs are treated with this compound, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Detection and Analysis: The chemiluminescent signal is detected using an imaging system. The intensity of the bands corresponding to the proteins of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation in response to this compound treatment.
Conclusion and Future Directions
This compound/ONC201 represents a significant advancement in the targeted therapy of glioblastoma, particularly in its ability to eradicate the glioblastoma stem cell population that drives tumor recurrence. Its mechanism of action, involving the dual inactivation of Akt and ERK pathways and the subsequent upregulation of the TRAIL/DR5 apoptotic axis, provides a strong rationale for its continued clinical development. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound therapy and exploring rational combination strategies to further enhance its anti-glioblastoma efficacy. The detailed methodologies and quantitative data presented in this whitepaper provide a valuable resource for researchers dedicated to advancing the treatment of this devastating disease.
References
- 1. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Effects of the DRD2/3 Antagonist ONC201 and Radiation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2 study of the first imipridone ONC201, a selective DRD2 antagonist for oncology, administered every three weeks in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 7. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note | PLOS One [journals.plos.org]
- 8. Human Glioblastoma Stem‐Like Cells are More Sensitive to Allogeneic NK and T Cell‐Mediated Killing Compared with Serum‐Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of ONC201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC201, a first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action that extends beyond direct tumor cell cytotoxicity to encompass significant immunomodulatory effects. This technical guide provides an in-depth exploration of the core immunomodulatory pathways engaged by ONC201, supported by a compilation of preclinical and clinical data. We will dissect the key signaling cascades, from dopamine receptor D2 (DRD2) antagonism and mitochondrial caseinolytic protease P (ClpP) activation to the induction of the integrated stress response (ISR) and subsequent modulation of the tumor microenvironment. This document aims to serve as a comprehensive resource, detailing experimental methodologies and presenting quantitative data in a structured format to facilitate further research and development in the field of immuno-oncology.
Introduction
ONC201 (dordaviprone) was initially identified as an inducer of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway.[1][2] Subsequent research has unveiled a more complex mechanism of action, highlighting its ability to orchestrate a potent anti-tumor immune response.[3][4] This guide will focus on the immunomodulatory properties of ONC201, which are increasingly recognized as crucial contributors to its clinical efficacy, particularly in challenging malignancies such as H3 K27M-mutant diffuse midline glioma.[5][6]
Core Mechanisms of Action
ONC201's anti-cancer activity is initiated through the engagement of two primary molecular targets:
-
Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of DRD2, a G protein-coupled receptor overexpressed in a variety of malignancies.[3][7] DRD2 signaling is implicated in tumor cell proliferation and survival.
-
Allosteric Activation of ClpP: ONC201 allosterically activates the mitochondrial protease ClpP, leading to the degradation of mitochondrial proteins, disruption of oxidative phosphorylation (OXPHOS), and induction of apoptosis.[3][7]
The engagement of these targets converges on the activation of the Integrated Stress Response (ISR) , a central cellular pathway that responds to various stress signals.[8][9][10]
The Integrated Stress Response and TRAIL Pathway Upregulation
The ISR is a key mediator of ONC201's effects. Its activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4).[8][10] ATF4 is a critical transcription factor that upregulates the expression of pro-apoptotic genes, including Death Receptor 5 (DR5), the receptor for TRAIL.[3][8] This ultimately sensitizes tumor cells to TRAIL-mediated apoptosis.[1]
Figure 1: Core signaling pathway of ONC201 leading to tumor cell apoptosis.
Immunomodulatory Effects
Beyond its direct effects on tumor cells, ONC201 significantly modulates the tumor microenvironment, transforming it into a more pro-inflammatory and anti-tumorigenic state.[3][7]
Activation and Recruitment of Natural Killer (NK) Cells
A key immunomodulatory effect of ONC201 is the activation and intratumoral recruitment of NK cells.[4][11] Preclinical studies have demonstrated that ONC201 stimulates the mobilization and activation of NK cells, leading to their infiltration into tumors.[11] These activated NK cells exhibit enhanced cytotoxicity towards tumor cells.[11] Clinical data from a phase II trial has corroborated these findings, showing an increase in activated, TRAIL-secreting NK cells in the peripheral blood of patients following ONC201 treatment.[4][11]
T Cell Infiltration and Synergy with Immune Checkpoint Blockade
ONC201 also promotes the intratumoral presence of CD4+ and CD8+ T cells.[3][4] This influx of effector T cells contributes to the overall anti-tumor immune response. The enhanced T cell infiltration provides a strong rationale for combining ONC201 with immune checkpoint inhibitors. Preclinical studies have shown that the combination of ONC201 with anti-PD-1 therapy results in improved tumor suppression in syngeneic models.[3]
Cytokine Modulation
The immunomodulatory effects of ONC201 are associated with changes in the cytokine milieu. ONC201 treatment has been shown to increase the levels of pro-inflammatory cytokines such as IFN-γ, IL-12p70, and IP-10.[7] This cytokine profile further supports the activation and recruitment of immune effector cells to the tumor site.
Figure 2: Overview of the immunomodulatory effects of ONC201 on the tumor microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ONC201.
Table 1: Clinical Efficacy of ONC201 in H3 K27M-Mutant Diffuse Midline Glioma
| Parameter | Value | Study Population | Reference |
| Overall Response Rate (ORR) | 20.0% (95% CI, 10.0%-33.7%) | Recurrent H3 K27M-mutant diffuse midline glioma (n=50) | [5][12] |
| Disease Control Rate (DCR) | 40.0% (95% CI, 26.4%-54.8%) | Recurrent H3 K27M-mutant diffuse midline glioma (n=50) | [5] |
| Median Duration of Response (DOR) | 11.2 months (95% CI, 3.8-not reached) | Responding patients in the recurrent H3 K27M-mutant diffuse midline glioma cohort | [5][12] |
| Median Overall Survival (OS) | 21.7 months | Non-recurrent H3 K27M-mutant diffuse midline glioma (n=35) | [5] |
| Median Overall Survival (OS) | 9.3 months from recurrence | Recurrent H3 K27M-mutant diffuse midline glioma (n=36) | [5] |
| Median Progression-Free Survival (PFS) | 3.4 months from recurrence | Recurrent H3 K27M-mutant diffuse midline glioma (n=36) | [5] |
Table 2: ONC201 Dosing and Administration
| Parameter | Value | Population | Reference |
| Recommended Phase II Dose | 625 mg | Adult patients | [1] |
| Dosing Frequency | Once weekly | Clinical trials | [4] |
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of ONC201's immunomodulatory effects.
In Vitro Cell-Based Assays
-
Cell Lines: A variety of cancer cell lines are used, including those known to be sensitive or resistant to ONC201 (e.g., colorectal cancer lines HT-29, MC38; breast cancer line MDA-MB-231).[11][13]
-
Cytotoxicity Assays: Standard assays such as MTT or CellTiter-Glo are used to determine the EC50 of ONC201.
-
Apoptosis Assays: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining. Caspase activation is assessed via western blotting for cleaved caspases (e.g., caspase-3, -8, -9) and PARP.[3]
-
Western Blotting: Used to detect changes in protein expression levels in key signaling pathways (e.g., p-Akt, p-ERK, ATF4, CHOP, DR5, TRAIL).[13]
-
Quantitative Real-Time PCR (qRT-PCR): Employed to measure changes in the mRNA levels of target genes such as ATF4, CHOP, and TRAIL.[13]
In Vivo Animal Models
-
Syngeneic Mouse Models: Immunocompetent mouse models (e.g., C57BL/6) are used to study the interaction of ONC201 with the host immune system. Tumor cell lines such as MC38 (colorectal cancer) are implanted subcutaneously or orthotopically.[3][11]
-
Xenograft Models: Immunodeficient mice (e.g., nude or NSG mice) are used to assess the direct anti-tumor effects of ONC201 on human tumor xenografts.[3]
-
Treatment Regimen: ONC201 is typically administered orally at varying doses and schedules (e.g., 50 mg/kg weekly).[13]
-
Immunophenotyping: Tumors, spleens, and peripheral blood are harvested and analyzed by flow cytometry to quantify immune cell populations (e.g., NK cells, CD4+ T cells, CD8+ T cells) and their activation status (e.g., granzyme B, IFN-γ expression).[11]
-
Cytokine Analysis: Serum or tumor lysates are analyzed for cytokine levels using ELISA or multiplex bead arrays.[13]
Figure 3: A generalized workflow for the preclinical evaluation of ONC201's immunomodulatory effects.
Conclusion and Future Directions
ONC201 possesses a unique dual mechanism of action that combines direct tumor cell killing with robust immunomodulation. Its ability to induce the integrated stress response and subsequently activate both innate and adaptive anti-tumor immunity positions it as a compelling agent in the immuno-oncology landscape. The activation and recruitment of NK and T cells, along with a favorable cytokine profile, provide a strong rationale for its use in combination with other immunotherapies, such as immune checkpoint inhibitors.
Future research should focus on further elucidating the precise molecular mechanisms by which ONC201 activates immune cells, identifying predictive biomarkers of response to its immunomodulatory effects, and optimizing combination strategies to maximize clinical benefit in a broader range of malignancies. The ongoing clinical development of ONC201, particularly in immunologically "cold" tumors, holds significant promise for patients with limited treatment options.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fox Chase Cancer Center Researchers Uncover ONC201 Immune-oncology Effects | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 5. onclive.com [onclive.com]
- 6. michiganmedicine.org [michiganmedicine.org]
- 7. researchgate.net [researchgate.net]
- 8. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ONC201 (Dordaviprone) Induces Integrated Stress Response and Death in Cervical Cancer Cells [mdpi.com]
- 10. Frontiers | Targeting the Integrated Stress Response in Cancer Therapy [frontiersin.org]
- 11. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ONC201 (Dordaviprone) in Recurrent H3 K27M–Mutant Diffuse Midline Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment [jci.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with TIC10
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for TIC10 (also known as ONC201), a small molecule inducer of the TNF-related apoptosis-inducing ligand (TRAIL).
Introduction
This compound is a novel anti-cancer agent that has shown significant promise in preclinical studies.[1][2] It acts by transcriptionally inducing the TRAIL gene, leading to apoptosis in a variety of cancer cell lines, while exhibiting a wide therapeutic window with minimal effects on normal cells.[1][3] The primary mechanism of action involves the dual inactivation of Akt and ERK, which leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[2][4] Foxo3a then binds to the TRAIL gene promoter, upregulating its expression and inducing apoptosis.[2][4] In some cancer cell types, this compound has also been shown to activate the integrated stress response (ISR), leading to the upregulation of death receptor 5 (DR5).[5][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| HCT116 p53-/- | Colon Cancer | Cell Viability | 5 | Significant reduction in viability | [1][4] |
| HCT116 p53-/- | Colon Cancer | Apoptosis (Sub-G1) | 5 | Increased apoptotic cell population | [1][4] |
| HCT116 | Colon Cancer | Colony Formation | 10 | Inhibition of colony formation | [4] |
| KMS18 | Multiple Myeloma | Cell Viability (EC50) | Nanomolar range | Potent cytotoxicity | [7] |
| MM1S | Multiple Myeloma | Cell Viability (EC50) | Nanomolar range | Potent cytotoxicity | [7] |
| D425 | Medulloblastoma | Cell Viability (IC50) | ~2.5 | Dose-dependent anti-proliferative effect | [8] |
| D458 | Medulloblastoma | Cell Viability (IC50) | ~2.5 | Dose-dependent anti-proliferative effect | [8] |
| DAOY | Medulloblastoma | Cell Viability (IC50) | ~5 | Dose-dependent anti-proliferative effect | [8] |
| AGS | Gastric Adenocarcinoma | Cell Viability | Not specified | Synergy with rhTRAIL/TLY012 | [6] |
| SNU-1 | Gastric Adenocarcinoma | Cell Viability | Not specified | Synergy with rhTRAIL/TLY012 | [6] |
| A2058 | Melanoma | Cell Viability (IC50) | Not specified | Antiproliferative effects | [9] |
| U266 | Myeloma | Cell Viability (IC50) | Not specified | Antiproliferative effects | [9] |
Table 2: Effect of this compound on Key Signaling Proteins
| Cell Line | Protein | Effect | Time Point | Concentration (µM) | Reference |
| HCT116 p53-/- | p-Akt | Reduced levels | 72 hours | 2.5, 5, 10 | [4] |
| HCT116 p53-/- | p-ERK | Reduced levels | 72 hours | 2.5, 5, 10 | [4] |
| HCT116 p53-/- | Foxo3a (dephosphorylated) | Increased levels | 72 hours | 2.5, 5, 10 | [4] |
| HCT116 p53-/- | TRAIL | Increased mRNA and protein | 48-72 hours | 5 | [4] |
| KMS18 | p-Akt | No inhibition | Not specified | Not specified | [7] |
| MM1S | p-Akt | No inhibition | Not specified | Not specified | [7] |
| KMS18 | p-ERK | No inhibition | Not specified | Not specified | [7] |
| MM1S | p-ERK | No inhibition | Not specified | Not specified | [7] |
| Gastric Cancer Cells | DR5 | Upregulation | Not specified | Not specified | [5] |
| Multiple Myeloma Cells | XIAP | Downregulation | Not specified | Not specified | [7] |
Experimental Protocols
Cell Culture
Cancer cell lines (e.g., HCT116, DAOY, AGS) are cultured in their respective recommended media supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[5][8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5] For experiments, cells are typically seeded and allowed to adhere overnight before treatment.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10^5 cells/10 µL media and allow them to attach overnight.[5]
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 72 hours.[1][8]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Sub-G1 Analysis by Flow Cytometry)
-
Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 72 hours.[1][4]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The sub-G1 peak represents the apoptotic cell population.
Western Blot Analysis
-
Seed cells in 6-well or 10 cm plates and treat with this compound at the desired concentrations and time points.[4]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-ERK, Foxo3a, TRAIL, DR5, XIAP, and a loading control like β-actin or GAPDH) overnight at 4°C.[4][11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
TRAIL mRNA Expression Analysis (qRT-PCR)
-
Treat cells with this compound (e.g., 5 µM) or vehicle control for 48 hours.[4]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for TRAIL and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound signaling pathway leading to TRAIL-mediated apoptosis.
Experimental Workflow for In Vitro this compound Studies
References
- 1. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FOXO3A antibody (10849-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols: ONC201 Dosage and Administration in Mouse Models
Introduction
ONC201 is a first-in-class, orally active small molecule antagonist of the G protein-coupled Dopamine Receptor D2 (DRD2) and agonist of the mitochondrial caseinolytic protease P (ClpP)[1][2]. It has demonstrated a favorable safety profile and promising anti-tumor efficacy in numerous preclinical models and is under investigation in clinical trials for various malignancies, including H3 K27M-mutant high-grade gliomas[1][3]. These application notes provide a comprehensive overview of the dosage and administration of ONC201 in various mouse models, based on published preclinical studies. The information is intended for researchers, scientists, and drug development professionals working with this compound in a preclinical setting.
I. Quantitative Data Summary: ONC201 Dosage and Administration
The following tables summarize the dosages, administration routes, and schedules of ONC201 used in different mouse models as reported in the literature.
Table 1: ONC201 in Xenograft Mouse Models
| Mouse Model | Tumor Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Vehicle/Formulation | Key Findings | Citation |
| Athymic nu/nu | HCT116 p53-/- Colorectal | 25, 50, 100 | Oral | Weekly, every 2, 3, or 4 weeks | 10:70:20 DMSO/PBS/Cremophor EL | Dose and frequency-dependent tumor growth inhibition. 100 mg/kg weekly showed complete tumor ablation in some mice. | [4] |
| Athymic nu/nu | HT29-luciferase Colorectal | 100 | Oral | Weekly | 10:70:20 DMSO/PBS/Cremophor EL | Significantly inhibited tumor growth and metastasis. | [4][5] |
| Athymic nu/nu | MDA-MB-231-luc Breast | 100 | Oral | Weekly | 10:70:20 DMSO/PBS/Cremophor EL | Complete tumor ablation in some mice after one month of treatment. | [4][5] |
| BALB/c Nude | Patient-Derived Xenograft (DIPG) | 15 | Gavage | Not specified | 1% methylcellulose/0.2% Tween 80 | Used for pharmacokinetic and pharmacodynamic studies. | [6] |
Table 2: ONC201 in Syngeneic and Genetically Engineered Mouse Models (GEMMs)
| Mouse Model | Tumor Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Vehicle/Formulation | Key Findings | Citation |
| C57BL/6 | MC38 Colorectal | 50 | Oral | Weekly | 10:70:20 DMSO/PBS/Cremophor EL | Combination with anti-VEGF therapy showed enhanced anti-tumor effects. | [4][7] |
| IUE H3K27M-mutant Glioma Model | H3.3K27M-mutant Glioma | 125 | Not specified | Weekly | Not specified | Significantly extended survival. | [8] |
| KpB Transgenic | Serous Ovarian Cancer | 130 | Oral Gavage | Weekly | Placebo | Significantly suppressed tumor growth in both lean and obese mice. | [9] |
| Apc min/+ | Intestinal Polyposis | 25, 50 | Oral Gavage | Twice weekly | PBS | Significantly reduced colonic and small intestinal tumor multiplicity by over 50%. | [10] |
II. Experimental Protocols
Protocol 1: Preparation and Oral Administration of ONC201
This protocol describes the preparation of ONC201 for oral gavage, a common administration route in mouse studies.
Materials:
-
ONC201 powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cremophor EL
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation: Prepare the vehicle solution. A commonly used vehicle for oral administration of ONC201 is a mixture of 10% DMSO, 70% PBS, and 20% Cremophor EL[4][7].
-
For 1 mL of vehicle, mix 100 µL DMSO, 700 µL PBS, and 200 µL Cremophor EL.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
ONC201 Dissolution:
-
Weigh the required amount of ONC201 powder based on the desired concentration and the number of mice to be treated.
-
Dissolve the ONC201 powder in the prepared vehicle. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of ONC201 in 1 mL of the vehicle.
-
Vortex until the compound is completely dissolved.
-
-
Dose Calculation:
-
Calculate the volume to be administered to each mouse based on its body weight. For a 25 g mouse and a target dose of 100 mg/kg, the calculation is as follows:
-
Dose per mouse = 100 mg/kg * 0.025 kg = 2.5 mg
-
Volume to administer (at 10 mg/mL) = 2.5 mg / 10 mg/mL = 0.25 mL (or 250 µL)
-
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the gavage needle to the syringe containing the calculated dose of ONC201 solution.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of ONC201 in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., Athymic nu/nu)
-
Cancer cell line (e.g., HCT116, MDA-MB-231)
-
Sterile PBS and cell culture medium
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Prepared ONC201 formulation and vehicle control
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend at the desired concentration (e.g., 2-5 x 10^6 cells in 150 µL PBS).
-
Tumor Implantation:
-
Inject the cell suspension subcutaneously into the flank of each mouse[4].
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
-
Drug Administration:
-
Administer ONC201 or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., 100 mg/kg, weekly, via oral gavage)[4].
-
-
Monitoring and Data Collection:
-
Study Endpoint:
-
Continue the treatment for the planned duration (e.g., 4-6 weeks) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or molecular analysis)[4][9].
-
III. Visualizations: Pathways and Workflows
Diagram 1: ONC201 Mechanism of Action
Caption: Simplified signaling pathway of ONC201 leading to cancer cell apoptosis.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Standard workflow for an ONC201 preclinical efficacy study in mice.
Diagram 3: ONC201 Dose Intensification Effects
Caption: Relationship between ONC201 dose intensification and its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. virtualtrials.org [virtualtrials.org]
- 4. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Anti-tumor effects of ONC201 in combination with VEGF-inhibitors significantly impacts colorectal cancer growth and survival in vivo through complementary non-overlapping mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-Tumor and Anti-Invasive Effects of ONC201 on Ovarian Cancer Cells and a Transgenic Mouse Model of Serous Ovarian Cancer [frontiersin.org]
- 10. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TIC10 (ONC201) Treatment in Cancer Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
TIC10, also known as ONC201, is a small molecule investigational anti-cancer agent that has demonstrated broad-spectrum activity against various malignancies.[1][2] Its primary mechanism of action involves the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway, leading to selective apoptosis in cancer cells while sparing normal cells.[1][3] This document provides detailed application notes and protocols for the use of this compound in cancer cell culture, including recommended cell culture conditions, quantitative data on its efficacy, and step-by-step experimental procedures.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted signaling cascade:
-
Inhibition of Akt and ERK Kinases: this compound dually inactivates the pro-survival kinases Akt and ERK.[1][3][4]
-
Activation of Foxo3a: The inactivation of Akt and ERK leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a.[1][3][4]
-
Upregulation of TRAIL and DR5: In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, leading to its transcriptional upregulation. This compound also promotes the expression of TRAIL's death receptor, DR5.[1][3][4]
-
Induction of Apoptosis: The binding of TRAIL to DR5 initiates the extrinsic apoptosis pathway, leading to the activation of caspases and subsequent programmed cell death.
-
Integrated Stress Response (ISR): this compound can also activate the ISR, which contributes to the upregulation of DR5 and sensitizes cancer cells to TRAIL-mediated apoptosis.
-
Downregulation of Inhibitor of Apoptosis Proteins (IAPs): this compound has been shown to downregulate IAP family proteins such as cIAP1, cIAP2, and XIAP, further promoting apoptosis.[2]
Data Presentation
Table 1: General Cell Culture Conditions for this compound Treatment
| Parameter | Recommendation | Notes |
| Cell Lines | Various cancer cell lines (e.g., Glioblastoma, Breast, Colon, Lung, Gastric, Hematological Malignancies) | Sensitivity to this compound can vary between cell lines. |
| Culture Media | RPMI-1640, DMEM, MEM, F-12K | Select the appropriate medium based on the specific requirements of the cell line. |
| Serum | 10-20% Fetal Bovine Serum (FBS) | The serum concentration may need to be optimized for specific cell lines. |
| Supplements | Penicillin-Streptomycin, L-Glutamine | Standard supplements to prevent bacterial contamination and support cell growth. |
| Incubation | 37°C, 5% CO2, humidified incubator | Standard cell culture incubation conditions. |
| Passaging | Subculture cells when they reach 70-80% confluency to maintain exponential growth. | |
| Mycoplasma Testing | Regularly test cultures for mycoplasma contamination. | Mycoplasma can alter cellular responses to treatment. |
Table 2: IC50 Values of this compound (ONC201) in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Gastric Cancer | SNU-1 | 1.35 | [5] |
| SNU-16 | 1.82 | [5] | |
| SNU-5 | 2.88 | [5] | |
| AGS | > 40 | [5] | |
| Medulloblastoma | D425 | ~1.8 - 6.5 | [1][6] |
| D458 | ~1.8 - 6.5 | [1][6] | |
| DAOY | ~1.8 - 6.5 | [1][6] | |
| HD-MB03 | ~1.8 - 6.5 | [1][6] | |
| Breast Cancer | CAMA-1 | 1.43 - 1.90 | [7] |
| MCF7 | 1.43 - 1.90 | [7] | |
| T47D | 1.43 - 1.90 | [7] | |
| Pediatric Lymphoma | Ramos | 1.3 - 5.06 | [8] |
| Raji | 1.3 - 5.06 | [8] | |
| Daudi | 1.3 - 5.06 | [8] | |
| Karpas299 | 1.3 - 5.06 | [8] | |
| UPN2 | 1.3 - 5.06 | [8] | |
| Granta | 1.3 - 5.06 | [8] | |
| Glioblastoma | H3.3K27M mutant cells | 4.6 ± 0.7 | [9] |
| Lung Cancer | A549, H460 | Not specified | [3] |
Note: IC50 values can vary depending on the assay conditions (e.g., treatment duration, cell density). It is recommended to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cells of interest
-
Complete culture medium
-
This compound (ONC201)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Expected Molecular Weight (kDa) |
| p-Akt (Ser473) | 1:1000 | ~60 |
| Total Akt | 1:1000 | ~60 |
| p-ERK1/2 (Thr202/Tyr204) | 1:1000 | 42, 44 |
| Total ERK1/2 | 1:1000 | 42, 44 |
| Foxo3a | 1:1000 | ~97 |
| TRAIL | 1:500 - 1:1000 | ~32 (pro-form), ~21 (soluble form) |
| DR5 | 1:1000 | ~48 |
| Cleaved Caspase-3 | 1:500 - 1:1000 | 17, 19 |
| Cleaved PARP | 1:1000 | 89 |
| XIAP | 1:1000 | ~57 |
| β-actin | 1:5000 | ~42 |
| GAPDH | 1:5000 | ~37 |
Note: Optimal antibody dilutions should be determined experimentally.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Treatment.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chimerix.com [chimerix.com]
Application Notes and Protocols for TIC10 (ONC201) In Vivo Efficacy Studies in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a small molecule inhibitor of dopamine receptor D2 (DRD2) and a first-in-class imipridone that has demonstrated significant anti-cancer activity in a variety of preclinical xenograft models. Its primary mechanism of action involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, which selectively triggers apoptosis in cancer cells while sparing normal cells. This document provides a detailed overview of the in vivo efficacy of this compound in various xenograft models, along with comprehensive protocols for conducting such studies.
Mechanism of Action: this compound-Induced TRAIL Pathway Activation
This compound exerts its anti-tumor effects through a unique signaling cascade that culminates in the upregulation of TRAIL and its death receptor 5 (DR5) on tumor cells. This process is initiated by the dual inactivation of Akt and ERK, two key pro-survival kinases. The inhibition of Akt and ERK leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a. Once in the nucleus, Foxo3a binds to the promoter of the TRAIL gene, leading to its transcriptional activation and increased expression of the TRAIL ligand. The binding of TRAIL to its receptor DR5 on the surface of cancer cells initiates a signaling cascade that leads to apoptosis (programmed cell death).
In Vivo Efficacy of this compound in Xenograft Models: Summary of Quantitative Data
The following table summarizes the in vivo efficacy of this compound in various cancer xenograft models as reported in the literature.
| Cancer Type | Cell Line | Mouse Strain | This compound (ONC201) Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Colorectal Cancer | HT-29 | Athymic Nude | 100 mg/kg, oral gavage, 5 days/week for 3 weeks | Significant inhibition of tumor growth and metastasis. | |
| Colorectal Cancer | HCT116-GFP | Athymic Nude | 100 mg/kg, oral gavage, 5 days/week for 3 weeks | Significant inhibition of tumor growth and metastasis. | |
| Colorectal Cancer (Stem-like) | DLD1 Aldefluor(+) | Athymic Nude | 50 mg/kg, intraperitoneal (i.p.), on days 7, 14, and 22 post-implantation | Significantly reduced tumor growth and prevented tumor passage. | |
| Gastric Cancer | SNU-5 | Athymic Nude | Not specified (in combination with TLY012) | Synergistic in vivo tumor growth suppression. | |
| Glioblastoma | Patient-Derived Xenograft (PDX) | Not Specified | 625 mg, oral, once weekly (in human clinical trial) | Showed promising efficacy in recurrent high-grade gliomas. |
Detailed Experimental Protocols
General Animal Husbandry and Welfare
-
Animal Models: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., SCID) are commonly used for establishing xenografts.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved bedding, food, and water.
-
Monitoring: Animals should be monitored daily for clinical signs of distress, including changes in weight, appetite, and behavior. All procedures must be approved and performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
The following workflow outlines the general procedure for establishing subcutaneous xenografts.
Protocol:
-
Cell Preparation:
-
Culture human cancer cell lines (e.g., HT-29, HCT116, DLD1) in appropriate media and conditions until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
This compound (ONC201) Preparation and Administration
Protocol for Oral Gavage:
-
Preparation of this compound Formulation:
-
This compound (ONC201) is typically formulated for oral administration. A common vehicle is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Calculate the required amount of this compound based on the desired dose (e.g., 50-100 mg/kg) and the body weight of the mice.
-
Prepare the formulation by suspending the appropriate amount of this compound powder in the vehicle. Ensure the suspension is homogenous by vortexing or sonicating.
-
-
Administration by Oral Gavage:
-
Administer the this compound formulation to the mice using a ball-tipped gavage needle. The volume administered is typically 100-200 µL.
-
The control group should receive the vehicle only.
-
The frequency of administration can vary, for example, once daily, five days a week, or as specified in the experimental design.
-
Assessment of In Vivo Efficacy and Toxicity
Protocol:
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study, calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
-
Toxicity Assessment:
-
Monitor the body weight of the mice 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Observe the mice for any clinical signs of toxicity, such as lethargy, ruffled fur, or changes in behavior.
-
At the end of the study, major organs (e.g., liver, spleen, kidneys) can be collected for histopathological analysis to assess for any treatment-related toxicities.
-
-
Pharmacodynamic Analysis (Optional):
-
At specified time points, tumors can be excised for further analysis.
-
Immunohistochemistry (IHC): Analyze the expression of TRAIL and DR5 in tumor tissues to confirm the mechanism of action of this compound.
-
Western Blotting: Perform nuclear/cytoplasmic fractionation of tumor lysates to assess the nuclear translocation of Foxo3a.
-
Conclusion
This compound (ONC201) has demonstrated promising in vivo anti-tumor efficacy across a range of xenograft models, primarily through the induction of the TRAIL-mediated apoptotic pathway. The protocols outlined in this document provide a comprehensive guide for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of this novel anti-cancer agent. Careful attention to experimental detail and animal welfare is crucial for obtaining reliable and reproducible results.
Protocol for Assessing TIC10-Induced Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a small molecule inhibitor of Dopamine Receptor D2 (DRD2) and an activator of the mitochondrial protease ClpP.[1] It has demonstrated potent anti-cancer activity in a variety of preclinical models. A key mechanism of this compound's therapeutic action is the induction of apoptosis, or programmed cell death, in cancer cells. This document provides a detailed protocol for assessing apoptosis induced by this compound, including methods for quantifying cell viability, detecting apoptotic markers, and analyzing key signaling pathways.
This compound induces apoptosis primarily through the upregulation of the pro-apoptotic ligand TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). This is achieved through the inhibition of Akt and ERK signaling pathways, which leads to the nuclear translocation of the transcription factor Foxo3a. Foxo3a then binds to the TRAIL promoter, initiating its transcription. The resulting increase in TRAIL protein leads to the activation of the extrinsic apoptosis pathway via death receptors DR4 and DR5. Additionally, this compound has been shown to upregulate DR5 and modulate the expression of Bcl-2 family proteins and Inhibitor of Apoptosis Proteins (IAPs), further sensitizing cancer cells to apoptosis.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CAMA-1 | Breast Cancer | 1.43 | [3] |
| MCF7 | Breast Cancer | 1.90 | [3] |
| T47D | Breast Cancer | 1.65 | [3] |
| D425 | Medulloblastoma | ~1.8 | [4][5] |
| D458 | Medulloblastoma | ~2.5 | [4][5] |
| DAOY | Medulloblastoma | ~6.5 | [4][5] |
| HD-MB03 | Medulloblastoma | ~3.0 | [4][5] |
Table 2: Quantitative Assessment of this compound-Induced Apoptosis
| Assay | Cell Line | This compound Concentration (µM) | Time (hours) | Observed Effect | Reference |
| Annexin V/PI Staining | SKOV3 (Ovarian Cancer) | 20 | 48 | 1.42-fold increase in Annexin V positive cells | [6] |
| Annexin V/PI Staining | SKOV3 (Ovarian Cancer) | 20 | 72 | 2.5-fold increase in Annexin V positive cells | [6] |
| Annexin V/PI Staining | SKOV3 (Ovarian Cancer) | 20 | 96 | 6.22-fold increase in Annexin V positive cells | [6] |
| Caspase-3/7 Activity | HeLa (Cervical Cancer) | 100 | 48 | 2.2-fold increase in activity | [7] |
| Caspase-3/7 Activity | SiHa (Cervical Cancer) | 30 | 48 | 1.8-fold increase in activity | [7] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Cell Line | This compound Treatment | Change in Expression | Reference |
| Cleaved Caspase-3 | Apc min/+ mouse model | 50 mg/kg BW | Increased | [1][8] |
| Cleaved Caspase-7 | Apc min/+ mouse model | 50 mg/kg BW | Increased | [1][8] |
| Cleaved Caspase-8 | Apc min/+ mouse model | 50 mg/kg BW | Increased | [1][8] |
| TRAIL | Apc min/+ mouse model | 50 mg/kg BW | Increased | [1][8] |
| DR5 | Apc min/+ mouse model | 50 mg/kg BW | Increased | [1][8] |
| Bax | HeLa, SiHa | 30 µM | Increased | [7] |
| cIAP-1 | Gastric Cancer Cells | Varies | Downregulated | [2] |
| XIAP | Gastric Cancer Cells | Varies | Downregulated | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound (ONC201)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Treat cells with various concentrations of this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, Bcl-2, XIAP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Logical relationship of key apoptosis markers.
References
- 1. e-century.us [e-century.us]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. ONC201/TIC10 enhances durability of mTOR inhibitor everolimus in metastatic ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression [frontiersin.org]
- 5. ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ONC201 induces the unfolded protein response (UPR) in high‐ and low‐grade ovarian carcinoma cell lines and leads to cell death regardless of platinum sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONC201 (Dordaviprone) Induces Integrated Stress Response and Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ONC201 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201 is a first-in-class, orally active, small molecule antagonist of the G protein-coupled dopamine receptor D2 (DRD2) and agonist of the mitochondrial caseinolytic protease P (ClpP). It has demonstrated promising anti-cancer activity, particularly in H3K27M-mutant diffuse midline gliomas (DMG). To enhance its therapeutic efficacy and overcome potential resistance mechanisms, ONC201 is being actively investigated in combination with a variety of other anticancer agents. These combination strategies aim to exploit synergistic interactions by targeting complementary signaling pathways, enhancing apoptotic induction, and modulating the tumor microenvironment.
This document provides a comprehensive overview of preclinical data and detailed protocols for studying ONC201 in combination with other anticancer agents, including targeted therapies, histone deacetylase (HDAC) inhibitors, proteasome inhibitors, and radiation therapy.
Preclinical Synergy Data
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of ONC201 in combination with various anticancer agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vitro Synergy of ONC201 Combinations
| Combination Agent | Cancer Type | Cell Line(s) | Best Combination Index (CI) | Reference(s) |
| HDAC Inhibitors | ||||
| Panobinostat | Diffuse Intrinsic Pontine Glioma (DIPG) | SU-DIPG-13, SU-DIPG-IV | 0.01 | [1][2] |
| Romidepsin | Diffuse Intrinsic Pontine Glioma (DIPG) | SU-DIPG-13, SU-DIPG-29 | 0.02, 0.18 | [1][2] |
| Proteasome Inhibitor | ||||
| Marizomib | Diffuse Intrinsic Pontine Glioma (DIPG) | SU-DIPG-13 | 0.19 | [1] |
| Chemotherapy | ||||
| Etoposide | Diffuse Intrinsic Pontine Glioma (DIPG) | SU-DIPG-13 | 0.54 | [1] |
| Temozolomide | Glioblastoma (GBM), DIPG, ATRT | GBM, DIPG, and ATRT cell lines | 0.21 | [3] |
| Targeted Therapy | ||||
| Trametinib (MEK Inhibitor) | Triple-Negative Breast Cancer (TNBC) | CAL51, HCC70 | Synergistic growth inhibition | [4][5] |
| Other | ||||
| Radiation | Diffuse Intrinsic Pontine Glioma (DIPG) | DIPG cell lines | ~0.7 | [6][7] |
| Radiation | Glioblastoma (GBM), DIPG, ATRT | GBM, DIPG, and ATRT cell lines | 0.51 | [3] |
In Vivo Efficacy of ONC201 Combinations
| Combination Agent | Cancer Model | Key Findings | Reference(s) |
| Paxalisib (PI3K/AKT inhibitor) | DIPG Patient-Derived Xenograft (PDX) models (SU-DIPG-VI and SF8626) | Synergistically extended survival. SU-DIPG-VI: vehicle=73 days vs. combination=100 days (p=0.0027); SF8626: vehicle=36 days vs. combination=43 days (p=0.0002). | [8][9] |
| Radiation | Syngeneic and patient-derived orthotopic xenograft mouse models of Glioblastoma (GBM) | Combination of a single 10 Gy dose with weekly ONC201 significantly prolonged survival compared to either treatment alone. | [10] |
Mechanisms of Synergistic Action
The synergistic effects of ONC201 with other anticancer agents are attributed to the convergence of multiple signaling pathways, leading to enhanced apoptosis and inhibition of tumor growth.
ONC201 Signaling and Points of Synergistic Interaction
Caption: ONC201's dual mechanism and synergistic interactions.
-
Integrated Stress Response (ISR): ONC201 induces the ISR through both DRD2 antagonism and ClpP-mediated mitochondrial degradation.[6] This leads to the upregulation of transcription factors like ATF4 and CHOP.[6] HDAC inhibitors (e.g., panobinostat, romidepsin) and proteasome inhibitors (e.g., marizomib) also induce or enhance the ISR, leading to a synergistic increase in pro-apoptotic signaling.[1][6] Radiation therapy similarly induces the ISR, contributing to its synergy with ONC201.[6]
-
TRAIL/DR5 Pathway: A key downstream effector of the ISR is the upregulation of the pro-apoptotic TRAIL/DR5 pathway.[1] The enhanced ISR from combination therapies leads to a more robust induction of this pathway, culminating in increased apoptosis.
-
Apoptosis Induction: The convergence of signals from ONC201 and combination agents on the ISR and TRAIL/DR5 pathway leads to a synergistic induction of apoptosis, as evidenced by increased cleavage of PARP and caspase-3.[6] MEK inhibitors like trametinib have been shown to enhance ONC201-induced apoptosis by increasing caspase 3/7 activity.[4]
-
Metabolic Reprogramming: ONC201's agonism of ClpP disrupts mitochondrial function, leading to metabolic stress.[8] However, cancer cells can adapt to this by activating compensatory signaling pathways like PI3K/AKT.[8][9] The combination with a PI3K/AKT inhibitor like paxalisib counteracts this metabolic adaptation, leading to a more profound and sustained anti-tumor effect.[8][9]
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergy of ONC201 in combination with other anticancer agents.
In Vitro Cell Viability and Synergy Analysis
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of individual agents and for calculating the Combination Index (CI) for combination treatments using the Chou-Talalay method.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ONC201 and combination agent(s)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
CompuSyn software or other software for synergy analysis
Protocol Workflow:
Caption: Workflow for in vitro synergy analysis.
Detailed Steps:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of ONC201 and the combination agent.
-
For single-agent treatments, add 100 µL of 2x concentrated drug to the wells.
-
For combination treatments, prepare a dose-matrix with varying concentrations of both drugs. A constant ratio combination design is often used for Chou-Talalay analysis.
-
Include vehicle-treated control wells.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 for each drug alone.
-
Use CompuSyn software or a similar program to perform the Chou-Talalay analysis and calculate the Combination Index (CI).
-
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of apoptosis markers such as cleaved PARP and cleaved caspase-3 by western blotting.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Detailed Steps:
-
Protein Extraction:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP or anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
In Vivo Orthotopic Xenograft Model
This protocol outlines the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of ONC201 combination therapy.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Luciferase-expressing glioma cells
-
Stereotactic apparatus
-
Hamilton syringe
-
ONC201 and combination agent formulations for in vivo administration
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Protocol Workflow:
Caption: Workflow for in vivo efficacy studies.
Detailed Steps:
-
Intracranial Cell Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates.
-
Slowly inject luciferase-expressing glioma cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Engraftment Confirmation:
-
Approximately 7-10 days post-implantation, perform bioluminescence imaging (BLI) to confirm tumor engraftment and measure the initial tumor burden.
-
Inject mice with D-luciferin and image using an in vivo imaging system.
-
-
Animal Randomization and Treatment Initiation:
-
Randomize mice with established tumors into treatment groups (e.g., Vehicle, ONC201 alone, combination agent alone, ONC201 + combination agent).
-
Administer treatments according to the desired schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly using BLI. Quantify the bioluminescent signal to assess tumor burden.
-
Monitor animal body weight and overall health.
-
-
Survival Analysis:
-
Continue treatment and monitoring until animals reach a predetermined endpoint (e.g., neurological symptoms, significant weight loss).
-
Record the date of euthanasia for each animal and perform Kaplan-Meier survival analysis.
-
Conclusion
The preclinical data strongly support the rationale for combining ONC201 with various anticancer agents to achieve synergistic anti-tumor effects. The detailed protocols provided herein offer a framework for researchers to further investigate and validate these combination strategies. The elucidation of the underlying mechanisms of synergy, particularly the convergence on the integrated stress response and apoptosis pathways, provides a solid foundation for the clinical translation of these promising combination therapies. As our understanding of ONC201's multifaceted mechanism of action continues to evolve, so too will the opportunities for developing novel and effective combination treatments for a range of malignancies.
References
- 1. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. youtube.com [youtube.com]
- 4. Bioluminescence Imaging to Assess Tumor Growth in an Organotypic Mouse Brain Slice [app.jove.com]
- 5. jove.com [jove.com]
- 6. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]
- 7. youtube.com [youtube.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. Effects of the DRD2/3 Antagonist ONC201 and Radiation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DDIS-16. ONC201 IN COMBINATION WITH RADIATION EXHIBITS SYNERGISTIC EFFICACY IN HIGH GRADE GLIOMAS AND OTHER ADVANCED CANCERS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of TIC10-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of TIC10 (also known as ONC201), a small molecule inducer of the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL). The following protocols and data presentation formats are designed to ensure robust and reproducible results for researchers in academic and industrial settings.
Introduction
This compound is a novel anti-cancer agent that has been shown to induce apoptosis in a variety of cancer cell lines. Its mechanism of action involves the induction of the TRAIL pathway, which selectively targets cancer cells for apoptosis while sparing normal cells. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying this compound's efficacy by examining changes in protein expression and post-translational modifications in key signaling pathways. This document outlines the core signaling pathways affected by this compound, provides detailed experimental protocols for Western blot analysis of this compound-treated cells, and presents a structured format for quantitative data analysis.
Core Signaling Pathways Activated by this compound
This compound treatment impacts several critical signaling pathways that regulate cell survival, apoptosis, and stress response. The primary pathway affected is the TRAIL signaling cascade. This compound inhibits the Akt and ERK signaling pathways, leading to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[1][2] Activated Foxo3a then binds to the promoter of the TRAIL gene, inducing its transcription and subsequent protein expression.[2] This leads to the activation of the extrinsic apoptosis pathway.
Furthermore, this compound has been shown to upregulate the expression of Death Receptor 5 (DR5), a receptor for TRAIL, further sensitizing cancer cells to TRAIL-mediated apoptosis.[1][3] The integrated stress response (ISR) is also activated, as evidenced by the upregulation of ATF4 and CHOP.[3][4] Downstream markers of apoptosis, such as cleaved PARP and cleaved caspase-8, are also key indicators of this compound's activity.[3][5] Additionally, this compound can modulate the expression of inhibitor of apoptosis proteins (IAPs) like cIAP-1 and XIAP.[3]
Key Proteins for Western Blot Analysis
Based on the known mechanism of action of this compound, the following proteins are recommended for analysis by Western blot:
-
Upstream Signaling: p-Akt, Akt, p-ERK, ERK, p-Foxo3a, Foxo3a
-
TRAIL Pathway: TRAIL, DR5
-
Apoptosis Markers: Cleaved Caspase-8, Caspase-8, Cleaved PARP, PARP
-
Integrated Stress Response: ATF4, CHOP
-
Inhibitor of Apoptosis Proteins: cIAP-1, XIAP, cFLIP
Experimental Protocols
The following are detailed protocols for cell culture, this compound treatment, and subsequent Western blot analysis.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HCT116, SW480, AGS, SNU-16) in appropriate culture dishes or plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.[6]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO). Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[1][3]
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6][7]
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish. For a 10 cm dish, 0.5-1 mL is typically sufficient.[6]
-
Cell Scraping: For adherent cells, use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer.[6] For suspension cells, pellet the cells by centrifugation before resuspending in lysis buffer.[7]
-
Lysate Collection and Sonication: Transfer the cell lysate to a pre-chilled microcentrifuge tube. To ensure complete lysis and shear DNA, sonicate the lysate on ice for short bursts (e.g., 3 pulses of 10 seconds each).[6]
-
Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6]
Western Blotting
-
Sample Preparation: Based on the protein quantification results, normalize the protein lysates to the same concentration with lysis buffer and 4x Laemmli sample buffer. A typical loading amount is 20-50 µg of total protein per lane.[8]
-
Denaturation: Boil the protein samples at 95-100°C for 5-10 minutes to denature the proteins.[6][8]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (SDS-PAGE). The percentage of acrylamide will depend on the molecular weight of the target protein(s). Run the gel at a constant voltage until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8][9]
-
Blocking: After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution for each antibody should be determined empirically.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. The secondary antibody should be diluted in blocking buffer and incubated for 1 hour at room temperature with gentle agitation.[8]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10] Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed for another protein, such as a loading control.
Data Presentation
Quantitative analysis of Western blot data is crucial for interpreting the effects of this compound. Densitometry should be performed on the captured blot images using appropriate software. The signal intensity of the target protein should be normalized to the signal intensity of a loading control from the same lane. The following tables provide a structured format for presenting quantitative Western blot data.
Table 1: Effect of this compound on Upstream Signaling Molecules
| Treatment | p-Akt (Normalized Intensity) | p-ERK (Normalized Intensity) | p-Foxo3a (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| This compound (2.5 µM) | 0.62 ± 0.05 | 0.58 ± 0.07 | 0.45 ± 0.06 |
| This compound (5 µM) | 0.35 ± 0.04 | 0.31 ± 0.05 | 0.21 ± 0.03 |
| This compound (10 µM) | 0.18 ± 0.03 | 0.15 ± 0.02 | 0.10 ± 0.02 |
*Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on TRAIL Pathway and Apoptosis Markers
| Treatment | TRAIL (Normalized Intensity) | DR5 (Normalized Intensity) | Cleaved PARP (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| This compound (2.5 µM) | 2.50 ± 0.21 | 2.10 ± 0.18 | 3.20 ± 0.25 |
| This compound (5 µM) | 4.80 ± 0.35 | 3.90 ± 0.29 | 6.50 ± 0.48 |
| This compound (10 µM) | 7.20 ± 0.51 | 6.10 ± 0.45 | 9.80 ± 0.71 |
*Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Integrated Stress Response and IAP Proteins
| Treatment | ATF4 (Normalized Intensity) | CHOP (Normalized Intensity) | XIAP (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.07 |
| This compound (2.5 µM) | 1.80 ± 0.15 | 1.60 ± 0.14 | 0.75 ± 0.06 |
| This compound (5 µM) | 3.20 ± 0.28 | 2.90 ± 0.25 | 0.48 ± 0.05 |
| This compound (10 µM) | 5.10 ± 0.42 | 4.50 ± 0.38 | 0.25 ± 0.03 |
*Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to apoptosis.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis.
Logical Relationship of this compound's Dual Action
Caption: Dual pro-apoptotic action of this compound.
References
- 1. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. aacrjournals.org [aacrjournals.org]
- 6. origene.com [origene.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. ptglab.com [ptglab.com]
- 10. peakproteins.com [peakproteins.com]
Animal Models for ONC201 Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201, a first-in-class, orally active small molecule, has shown significant promise in preclinical and clinical settings for the treatment of various cancers, particularly high-grade gliomas. Its unique dual mechanism of action, targeting both the G-protein coupled dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP, necessitates a thorough understanding of its pharmacokinetic (PK) profile to optimize dosing strategies and ensure therapeutic efficacy. This document provides detailed application notes and experimental protocols for utilizing animal models to study the pharmacokinetics of ONC201.
Animal Models in ONC201 Pharmacokinetic Research
A variety of animal models have been instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of ONC201. The most commonly used species include mice, rats, and dogs.
-
Mice: Various strains of mice, including immunodeficient (e.g., athymic nu/nu) and immunocompetent (e.g., C57BL/6) strains, are frequently used for both pharmacokinetic and pharmacodynamic (PD) studies.[1] Transgenic mouse models, such as the KpB model for serous ovarian cancer, have also been employed to evaluate ONC201's efficacy and PK in a more disease-relevant context.[2]
-
Rats: Sprague-Dawley rats are a common choice for toxicological and biodistribution studies of ONC201, providing valuable data on tissue-specific accumulation and safety margins.[3]
-
Dogs: Beagle dogs have been used in Good Laboratory Practice (GLP) toxicology studies to determine the safety profile of ONC201 and to identify any potential dose-limiting toxicities.[4]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of ONC201 observed in a pediatric clinical trial. While this data is from human subjects, it provides a valuable benchmark for preclinical studies. Comprehensive pharmacokinetic data from animal models is still emerging in publicly available literature.
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Tmax (Time to Maximum Concentration) | 2.1 | hours | [5] |
| Cmax (Maximum Concentration) | 2.3 ± 1.3 | µg/mL | [5] |
| AUC0-tlast (Area Under the Curve) | 16.4 | h*µg/mL | [5] |
| T1/2 (Half-life) | 8.4 | hours | [5] |
Note: This data is from a pediatric Phase I study and may not be directly comparable to data from adult preclinical animal models. The recommended Phase II dose in adults is 625 mg administered orally every 1 or 3 weeks.[6]
Experimental Protocols
ONC201 Administration via Oral Gavage in Mice
This protocol describes the standard procedure for administering ONC201 to mice via oral gavage.
Materials:
-
ONC201
-
Vehicle (e.g., Phosphate Buffered Saline - PBS, 2% methylcellulose + 0.5% Tween 80)
-
Sterile water for injection
-
Gavage needles (flexible, 20-22 gauge)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Acclimate mice to the facility for at least one week prior to the experiment.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fast animals for 4-6 hours prior to dosing to ensure consistent absorption, if required by the study design.
-
-
Formulation Preparation:
-
Prepare the ONC201 formulation on the day of dosing.
-
For a PBS vehicle, dissolve ONC201 in a minimal amount of a solubilizing agent if necessary, then bring to the final volume with sterile PBS.
-
For a suspension, wet the ONC201 powder with a small amount of Tween 80, then gradually add the 2% methylcellulose solution while vortexing to create a uniform suspension.
-
The final concentration should be calculated based on the desired dose (e.g., in mg/kg) and the average weight of the mice, with a typical dosing volume of 10 mL/kg.
-
-
Administration:
-
Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle carefully into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the ONC201 formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Serial Blood Collection from Mice for Pharmacokinetic Analysis
This protocol outlines a method for collecting serial blood samples from a single mouse to generate a pharmacokinetic profile.
Materials:
-
Micro-hematocrit tubes or capillary tubes (EDTA-coated)
-
Lancets or 27-gauge needles
-
Warming lamp or pad
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane) - use must be justified and approved by the IACUC.
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Warm the mouse under a heat lamp for a few minutes to dilate the blood vessels, particularly for tail vein sampling.
-
-
Blood Collection (Saphenous Vein):
-
Gently restrain the mouse. Anesthesia may be used if necessary and justified.
-
Shave the fur over the lateral saphenous vein on the hind leg and wipe with 70% ethanol.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the emerging blood drop into an EDTA-coated micro-hematocrit tube.
-
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
-
Sample Processing:
-
Immediately transfer the blood into a pre-chilled microcentrifuge tube containing an anticoagulant (e.g., EDTA).
-
Keep the samples on ice.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
-
Time Points:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Tissue Harvesting and Homogenization for Biodistribution Studies
This protocol describes the collection and processing of tissues for determining the distribution of ONC201.
Materials:
-
Surgical scissors and forceps
-
Phosphate Buffered Saline (PBS), ice-cold
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
-
70% ethanol
Procedure:
-
Tissue Collection:
-
At the designated time point after ONC201 administration, euthanize the animal using an IACUC-approved method.
-
Perform a cardiac perfusion with ice-cold PBS to remove blood from the tissues.
-
Carefully dissect the desired organs (e.g., brain, liver, kidney, spleen, tumor).
-
Rinse each organ with ice-cold PBS to remove any remaining blood.
-
Blot the tissues dry, weigh them, and place them in labeled cryovials.
-
Snap-freeze the tissues in liquid nitrogen or on dry ice and store at -80°C until homogenization.
-
-
Tissue Homogenization:
-
On the day of analysis, thaw the tissue samples on ice.
-
Add a specific volume of homogenization buffer (e.g., PBS with protease inhibitors) to the tissue in a tube suitable for the homogenizer (e.g., 1:3 w/v).
-
Homogenize the tissue until no visible particles remain. Keep the samples on ice throughout the process to prevent degradation.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate) for bioanalysis.
-
Quantification of ONC201 in Plasma and Tissue Homogenates by LC-MS/MS
This protocol provides a general framework for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for ONC201 quantification. A specific, validated method for ONC201 has been described in the literature, utilizing a positive electrospray ionization in multiple reaction monitoring (ESI-MRM) mode with a deuterated internal standard.[7]
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
ONC201 analytical standard
-
Deuterated ONC201 (internal standard)
-
Plasma and tissue homogenate samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or tissue homogenate in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the deuterated internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Optimize the gradient to achieve good separation of ONC201 and its internal standard from matrix components.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Determine the optimal precursor-to-product ion transitions (MRM transitions) for both ONC201 and its deuterated internal standard by infusing the standards into the mass spectrometer.
-
Optimize the collision energy and other MS parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Generate a calibration curve by spiking known concentrations of ONC201 into blank plasma or tissue homogenate and processing them alongside the study samples.
-
Quantify the concentration of ONC201 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of ONC201's mechanism of action and the experimental procedures, the following diagrams have been generated.
Caption: ONC201 Signaling Pathway.
Caption: Experimental Workflow for ONC201 Pharmacokinetic Studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Targeting Mitochondria with ClpP Agonists as a Novel Therapeutic Opportunity in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 4. escholarship.org [escholarship.org]
- 5. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ONC201 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment schedules for the investigational drug ONC201 (dordaviprone) in clinical trials, primarily focusing on its use in patients with H3 K27M-mutant diffuse midline gliomas. Detailed protocols for key experimental assays and visualizations of the drug's signaling pathway and a general clinical trial workflow are included to support ongoing research and development efforts.
ONC201: An Overview
ONC201 is an orally administered small molecule that has shown promise in treating certain aggressive brain tumors.[1][2] Its mechanism of action involves the antagonism of the dopamine receptor D2 (DRD2) and the allosteric agonism of the mitochondrial protease ClpP.[3][4] This dual activity leads to an integrated stress response in cancer cells, ultimately resulting in programmed cell death (apoptosis).[2][3]
ONC201 Treatment Schedules in Clinical Trials
The administration of ONC201 in clinical trials has been evaluated across various dosing schedules and patient populations. The following tables summarize the quantitative data from several key studies.
Table 1: ONC201 Dosing Regimens in Adult Clinical Trials
| Clinical Trial Identifier | Phase | Patient Population | ONC201 Dose | Administration Frequency | Treatment Cycle |
| NCT02525692 | II | Recurrent Glioblastoma | 625 mg | Once every 3 weeks | 21 days |
| NCT03295396, NCT02525692 (H3 K27M arms) | II | Recurrent H3 K27M-mutant Diffuse Midline Glioma | 625 mg | Once weekly | Not specified |
| ACTION (NCT05580562) | III | Newly Diagnosed H3 K27M-mutant Diffuse Glioma | 625 mg | Once weekly or Twice weekly | Not specified |
Table 2: ONC201 Dosing Regimens in Pediatric Clinical Trials
| Clinical Trial Identifier | Phase | Patient Population | ONC201 Dose | Administration Frequency | Treatment Cycle |
| NCT03416530 | I | Recurrent/Refractory H3 K27M-mutant Glioma | Weight-based scaling of 625 mg adult dose | Once weekly | Not specified |
| NCT03416530 (Arm G) | I | Recurrent/Refractory H3 K27M-mutant Glioma | Weight-based scaling of 625 mg adult dose | Twice weekly (consecutive days) | 21 days |
Experimental Protocols
Detailed methodologies for key experiments cited in ONC201 clinical trials are provided below. These protocols are intended to serve as a guide for researchers.
Immunohistochemistry (IHC) for H3 K27M Mutation
Objective: To detect the presence of the H3 K27M mutation in tumor tissue, which is a key biomarker for patient selection in many ONC201 trials.[5]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm)
-
H3 K27M mutant-specific primary antibody
-
H3 K27me3 primary antibody (as a surrogate marker, loss of staining indicates mutation)
-
Secondary antibody and detection system (e.g., HRP-polymer-based)
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Wash buffers (e.g., PBS or TBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate through a series of graded ethanol solutions to water.[6]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval solution and heating in a pressure cooker, water bath, or steamer.[7] Optimal time and temperature should be determined for the specific antibody.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.[6]
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with the primary antibody (anti-H3 K27M or anti-H3 K27me3) at the optimized dilution and incubation time.[7]
-
Wash slides with wash buffer.
-
Incubate with the secondary antibody-polymer conjugate.[6]
-
Wash slides with wash buffer.
-
Incubate with the chromogen solution until the desired stain intensity develops.[6]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.[6]
-
Dehydrate slides through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Interpretation:
-
H3 K27M: Positive staining is indicated by a distinct nuclear signal in tumor cells.[5]
-
H3 K27me3: Loss of nuclear staining in tumor cells, with positive internal controls (e.g., endothelial cells), is indicative of the H3 K27M mutation.[5]
Magnetic Resonance Imaging (MRI) for Tumor Assessment
Objective: To standardize the acquisition and interpretation of MRI scans for the assessment of tumor response according to the Response Assessment in Neuro-Oncology (RANO) criteria.
Standardized Brain Tumor Imaging Protocol (BTIP): The following is a recommended minimal protocol for MRI in glioma clinical trials.
| Sequence | Plane | Key Parameters |
| 3D T1-weighted (pre-contrast) | Sagittal or Axial | Isotropic voxels (e.g., 1 mm³), inversion recovery prepared |
| 2D T2-weighted FLAIR (pre-contrast) | Axial | Slice thickness ≤ 5 mm |
| 2D Diffusion-Weighted Imaging (DWI) | Axial | At least 3 diffusion directions, b-values of 0 and 1000 s/mm² |
| 3D T1-weighted (post-contrast) | Same as pre-contrast | Acquired after gadolinium-based contrast agent administration |
Image Acquisition and Analysis (RANO Criteria):
-
Baseline Scan: A post-radiotherapy MRI is typically used as the baseline for comparison in the newly diagnosed setting.[8]
-
Follow-up Scans: Imaging is typically performed every 8 weeks.
-
Tumor Measurement:
-
Enhancing Disease: The product of the two largest perpendicular diameters of the enhancing tumor is measured on post-contrast T1-weighted images.
-
Non-enhancing Disease (T2/FLAIR): The product of the two largest perpendicular diameters of the T2/FLAIR hyperintensity is measured.
-
-
Response Assessment: The change in tumor measurements, along with clinical status and corticosteroid dose, determines the response category (Complete Response, Partial Response, Stable Disease, or Progressive Disease).
Pharmacokinetic (PK) Analysis of ONC201 in Plasma
Objective: To quantify the concentration of ONC201 in patient plasma samples to understand its absorption, distribution, metabolism, and excretion.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
ONC201 analytical standard and stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (ACN) for protein precipitation
-
Formic acid
-
LC column (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add the SIL-IS.
-
Add a volume of cold ACN (e.g., 200 µL) to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC Separation:
-
Inject the prepared sample onto the LC column.
-
Use a gradient elution with mobile phases consisting of water with formic acid and ACN with formic acid to separate ONC201 from other plasma components.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both ONC201 and the SIL-IS.
-
-
Quantification:
-
Generate a calibration curve using standards of known ONC201 concentrations.
-
Determine the concentration of ONC201 in the patient samples by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.
-
Cerebrospinal Fluid (CSF) Collection and Processing
Objective: To collect and process CSF for the analysis of ONC201 concentrations and biomarkers.
Procedure:
-
Collection: CSF is typically collected via lumbar puncture by a trained physician.
-
Processing:
-
Immediately after collection, place the CSF tube on ice.
-
Centrifuge at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet any cells.
-
Carefully collect the supernatant into pre-labeled cryovials.
-
Store the CSF aliquots at -80°C until analysis.
-
Visualizations
ONC201 Signaling Pathway
Caption: ONC201 Mechanism of Action.
General Experimental Workflow for an ONC201 Clinical Trial
Caption: ONC201 Clinical Trial Workflow.
References
- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 2. onclive.com [onclive.com]
- 3. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Establishing a TIC10-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a small molecule inhibitor that has shown promise in preclinical and clinical settings for its anti-cancer activity. Its primary mechanism of action involves the dual inhibition of Akt and ERK, which leads to the nuclear translocation of the transcription factor Foxo3a.[1][2][3] Foxo3a then binds to the promoter of the gene encoding TNF-related apoptosis-inducing ligand (TRAIL), leading to increased TRAIL expression and subsequent apoptosis in cancer cells.[1][2][3] this compound is currently in clinical trials for various cancers, including high-grade gliomas.[4] Despite its promising therapeutic potential, the development of resistance remains a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this resistance and improve patient outcomes.
This document provides detailed protocols for establishing a this compound-resistant cancer cell line model in vitro. Such a model is an invaluable tool for studying the molecular mechanisms of this compound resistance, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome it.
Data Presentation
Table 1: Characterization of Parental vs. This compound-Resistant Cell Lines
| Parameter | Parental Cell Line | This compound-Resistant Cell Line |
| Morphology | e.g., Epithelial, uniform size | e.g., Mesenchymal, irregular shape, increased size |
| Doubling Time (hours) | ||
| This compound IC50 (µM) | >10-fold increase | |
| TRAIL Sensitivity (IC50, ng/mL) | ||
| Expression of Key Proteins (Fold Change) | ||
| p-Akt (Ser473) | Baseline | |
| p-ERK (Thr202/Tyr204) | Baseline | |
| Foxo3a (nuclear) | Baseline | |
| TRAIL | Baseline | |
| DR4/DR5 | Baseline | |
| c-FLIP | Baseline | |
| Bcl-2 | Baseline | |
| Bax | Baseline | |
| Cleaved Caspase-8 | Baseline | |
| Cleaved Caspase-3 | Baseline | |
| Cleaved PARP | Baseline |
Experimental Protocols
Protocol 1: Establishing a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cell line using a dose-escalation method.[5][6][7]
Materials:
-
Parental cancer cell line of interest (e.g., HCT116, MDA-MB-231, or a relevant glioma cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (ONC201)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture flasks (T25, T75)
-
Cell counting solution (e.g., Trypan blue)
-
Hemocytometer or automated cell counter
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Determine the initial IC50 of this compound: a. Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Prepare a serial dilution of this compound in complete medium. The concentration range should span from nanomolar to micromolar concentrations to capture the full dose-response curve. Include a vehicle control (DMSO). c. Replace the medium in the wells with the medium containing different concentrations of this compound. d. Incubate the cells for 48-72 hours. e. Assess cell viability using a suitable assay (e.g., MTT). f. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Generate the resistant cell line: a. Seed the parental cells in a T25 flask. b. Expose the cells to this compound at a starting concentration equal to the IC50 value determined in step 1. c. Initially, a significant number of cells will die. The surviving cells are the initial population with some level of resistance. d. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound. e. Once the cells are stably proliferating at this concentration (i.e., consistent doubling time), gradually increase the concentration of this compound by 1.5 to 2-fold.[5] f. Repeat this process of dose escalation over several months. It is recommended to freeze down cell stocks at each successful concentration increase.[8] g. The process can be continued until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterize the resistant phenotype: a. Once a resistant cell line is established, confirm the level of resistance by re-evaluating the IC50 of this compound as described in step 1. b. Maintain a culture of the resistant cells in medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype. c. Periodically test the stability of the resistance by growing the cells in drug-free medium for several passages and then re-determining the IC50.[6]
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the expression and phosphorylation status of proteins involved in the this compound signaling pathway and potential resistance mechanisms.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Foxo3a, anti-TRAIL, anti-DR4, anti-DR5, anti-c-FLIP, anti-Bcl-2, anti-Bax, anti-cleaved caspase-8, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Seed parental and resistant cells and treat with this compound at various concentrations and time points if desired. b. Wash cells with ice-cold PBS and lyse them with lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. i. Quantify band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for generating a this compound-resistant cell line.
Caption: Potential mechanisms of resistance to this compound.
Potential Mechanisms of this compound Resistance
The development of resistance to this compound can occur through various mechanisms that either prevent the drug from reaching its target, alter the signaling pathway, or inhibit the final apoptotic response. Based on the known mechanism of action of this compound and general principles of drug resistance, potential mechanisms include:
-
Alterations in the PI3K/Akt/mTOR Pathway: Upregulation of the PI3K/Akt/mTOR signaling axis has been identified as a mechanism of resistance to ONC201.[9] This could occur through mutations in key components of the pathway that render it constitutively active, thereby overriding the inhibitory effect of this compound on Akt.
-
EGFR-Mediated Resistance: Epidermal growth factor receptor (EGFR) has been implicated in ONC201 resistance.[10][11] Activation of EGFR signaling can promote cell survival and proliferation, potentially compensating for the effects of this compound.
-
Mechanisms of TRAIL Resistance: Since this compound's primary mode of action is the induction of TRAIL, cancer cells can develop resistance by acquiring mechanisms to evade TRAIL-induced apoptosis.[12][13][14][15][16] These can include:
-
Downregulation of Death Receptors: Decreased expression of the TRAIL receptors DR4 and DR5 on the cell surface can reduce the cell's sensitivity to TRAIL.[12][14]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins such as c-FLIP, which inhibits caspase-8 activation, or members of the Bcl-2 family (Bcl-2, Bcl-xL), can block the apoptotic cascade.[12][14]
-
Defects in the Apoptotic Machinery: Mutations or downregulation of essential components of the death-inducing signaling complex (DISC), such as FADD or caspase-8, can also lead to TRAIL resistance.[12]
-
The established this compound-resistant cell line model will be instrumental in elucidating which of these, or other novel mechanisms, are responsible for the acquired resistance. This knowledge will be critical for the rational design of combination therapies to overcome this compound resistance and improve its clinical efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DSpace [repository.upenn.edu]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. DIPG-32. AKT SIGNALING DRIVES RESISTANCE TO ONC201 IN DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chadtough.org [chadtough.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanisms of resistance to TRAIL-induced apoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of activity and defensive strategies of cancer cells against TRAIL-induced apoptosis | Piechna | Hematology in Clinical Practice [journals.viamedica.pl]
- 14. Behind the Adaptive and Resistance Mechanisms of Cancer Stem Cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Trailing TRAIL Resistance: Novel Targets for TRAIL Sensitization in Cancer Cells [frontiersin.org]
- 16. benthamdirect.com [benthamdirect.com]
Application Note: Flow Cytometry Analysis of TIC10-Treated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a small molecule inhibitor of Akt and ERK, which leads to the nuclear translocation of the transcription factor Foxo3a.[1] This, in turn, transcriptionally induces the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5, culminating in apoptosis of cancer cells.[1][2][3] Beyond its direct anti-tumor effects, emerging evidence suggests that this compound possesses immunomodulatory properties, making it a compelling candidate for combination therapies in immuno-oncology.[2] Notably, this compound has been shown to stimulate the infiltration and activation of Natural Killer (NK) cells within the tumor microenvironment.[4] This application note provides detailed protocols for the analysis of this compound-treated immune cells using flow cytometry, a powerful technique for the multi-parameter characterization of complex cell populations at the single-cell level.[5][6]
The provided protocols will enable researchers to:
-
Phenotype major immune cell populations, including T cells, NK cells, macrophages, dendritic cells (DCs), and regulatory T cells (Tregs).
-
Assess the activation and maturation status of these immune cells.
-
Evaluate the induction of apoptosis in immune cell subsets.
-
Analyze the polarization of macrophages towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Signaling Pathway of this compound
Experimental Workflow
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (ONC201)
-
DMSO (Vehicle control)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies (see tables below)
-
Annexin V Apoptosis Detection Kit
-
Live/Dead Fixable Viability Stain
-
Flow cytometry tubes
Experimental Protocols
Immune Cell Culture and this compound Treatment
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute this compound to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) in complete RPMI-1640 medium. Prepare a vehicle control with the corresponding concentration of DMSO.
-
Add the this compound dilutions or vehicle control to the plated cells.
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
Staining for Flow Cytometry Analysis
-
Harvest the cells from each well and transfer to flow cytometry tubes.
-
Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
(Optional) Stain for cell viability using a Live/Dead fixable dye according to the manufacturer's instructions.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate combination of fluorochrome-conjugated surface antibodies (see tables below).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
For intracellular staining (e.g., FoxP3, Granzyme B), proceed with fixation and permeabilization using a commercially available kit according to the manufacturer's protocol.
-
After fixation and permeabilization, wash the cells with permeabilization buffer.
-
Resuspend the cell pellet in 100 µL of permeabilization buffer containing the appropriate intracellular antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of permeabilization buffer.
-
For apoptosis analysis, resuspend cells in 1X Annexin V binding buffer and stain with Annexin V and a viability dye (e.g., PI or 7-AAD) according to the manufacturer's protocol.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.
Data Acquisition and Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 50,000 - 100,000) for each sample.
-
Analyze the data using a suitable software (e.g., FlowJo, FCS Express).
-
Gate on the populations of interest based on forward and side scatter properties, viability, and specific cell surface markers.
-
Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for each marker of interest.
Data Presentation
Table 1: T Cell Population Analysis
| Parameter | Marker | Expected Effect of this compound | Rationale |
| T Cell Identification | CD3 | No significant change in percentage | General T cell marker. |
| Helper T Cells | CD4 | Potential for slight decrease due to apoptosis | Subset of T cells. |
| Cytotoxic T Cells | CD8 | Potential for slight decrease due to apoptosis | Subset of T cells. |
| Activation Markers | CD25, CD69, HLA-DR | Potential for increased expression | This compound's immunomodulatory effects may lead to T cell activation. |
| Apoptosis | Annexin V | Increased percentage of Annexin V+ cells | This compound is a known inducer of apoptosis.[7][8][9] |
Table 2: Natural Killer (NK) Cell Analysis
| Parameter | Marker | Expected Effect of this compound | Rationale |
| NK Cell Identification | CD3-, CD56+ | No significant change in percentage | General NK cell markers. |
| Activation Markers | CD69, CD107a | Increased expression | This compound is known to activate NK cells.[4] |
| Cytotoxicity Marker | Granzyme B | Increased intracellular expression | Indicates enhanced cytotoxic potential. |
| Apoptosis | Annexin V | Minimal to no increase | This compound is expected to activate, not kill, NK cells. |
Table 3: Macrophage Polarization Analysis
| Parameter | Marker | Expected Effect of this compound | Rationale |
| Pan-Macrophage | CD14, CD68 | No significant change in percentage | General macrophage markers. |
| M1 Polarization | CD80, CD86, HLA-DR | Increased expression | Shift towards a pro-inflammatory, anti-tumor phenotype. |
| M2 Polarization | CD163, CD206 | Decreased expression | Shift away from an anti-inflammatory, pro-tumor phenotype. |
Table 4: Dendritic Cell (DC) Maturation Analysis
| Parameter | Marker | Expected Effect of this compound | Rationale |
| Pan-DC | CD11c, HLA-DR | No significant change in percentage | General DC markers. |
| Maturation Markers | CD80, CD83, CD86 | Increased expression | Indicates DC maturation and enhanced antigen-presenting capacity. |
| Apoptosis | Annexin V | Potential for a slight increase at high concentrations | High doses may induce apoptosis. |
Table 5: Regulatory T Cell (Treg) Analysis
| Parameter | Marker | Expected Effect of this compound | Rationale |
| Treg Identification | CD3+, CD4+, CD25+, FoxP3+ | Potential for decreased percentage | A reduction in Tregs would be beneficial for an anti-tumor immune response. |
| Suppressive Function | (Requires functional assay) | Potential for decreased suppressive function | Further investigation needed. |
| Apoptosis | Annexin V | Potential for increased percentage | This compound may selectively induce apoptosis in Tregs. |
Conclusion
The protocols and panels described in this application note provide a comprehensive framework for investigating the immunomodulatory effects of this compound using flow cytometry. By systematically analyzing various immune cell subsets, researchers can gain valuable insights into how this compound influences the anti-tumor immune response. This information is crucial for the rational design of combination therapies that leverage both the direct cytotoxic and the immune-stimulating properties of this promising anti-cancer agent.
References
- 1. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fox Chase Cancer Center Researchers Uncover ONC201 Immune-oncology Effects | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 5. Immune Monitoring of Cancer Patients by Multi-color Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Immune Monitoring of Cancer Patients by Multi-color Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TIC10 inactive isomer and experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIC10 (also known as ONC201) and its inactive isomer.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and ONC201?
A1: this compound and ONC201 refer to the same active compound. The compound was initially named this compound (TRAIL-Inducing Compound 10) and is now also widely known by its clinical development name, ONC201.
Q2: What is the this compound inactive isomer and why is it used?
A2: During the early development of this compound, a structurally different isomer was synthesized by mistake. This isomer was found to be biologically inactive, meaning it does not induce the TRAIL signaling pathway or cause cancer cell death.[1] It serves as an excellent negative control in experiments to ensure that the observed effects are specific to the active this compound/ONC201 molecule and not due to off-target or non-specific interactions. The CAS number for the inactive isomer is 41276-02-2.[2]
Q3: How should I prepare and store this compound/ONC201 and its inactive isomer?
A3: For optimal stability, it is recommended to follow these storage and preparation guidelines:
-
Powder: Store at -20°C for long-term storage (up to 3 years).[3]
-
Stock Solutions: Prepare a concentrated stock solution in DMSO or Ethanol. For instance, in DMSO, a concentration of up to 77 mg/mL (199.22 mM) can be achieved.[4] Store stock solutions in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3]
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[5] For in vivo studies, this compound can be formulated as a suspension in a vehicle like CMC-Na for oral administration.[4]
Q4: What is the primary mechanism of action for this compound/ONC201?
A4: this compound/ONC201 induces apoptosis in cancer cells primarily through the upregulation of the TNF-related apoptosis-inducing ligand (TRAIL) pathway. It achieves this by dually inactivating the protein kinases Akt and ERK. This leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a, which then binds to the TRAIL gene promoter, increasing its transcription.[1][6] Additionally, this compound/ONC201 can induce the integrated stress response (ISR) and upregulate the TRAIL death receptor DR5.[3][7]
Troubleshooting Guides
Problem 1: Low or no cytotoxicity observed after this compound treatment.
Possible Cause 1: Inactive Compound
-
Solution: Ensure you are using the active this compound/ONC201 compound and not the inactive isomer. The inactive isomer is a valid negative control but will not induce apoptosis.[1]
Possible Cause 2: Cell Line Resistance
-
Solution: Different cancer cell lines exhibit varying sensitivity to this compound. This can be due to lower expression of key pathway components like DR5.[8] It is advisable to test a panel of cell lines and include a known sensitive cell line as a positive control.
Possible Cause 3: Suboptimal Treatment Conditions
-
Solution: The induction of TRAIL and subsequent apoptosis by this compound is time-dependent. Initial effects on Akt and ERK phosphorylation may not be apparent until 48 hours post-treatment.[9] Ensure your treatment duration is sufficient (e.g., 48-72 hours). Also, verify that the concentration of this compound is appropriate for your cell line by performing a dose-response curve.
Possible Cause 4: Experimental Variability
-
Solution: Cancer cell lines can evolve over time in culture, leading to genetic and phenotypic drift that can alter their drug response.[10][11] It is crucial to use low-passage number cells and ensure consistent cell culture conditions.
Problem 2: Inconsistent or non-reproducible results in cell viability assays.
Possible Cause 1: Assay-Specific Issues
-
Solution: For MTT or similar metabolic assays, ensure that the cells are metabolically active. Some cell lines have slower metabolic rates, which can lead to a false negative result.[12] Consider using alternative viability assays that measure different parameters, such as membrane integrity (e.g., Trypan Blue exclusion) or ATP content.[13] Also, ensure that the incubation time with the reagent and the solubilization of formazan crystals are consistent across experiments.[14]
Possible Cause 2: Pipetting and Seeding Density Errors
-
Solution: Inconsistent cell seeding density across wells will lead to variability. Ensure a homogenous cell suspension before seeding and use proper pipetting techniques to avoid introducing bubbles and ensure accurate volumes.[15]
Possible Cause 3: Contamination
-
Solution: Mycoplasma or other microbial contamination can significantly impact cell health and experimental outcomes. Regularly test your cell cultures for contamination.
Problem 3: Weak or no signal in Western blot for TRAIL or DR5.
Possible Cause 1: Insufficient Protein Loading or Transfer
-
Solution: Ensure you are loading a sufficient amount of protein per well. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. Optimize transfer conditions (time, voltage) for your specific protein of interest, as larger proteins may require longer transfer times.[16]
Possible Cause 2: Low Antibody Affinity or Concentration
-
Solution: Use a primary antibody that is validated for your application (e.g., Western blot) and species. Titrate the primary antibody concentration to find the optimal dilution. Ensure the secondary antibody is compatible with the primary antibody and is not expired.[17]
Possible Cause 3: Inadequate Blocking or Washing
-
Solution: Insufficient blocking can lead to high background noise, while excessive washing can strip the antibody from the membrane. Optimize blocking time and the blocking agent (e.g., BSA or non-fat milk). Ensure wash steps are sufficient to remove non-specific binding but not overly harsh.[1]
Quantitative Data
Table 1: IC50 Values of ONC201 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 22RV1 | Prostate Cancer | 1.22 | [18] |
| LNCaP | Prostate Cancer | 1.67 | [18] |
| H3.3K27M mutant glioma cells | Glioblastoma | 4.6 ± 0.7 | [6] |
| SF7761 | Glioblastoma | 0.5 | [19] |
| QCTB-R059 | Glioblastoma | 4.0 | [19] |
Note: IC50 values can vary depending on the experimental conditions, including the cell viability assay used and the incubation time.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[12]
-
Treatment: Treat cells with a serial dilution of this compound/ONC201, the inactive isomer, and a vehicle control (e.g., DMSO). Include wells with media only for background subtraction.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Western Blot for TRAIL and DR5
-
Cell Lysis: After treatment with this compound/ONC201, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAIL, DR5, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody host species for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: this compound/ONC201 signaling pathway leading to apoptosis.
Caption: Logical workflow for using this compound and its inactive isomer.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Apoptosis | TNF | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 11. The secret lives of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. platypustech.com [platypustech.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: TIC10 (ONC201) Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIC10 (also known as ONC201). Our goal is to help you address inconsistencies in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule, first-in-class antitumor agent that induces the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][2][3] It functions by inactivating the Akt and ERK signaling pathways, which leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[1][4] Activated Foxo3a then binds to the promoter of the TRAIL gene, upregulating its transcription and leading to apoptosis in cancer cells.[1][4] this compound has been noted for its ability to selectively induce cell death in tumor cells while sparing normal cells.[5]
Q2: I am seeing variable or no activity with my this compound compound. What could be the issue?
A significant source of variability can be the chemical structure of the compound itself. An isomer of this compound, which has a linear core structure, has been identified and does not possess the biological activity of inducing TRAIL expression.[6] The active form of this compound has an angular core structure.[7] It is crucial to verify the structural integrity of your this compound compound. Additionally, proper solubilization and storage are critical for maintaining its activity.
Q3: Is this compound effective in all cancer cell lines?
The sensitivity to this compound can vary among different cancer cell lines.[8] For example, IC50 values have been reported to be in the low micromolar range for various pediatric lymphoma cell lines.[9] Factors such as the basal expression levels of components in the TRAIL signaling pathway and the genetic background of the cells can influence the response. It is recommended to perform a dose-response curve for your specific cell line to determine its sensitivity.
Q4: What are the recommended storage and solubilization conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C.[6] For creating stock solutions, DMSO is a common solvent.[6] A stock solution in DMSO can be stored at -80°C for up to six months.[6] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline are used to ensure solubility.[6]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
Question: My cell viability assays with this compound are showing high variability between experiments. What are the potential causes and solutions?
Answer:
Inconsistent results in cell viability assays can stem from several factors. Here is a systematic approach to troubleshooting this issue:
Troubleshooting Steps:
-
Compound Integrity and Preparation:
-
Verify the Isomer: Ensure you are using the active, angular isomer of this compound and not the inactive linear isomer.[6][7]
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solubility: Ensure complete solubilization of this compound in your culture medium. Precipitates can lead to inaccurate dosing.
-
-
Cell Culture Conditions:
-
Cell Density: Seed cells at a consistent density across all wells and experiments. Over-confluent or sparse cultures can respond differently to treatment.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Serum Variability: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as batch-to-batch variability can affect cell growth and drug response.
-
-
Assay Protocol:
-
Incubation Time: this compound-induced cell death can be delayed, with effects sometimes becoming apparent only after 72 hours of treatment.[5] Optimize and standardize the incubation time.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using an orthogonal method to confirm your results. For example, supplement an MTT assay with a trypan blue exclusion assay or a fluorescence-based live/dead stain.[10][11]
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell viability results.
Issue 2: Lack of Expected Downstream Signaling Effects (e.g., p-Akt, p-ERK reduction)
Question: I am not observing the expected decrease in phosphorylated Akt and ERK levels after this compound treatment in my western blots. What could be wrong?
Answer:
The absence of expected changes in downstream signaling can be due to several experimental variables.
Troubleshooting Steps:
-
Treatment Conditions:
-
Time Course: The inhibition of Akt and ERK phosphorylation can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing these changes.
-
Dose Response: Ensure you are using a concentration of this compound that is effective in your specific cell line. A dose-response experiment is recommended.
-
-
Western Blot Protocol:
-
Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the preparation process.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-Akt, total Akt, p-ERK, and total ERK.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
-
Cell Line Specifics:
-
Basal Pathway Activity: Some cell lines may have very high basal levels of Akt or ERK activity, requiring higher concentrations or longer incubation times with this compound to see a significant reduction.
-
Resistance Mechanisms: The cells may have intrinsic or acquired resistance mechanisms that bypass the effects of this compound on these pathways.
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound (ONC201) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |
| Ramos | Burkitt's Lymphoma | ~1.3 - 5.06 | 72 | [9] |
| Karpas299 | Anaplastic Large Cell Lymphoma | ~1.3 - 5.06 | 72 | [9] |
| UPN2 | Non-Hodgkin's Lymphoma | ~1.3 - 5.06 | 72 | [9] |
| HCT116 | Colorectal Carcinoma | Not specified | 72 | [12] |
| HFF | Normal Human Fibroblasts | Not cytotoxic | 72 | [12] |
Key Experimental Protocols
Protocol 1: Cell Viability (Sub-G1 Analysis by Flow Cytometry)
This protocol is adapted from studies investigating this compound-induced apoptosis.[1]
Materials:
-
This compound (ONC201)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while vortexing to prevent cell clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples by flow cytometry. The sub-G1 peak represents the apoptotic cell population.
Protocol 2: Western Blotting for Akt and ERK Phosphorylation
This is a general protocol that can be adapted for this compound experiments based on standard western blotting procedures.[13][14]
Materials:
-
This compound (ONC201)
-
RIPA Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Akt, total Akt, p-ERK, total ERK, loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: Treat cells with this compound as described for the viability assay. After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway leading to TRAIL-induced apoptosis.
References
- 1. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving TIC10 (ONC201) Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of TIC10 (also known as ONC201) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, or ONC201, is a small molecule inhibitor of Akt and ERK signaling pathways, which ultimately induces the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1][2][3] It has shown broad-spectrum anti-cancer activity.[3] However, this compound is a hydrophobic compound with poor aqueous solubility, which can lead to precipitation in cell culture media, affecting the accuracy and reproducibility of in vitro experiments.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used to prepare concentrated stock solutions.[4] It is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many cell lines tolerating up to this concentration with minimal effects.[3] However, it is recommended to keep the final DMSO concentration as low as possible, ideally around 0.1%, and to include a vehicle control (media with the same DMSO concentration as the treatment group) in all experiments.[3]
Q4: Can I store this compound solutions?
A4: this compound stock solutions in anhydrous DMSO can be stored at -20°C for several months. Aqueous solutions of this compound are not recommended for storage for more than one day due to the compound's instability and tendency to precipitate.[4]
Troubleshooting Guide
Issue 1: Precipitation observed when diluting this compound stock solution in aqueous media.
Possible Causes:
-
High Supersaturation: Rapidly adding a concentrated DMSO stock to an aqueous buffer can create localized high concentrations that exceed the solubility limit, leading to precipitation.
-
Solvent Shock: The abrupt change in solvent polarity from DMSO to the aqueous medium can cause the hydrophobic compound to crash out of solution.
-
Low Aqueous Solubility: this compound has inherently low solubility in aqueous solutions like PBS and cell culture media.
-
Temperature Effects: The temperature of the aqueous medium can affect solubility.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock to an intermediate concentration with DMSO, and then add this intermediate stock to the aqueous medium.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use of a Co-solvent: For certain applications, a small percentage of a less polar, water-miscible co-solvent like ethanol can be included in the final solution, but this must be tested for cell compatibility.
-
pH Adjustment: this compound is more stable in acidic conditions (pH < 6).[5] While not always feasible for cell-based assays, for certain acellular assays, adjusting the pH of the buffer may enhance solubility.
Issue 2: Cloudiness or precipitate forms in the cell culture plate during the experiment.
Possible Causes:
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can interact with this compound and reduce its solubility over time.
-
Temperature Changes: Fluctuations in incubator temperature can affect the solubility of compounds in the media.
-
Evaporation: Evaporation of media from the culture plates can increase the concentration of this compound, leading to precipitation.
-
Incorrect pH of Media: The pH of the cell culture medium can shift during an experiment, potentially affecting compound solubility.
Solutions:
-
Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the time for precipitation to occur.
-
Use Serum-Free or Low-Serum Media: If the experimental design allows, using serum-free or reduced-serum media can sometimes prevent precipitation caused by interactions with serum proteins.
-
Ensure Proper Humidification: Maintain proper humidity levels in the incubator to prevent evaporation from the culture plates.
-
Monitor Media pH: Ensure the cell culture medium is properly buffered and that the incubator's CO2 levels are correctly calibrated to maintain a stable pH.
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes available quantitative data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 77 | 199.22 | [3] |
| 65 | 168.18 | Sonication recommended. | |
| 1 | - | [4] | |
| DMF | 20 | - | [4] |
| Ethanol | 77 | 199.22 | [3] |
| 71 | 183.7 | Sonication recommended. | |
| 10 | - | [4] | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | - | [4] |
| Water | Insoluble | - | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (ONC201) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment.
-
In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, slowly add the calculated volume of the this compound stock solution dropwise to the side of the tube.
-
Continue to vortex for another 10-15 seconds to ensure rapid and thorough mixing.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, consider preparing a more dilute working solution or using a stepwise dilution approach.
-
Use the freshly prepared working solution immediately for your in vitro assay.
Protocol 3: Kinetic Solubility Assay for this compound
This protocol allows researchers to determine the kinetic solubility of this compound in their specific aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer or cell culture medium of interest
-
96-well microplate (clear bottom for visual inspection)
-
Multichannel pipette
-
Plate shaker
-
Plate reader (for turbidity measurement, optional) or microscope
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO in a separate 96-well plate.
-
In a new 96-well plate, add a fixed volume of the aqueous buffer or cell culture medium to each well.
-
Transfer a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous plate. This will create a range of this compound concentrations in the aqueous solution.
-
Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
After incubation, visually inspect each well for the presence of precipitate. The highest concentration at which no precipitate is observed is the kinetic solubility.
-
(Optional) For a more quantitative measurement, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm) to measure light scattering due to precipitation (nephelometry).
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
ONC201 Technical Support Center: Investigating On-Target and Off-Target Effects
Welcome to the ONC201 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with ONC201. The following information will help you confirm on-target activity and investigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ONC201?
ONC201 is a first-in-class small molecule of the imipridone class with a unique dual mechanism of action. It acts as a selective antagonist of the G protein-coupled dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[1] This dual engagement leads to the activation of the integrated stress response (ISR), inactivation of the Akt/ERK signaling pathways, and subsequent upregulation of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor DR5, ultimately leading to cancer cell death.[2][3]
Q2: What are the known primary targets of ONC201?
The two well-characterized primary targets of ONC201 are:
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Dopamine Receptor D2 (DRD2): ONC201 acts as a selective antagonist of DRD2 and the closely related DRD3.[3]
-
Caseinolytic Mitochondrial Matrix Peptidase Proteolytic Subunit (ClpP): ONC201 functions as an allosteric agonist of ClpP, leading to its activation.
Q3: Has ONC201 been profiled for off-target activity?
While ONC201 is described as a "selective" DRD2 antagonist, this selectivity is primarily in the context of other dopamine receptors. Comprehensive off-target screening data, such as broad kinome scans or extensive GPCR panel results, are not widely available in published literature. Therefore, it is crucial for researchers to empirically determine the potential for off-target effects within their specific experimental models.
Q4: What is the reported binding affinity of ONC201 for its primary target?
In vitro binding studies have determined the binding affinity (Ki) of ONC201 for DRD2.
Quantitative Data Summary
| Compound | Target | Assay Type | Affinity (Ki) | Reference |
| ONC201 | DRD2/DRD3 | In vitro binding | 3 µM | [3] |
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to investigate unexpected or undesirable effects in your experiments with ONC201.
Problem 1: Observing a cellular phenotype that is inconsistent with the known mechanism of ONC201.
Possible Cause: The observed effect may be due to an off-target interaction of ONC201 in your specific cell type or experimental system.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that ONC201 is engaging its intended targets in your system.
-
Western Blot Analysis: Probe for downstream markers of ONC201 pathway activation. Look for increased phosphorylation of eIF2α, and increased protein levels of ATF4 and CHOP, which are key components of the integrated stress response. You can also assess the phosphorylation status of Akt and ERK, which should be inhibited by ONC201.[3]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of ONC201 to its targets in a cellular context. A positive result is indicated by a shift in the thermal stability of the target protein.
-
-
Genetic Knockdown/Knockout of Primary Targets: The most definitive way to confirm that a phenotype is on-target is to ablate the target protein and observe if the drug effect is diminished.
-
siRNA/shRNA Knockdown: Use transient knockdown of DRD2 or ClpP. If the phenotype is on-target, cells with reduced levels of the target protein should show a blunted response to ONC201.
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CRISPR/Cas9 Knockout: For more robust and long-term studies, generate stable knockout cell lines for DRD2 or ClpP. These cells, lacking the target, should be resistant to the on-target effects of ONC201.
-
-
Dose-Response Analysis: Carefully titrate the concentration of ONC201. On-target effects will typically occur within a specific concentration range consistent with the drug's known potency. Off-target effects may only appear at much higher concentrations.
Problem 2: ONC201 shows toxicity in normal (non-cancerous) cells in my assay.
Possible Cause: While ONC201 generally has a good safety profile, high concentrations or specific sensitivities in certain normal cell types could lead to toxicity, potentially through off-target mechanisms.[4]
Troubleshooting Steps:
-
Review Dosing: Ensure that the concentrations of ONC201 being used are within the published efficacious range for cancer cell lines (typically in the low micromolar range).[4]
-
Compare with Cancer Cell Lines: Run parallel experiments with a sensitive cancer cell line to confirm that the therapeutic window is maintained in your hands.
-
Investigate Target Expression: Check the expression levels of DRD2 and ClpP in your normal cell model. Unusually high expression of these targets could potentially lead to an exaggerated on-target effect.
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Phenotypic Profiling: Characterize the nature of the toxicity (e.g., apoptosis, necrosis, cell cycle arrest). This may provide clues as to the pathways involved, which can then be investigated for potential off-target interactions.
Experimental Protocols & Methodologies
Protocol 1: Target Validation using siRNA Knockdown
Objective: To determine if the cellular effect of ONC201 is dependent on its known target (e.g., ClpP).
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of cells: one to be transfected with a non-targeting control siRNA and the other with an siRNA specific for your target (e.g., ClpP).
-
Use a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate the cells with the siRNA complexes for 24-48 hours to allow for target protein knockdown.
-
-
ONC201 Treatment:
-
After the knockdown period, treat both the control and target-knockdown cells with a range of ONC201 concentrations (and a vehicle control).
-
Incubate for the desired duration of your phenotypic assay (e.g., 24, 48, or 72 hours).
-
-
Assay Readout and Analysis:
-
Perform your phenotypic assay (e.g., cell viability, apoptosis assay).
-
In parallel, collect cell lysates from a replicate plate to confirm target protein knockdown by Western blot.
-
Expected Outcome: If the phenotype is on-target, the cells with the target knockdown should show a significantly reduced response to ONC201 compared to the control siRNA-treated cells.
-
Protocol 2: Target Validation using CRISPR/Cas9 Knockout
Objective: To generate a stable cell line lacking a primary target of ONC201 (e.g., DRD2) to definitively assess on-target vs. off-target effects.
Methodology:
-
Guide RNA Design and Cloning:
-
Design and clone a guide RNA (gRNA) targeting an early exon of the gene of interest (e.g., DRD2) into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
-
Transfection and Clonal Selection:
-
Transfect the host cell line with the Cas9/gRNA plasmid.
-
After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
-
Clone Expansion and Validation:
-
Expand the single-cell clones.
-
Screen for successful knockout by Western blot (to confirm absence of the protein) and Sanger sequencing of the genomic DNA at the target site (to identify frameshift-inducing insertions/deletions).
-
-
Phenotypic Characterization:
-
Once a validated knockout clone is established, treat these cells and the parental (wild-type) cells with ONC201.
-
Expected Outcome: The knockout cells should be resistant to the on-target effects of ONC201 that are mediated by the ablated protein. Any residual activity in the knockout cells could be attributed to either the other primary target or potential off-targets.
-
Visualizations
Caption: ONC201 Signaling Pathway.
Caption: Experimental Workflow for ONC201 Target Validation.
References
Technical Support Center: Overcoming Acquired Resistance to TIC10 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to TIC10 (also known as ONC201) in cancer cells during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential molecular mechanisms?
A1: Acquired resistance to this compound can arise from various molecular alterations. Based on its known mechanism of action, the following are potential reasons for resistance:
-
Alterations in the PI3K/Akt/ERK Pathway: Since this compound's primary mechanism involves the inhibition of Akt and ERK to activate Foxo3a, the constitutive activation of downstream components or the activation of bypass signaling pathways can confer resistance.
-
Dysregulation of the TRAIL Signaling Pathway:
-
Downregulation of Death Receptors: Reduced expression of TRAIL receptors, DR4 and DR5, on the cell surface can limit the apoptotic signal.
-
Upregulation of Decoy Receptors: Increased expression of decoy receptors DcR1 and DcR2, which bind TRAIL but do not transmit an apoptotic signal, can sequester the ligand.
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Alternative Splicing: Expression of non-functional splice variants of TRAIL or its receptors can interfere with proper signaling.
-
-
Modulation of Downstream Apoptotic Machinery:
-
Overexpression of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins such as c-FLIP, Bcl-2, and Mcl-1 can block the caspase cascade.
-
-
Alterations in this compound's Direct Target: Although the direct molecular target of this compound is still under investigation, mutations or alterations in the binding site could lead to resistance. Recent studies point to the mitochondrial protease ClpP as a key mediator of this compound's effects.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
Q2: I am observing reduced apoptosis in my this compound-treated cells compared to my initial experiments. How can I start troubleshooting?
A2: A reduction in this compound-induced apoptosis suggests the emergence of a resistant population. Here is a step-by-step troubleshooting workflow:
-
Confirm Cell Line Identity and Purity: Ensure your cell line is not contaminated and is the correct line through short tandem repeat (STR) profiling.
-
Verify this compound Compound Integrity: Use a fresh, validated batch of this compound to rule out compound degradation.
-
Assess Key Protein Levels:
-
Upstream Signaling: Check the phosphorylation status of Akt and ERK to confirm this compound is still inhibiting these kinases.
-
TRAIL Pathway Components: Evaluate the surface expression of DR4 and DR5, and the total protein levels of Foxo3a.
-
Apoptotic Markers: Measure the levels of cleaved caspase-8 and caspase-3 to confirm the apoptotic pathway is being engaged.
-
-
Generate a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) of your current cell line and compare it to the parental, sensitive cell line to quantify the level of resistance.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be observed when comparing this compound-sensitive and this compound-resistant cancer cell lines.
| Parameter | This compound-Sensitive Cell Line (e.g., HCT116) | This compound-Resistant Cell Line (e.g., HCT116-TR) | Fold Change | Potential Implication |
| This compound IC50 | 1.5 µM | 15 µM | 10-fold ↑ | Development of significant resistance. |
| p-Akt (Ser473) Levels (post-TIC10) | 0.2 (Relative Units) | 0.8 (Relative Units) | 4-fold ↑ | Reactivation of the PI3K/Akt pathway. |
| Surface DR5 Expression (MFI) | 1500 | 500 | 3-fold ↓ | Reduced target for TRAIL-induced apoptosis. |
| Foxo3a Nuclear Localization (% cells) | 80% | 20% | 4-fold ↓ | Impaired transcriptional activation of TRAIL. |
| Cleaved Caspase-3 Levels (post-TIC10) | 3.0 (Relative Units) | 0.5 (Relative Units) | 6-fold ↓ | Block in the execution of apoptosis. |
MFI: Mean Fluorescence Intensity
Key Experimental Protocols
1. Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating concentrations of the drug.
-
Materials:
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Parental cancer cell line of interest
-
Complete cell culture medium
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This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Cell counting solution (e.g., trypan blue)
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Hemocytometer or automated cell counter
-
-
Procedure:
-
Determine Initial this compound Concentration: Perform a dose-response experiment to determine the IC20 (concentration that inhibits 20% of cell growth) of the parental cell line.
-
Initial Exposure: Culture the parental cells in the complete medium containing the IC20 concentration of this compound.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. Once the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: After 2-3 passages at a given concentration with stable growth, increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat and Select: Repeat steps 3 and 4 for several months. The cells will gradually adapt to higher concentrations of this compound.
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Characterize Resistant Population: Once the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line, the population is considered resistant.
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Clonal Selection (Optional): To obtain a more homogenous resistant population, perform single-cell cloning by limiting dilution.
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Cryopreservation: Freeze down vials of the resistant cells at different stages of selection.
-
2. Protocol for Assessing PI3K/Akt Pathway Activation by Western Blot
This protocol is for evaluating the phosphorylation status of Akt as a marker of PI3K/Akt pathway activation.
-
Materials:
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This compound-sensitive and -resistant cell lines
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: Plate sensitive and resistant cells and treat with this compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to total Akt and the loading control (GAPDH).
-
3. Protocol for Measuring Surface Expression of TRAIL Death Receptors (DR4/DR5) by Flow Cytometry
This protocol details the measurement of cell surface levels of DR4 and DR5.
-
Materials:
-
This compound-sensitive and -resistant cell lines
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated primary antibodies: anti-DR4 and anti-DR5
-
Isotype control antibodies
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold FACS buffer.
-
Antibody Staining: Resuspend the cells in FACS buffer and add the anti-DR4, anti-DR5, or isotype control antibodies. Incubate on ice for 30 minutes in the dark.
-
Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
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Data Analysis: Analyze the mean fluorescence intensity (MFI) of DR4 and DR5 staining compared to the isotype control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to apoptosis.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
Technical Support Center: Best Practices for Formulating ONC201 for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation and in vivo application of ONC201. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of ONC201 in vivo.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness in the formulation | Poor solubility of ONC201, especially the free base form, in aqueous solutions. | - Ensure the use of a suitable vehicle, such as 1% methylcellulose with 0.2% Tween 80, for oral administration. - For the dihydrochloride salt, which has higher water solubility, ensure it is fully dissolved before administration. If precipitation occurs upon standing, gentle warming and vortexing may help redissolve the compound. - Consider adjusting the pH of the solution to be slightly acidic (pH < 6), as this has been shown to improve the stability of ONC201 in solution.[1][2] |
| Inconsistent results between experiments | Formulation instability due to light or oxidative degradation. Inhomogeneous suspension leading to inaccurate dosing. | - Protect ONC201 stock solutions and final formulations from light by using amber vials or wrapping containers in foil.[1] - Prepare fresh formulations for each experiment to minimize degradation. - If using a suspension, ensure it is thoroughly mixed (e.g., by vortexing or stirring) immediately before each animal is dosed to guarantee homogeneity. |
| Difficulty in administering the formulation via oral gavage | High viscosity of the formulation. | - If using methylcellulose, ensure it is of an appropriate viscosity grade. If the formulation is too thick, consider slightly reducing the concentration of methylcellulose, ensuring it is still sufficient to maintain a stable suspension. |
| Low bioavailability in pharmacokinetic studies | Poor absorption due to formulation issues. | - Ensure the vehicle system is optimized for oral absorption of hydrophobic compounds. The use of a surfactant like Tween 80 can aid in this. - Verify the stability of ONC201 in the chosen formulation under the experimental conditions. |
| Adverse events in animal models not related to expected pharmacology | Toxicity from the vehicle or impurities in the ONC201 compound. | - Run a vehicle-only control group to rule out any toxicity associated with the formulation itself. - Ensure the purity of the ONC201 compound used. |
Frequently Asked Questions (FAQs)
Formulation and Preparation
-
What is the recommended vehicle for oral administration of ONC201 in mice? A commonly used and effective vehicle for oral gavage of ONC201 in mice is a suspension of 1% methylcellulose and 0.2% Tween 80 in sterile water.[3]
-
How do I prepare the 1% methylcellulose with 0.2% Tween 80 vehicle? A detailed protocol is provided in the "Experimental Protocols" section below.
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What is the solubility of ONC201? ONC201 is poorly soluble in water.[2] The dihydrochloride salt form of ONC201 has a higher water solubility (below 55 mg/mL) compared to the free base.[4] A recent study developed a pediatric oral solution using nicotinamide to enhance solubility, achieving a concentration of 200 mg/mL.[2][4]
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How should I store ONC201 powder and prepared formulations? ONC201 is sensitive to light and oxidation.[1] Store the solid compound in a tightly sealed container in a cool, dark, and dry place. Prepared formulations should be protected from light and used as fresh as possible. For short-term storage, refrigeration at 2-8°C is recommended, but the stability under these conditions should be validated for the specific formulation.
Dosing and Administration
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What are typical in vivo doses for ONC201 in preclinical models? Doses can vary depending on the cancer model and study objective. Toxicity studies in mice have used oral gavage doses up to 100 mg/kg.[5] Efficacy studies have utilized doses of 25 mg/kg and 50 mg/kg.[5] A pharmacokinetic study used an intraperitoneal injection of 15 mg/kg.
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How frequently should ONC201 be administered? The dosing schedule can influence efficacy. In preclinical studies, administration has ranged from a single dose to twice weekly.[5] Clinical trials have explored dosing schedules from every three weeks to weekly and even twice weekly.
Mechanism of Action
-
What is the primary mechanism of action of ONC201? ONC201 is a small molecule antagonist of the dopamine D2 receptor (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[1] Its anticancer effects are mediated through the activation of the integrated stress response, inhibition of the Akt/ERK signaling pathway, which leads to the activation of the transcription factor FOXO3a.[6] This, in turn, upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor, DR5, inducing apoptosis in cancer cells.[6]
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosing of ONC201
| Animal Model | Cancer Type | Administration Route | Dose | Vehicle | Reference |
| C57BL/6J Mice | Toxicity Study | Oral Gavage | Up to 100 mg/kg | Not Specified | [5] |
| Apc min/+ Mice | Intestinal Polyposis | Oral Gavage | 25 and 50 mg/kg | PBS | [5] |
| BALB/c Nude Mice | Pharmacokinetics | Oral Gavage | 15 mg/kg | 1% methylcellulose/0.2% Tween 80 | [3] |
| C57BL/6 Mice | Pharmacokinetics | Intraperitoneal Injection | 15 mg/kg | Not Specified | |
| NSG Mice | Glioblastoma | Intraperitoneal Injection | 50 mg/kg | Sterile Saline | [7] |
Experimental Protocols
Protocol 1: Preparation of 1% Methylcellulose/0.2% Tween 80 Vehicle for Oral Gavage
Materials:
-
Methylcellulose (e.g., Sigma-Aldrich, M0512, viscosity 4,000 cP)
-
Tween 80 (e.g., Sigma-Aldrich, P1754)
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
Autoclavable bottle
Procedure:
-
Heat approximately half of the final required volume of sterile water to 60-70°C.
-
While stirring vigorously, slowly add the methylcellulose powder to the hot water.
-
Continue stirring until the methylcellulose is fully dispersed.
-
Remove the solution from the heat and add the remaining volume of cold sterile water.
-
Continue stirring in a cold water bath until the solution becomes clear and viscous.
-
Add Tween 80 to a final concentration of 0.2% (e.g., 0.2 mL for a 100 mL final volume).
-
Stir until the Tween 80 is completely dissolved and the solution is homogenous.
-
Store the vehicle at 2-8°C. Allow it to come to room temperature before use.
Protocol 2: Formulation of ONC201 for Oral Gavage
Materials:
-
ONC201 powder
-
Prepared 1% methylcellulose/0.2% Tween 80 vehicle
-
Balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of ONC201 based on the desired dose and the number and weight of the animals.
-
Weigh the ONC201 powder accurately.
-
In a suitable container, add a small amount of the vehicle to the ONC201 powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to achieve the final desired concentration.
-
If necessary, sonicate the suspension for a short period to ensure a fine and uniform dispersion.
-
Visually inspect the suspension for any large aggregates.
-
Store the formulation protected from light and use it as soon as possible.
-
Immediately before dosing each animal, thoroughly vortex the suspension to ensure homogeneity.
Visualizations
Caption: ONC201 Signaling Pathway.
Caption: ONC201 In Vivo Formulation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a pediatric oral solution of ONC201 using nicotinamide to enhance solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical evaluation of German-sourced ONC201 for the treatment of H3K27M-mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Mevalonate Pathway in Response to Anti-cancer Treatments Drives Glioblastoma Recurrences Through Activation of Rac-1 - PMC [pmc.ncbi.nlm.nih.gov]
Identifying the active isomer of TIC10 for experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for identifying and utilizing the active isomer of TIC10 (also known as ONC201) in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active isomer of this compound?
The biologically active form of this compound is the angular [3,4-e] isomer.[1][2][3][4] The initially reported linear [4,3-d] isomer has been shown to be inactive in inducing the desired anti-cancer effects.[1][2][3][4][5] It is crucial to ensure you are using the correct angular isomer for your experiments to obtain meaningful results.
Q2: What is the mechanism of action of the active this compound isomer?
The active angular isomer of this compound induces the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[2][3][6] This is achieved through the dual inactivation of the Akt and ERK signaling pathways.[6] This inactivation leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a, which then binds to the TRAIL promoter and upregulates its transcription.[3][6]
Q3: How can I differentiate between the active angular and inactive linear isomers of this compound?
Definitive identification of the correct isomer requires analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1][4] Mass spectrometry is not sufficient to distinguish between these two isomers as they have the same mass-to-charge ratio.[1]
Q4: Where can I obtain the active angular isomer of this compound?
The active angular isomer is commercially available and is often referred to as ONC201. It is important to verify with the supplier that you are purchasing the correct, biologically active angular [3,4-e] isomer.
Q5: What are the key differences in the biological activity of the this compound isomers?
The primary difference lies in their ability to induce the TRAIL pathway and cause cancer cell death. The angular isomer is a potent inducer of TRAIL-mediated apoptosis, while the linear isomer is inactive at pharmacologically relevant concentrations.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low anti-cancer activity observed in vitro/in vivo. | You may be using the inactive linear [4,3-d] isomer of this compound. | Verify the isomeric identity of your compound using NMR or by obtaining a certificate of analysis from the supplier confirming it is the angular [3,4-e] isomer. |
| The concentration of the active isomer is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line or model system. | |
| The experimental timeframe is too short. | The induction of TRAIL and subsequent apoptosis by this compound can be a delayed effect. Consider extending your treatment duration (e.g., 48-72 hours). | |
| Inconsistent results between experiments. | Variability in the purity or isomeric composition of the this compound sample. | Use a consistent and verified source of the active angular isomer for all experiments. |
| Cell line-specific differences in sensitivity to this compound. | Ensure you are using a cell line known to be responsive to this compound. You can test for the expression of key pathway components like Akt, ERK, and Foxo3a. | |
| Difficulty dissolving the compound. | This compound has low aqueous solubility. | Dissolve the compound in an appropriate organic solvent like DMSO first, and then dilute to the final concentration in your cell culture medium or vehicle for in vivo studies. |
Data Presentation
Table 1: Comparison of this compound Isomer Activity
| Characteristic | Angular [3,4-e] Isomer (Active) | Linear [4,3-d] Isomer (Inactive) |
| TRAIL Induction | Potent inducer | No significant induction |
| Akt/ERK Inactivation | Yes | No |
| Foxo3a Nuclear Translocation | Yes | No |
| Anti-cancer Cell Viability | Significant reduction in a dose-dependent manner | No significant effect at pharmacologically acceptable doses |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to individual labs and suppliers, the following outlines the general methodologies for key experiments.
Isomer Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy can distinguish between the angular and linear isomers based on differences in the chemical shifts and coupling constants of their protons.
Methodology:
-
Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a 1D proton NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum of the confirmed active angular [3,4-e] isomer. Key differentiating peaks can be found in the aromatic and aliphatic regions of the spectrum. The angular isomer will have a distinct set of peaks compared to the linear isomer.
Western Blot for Akt/ERK Inactivation and Foxo3a Phosphorylation
Principle: This technique is used to detect changes in the phosphorylation status of key signaling proteins after treatment with this compound.
Methodology:
-
Treat cancer cells with the active this compound isomer at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), total ERK, phosphorylated ERK (p-ERK), total Foxo3a, and phosphorylated Foxo3a.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. A decrease in the ratio of p-Akt/total Akt, p-ERK/total ERK, and p-Foxo3a/total Foxo3a would indicate target engagement.
TRAIL Induction Assay (Flow Cytometry)
Principle: This assay quantifies the expression of TRAIL on the surface of cells following treatment with this compound.
Methodology:
-
Treat cancer cells with the active this compound isomer.
-
Harvest the cells and wash them with a suitable buffer.
-
Incubate the cells with a fluorescently labeled antibody specific for human TRAIL.
-
Analyze the cells using a flow cytometer to quantify the percentage of TRAIL-positive cells and the mean fluorescence intensity. An increase in fluorescence indicates TRAIL induction.
Mandatory Visualizations
Caption: Signaling pathway of the active this compound isomer.
Caption: Experimental workflow for this compound isomer validation and activity assessment.
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Minimizing batch-to-batch variation of TIC10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during experiments with TIC10 (also known as ONC201), a small molecule inducer of the TRAIL signaling pathway. Our goal is to help researchers, scientists, and drug development professionals minimize batch-to-batch variation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ONC201, is a first-in-class small molecule that acts as an anti-cancer agent. Its primary mechanism involves the induction of the Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) pathway in a p53-independent manner. This compound inactivates the protein kinases Akt and ERK, leading to the nuclear translocation of the transcription factor Foxo3a. Foxo3a then binds to the TRAIL promoter, upregulating its transcription and leading to apoptosis in cancer cells.
Q2: What are the known stability and storage recommendations for this compound?
A2: this compound is known to be sensitive to oxidation, particularly in the presence of hydrogen peroxide or upon exposure to light. It has been found to be stable under hydrolytic (acidic and basic) and thermal stress conditions. For optimal stability, it is recommended to store this compound powder at -20°C and solutions in DMSO at -80°C.
Q3: What are the potential sources of batch-to-batch variation with this compound?
A3: Batch-to-batch variation of this compound can arise from several factors:
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Purity and Impurities: The manufacturing process may result in varying levels of impurities or byproducts. One study identified up to 20 degradation products of ONC201 under oxidative stress.
-
Isomeric Content: The specific isomeric structure of this compound is critical for its biological activity. Inactive isomers have been identified and could be present in varying amounts between batches.
-
Handling and Storage: As this compound is sensitive to light and oxidation, improper handling and storage can lead to degradation and a decrease in potency over time, contributing to variability in experimental outcomes.
Q4: How can I ensure the quality of a new batch of this compound?
A4: To ensure the quality of a new batch, it is advisable to perform in-house quality control checks. This can include:
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess purity and compare the chromatogram to a previously validated batch.
-
In vitro Bioassay: A simple cell viability or apoptosis assay using a well-characterized and sensitive cancer cell line can confirm the biological activity of the new batch. The IC50 value should be comparable to previously tested batches.
Troubleshooting Guide
This guide addresses common issues that may be related to batch-to-batch variation of this compound.
| Problem | Potential Cause (related to this compound) | Recommended Solution |
| Reduced or no biological activity (e.g., no induction of apoptosis) | Degradation of this compound stock solution: Exposure to light or repeated freeze-thaw cycles can lead to degradation. This compound is sensitive to oxidation. | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. Store all stocks and working solutions protected from light. |
| Incorrect isomeric form: The batch may contain inactive isomers of this compound. | If possible, obtain a certificate of analysis (CoA) from the supplier detailing the isomeric purity. Compare the biological activity of the current batch with a previously validated batch using a standardized in vitro assay. | |
| Inconsistent results between experiments | Variability in this compound concentration: Inaccurate pipetting of viscous DMSO stocks or precipitation of the compound in aqueous media can lead to inconsistent final concentrations. | Warm the DMSO stock to room temperature before use and vortex gently. When diluting into aqueous media, ensure thorough mixing and visually inspect for any precipitation. |
| Progressive degradation of working solutions: this compound in aqueous media may not be stable for extended periods. | Prepare fresh dilutions of this compound in cell culture media for each experiment. Avoid storing diluted aqueous solutions. | |
| Unexpected off-target effects | Presence of impurities: Unknown impurities in a particular batch of this compound could have their own biological activities, leading to unexpected phenotypes. | Refer to the supplier's CoA for purity information. If off-target effects are suspected, consider using this compound from a different, highly purified source. Perform control experiments with vehicle (DMSO) alone to rule out solvent effects. |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay to Qualify a New Batch of this compound
-
Cell Culture: Plate a cancer cell line known to be sensitive to this compound (e.g., HCT116) in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) under standard cell culture conditions.
-
Cell Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis. Compare this value to the IC50 obtained from previously qualified batches.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for qualifying and using a new batch of this compound.
Technical Support Center: Working with TIC10 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIC10 (also known as ONC201). Our goal is to help you navigate potential challenges, such as precipitation in cell culture media, and ensure the successful execution of your experiments.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Precipitation of this compound in your cell culture media can significantly impact your experimental results by altering the effective concentration of the compound. This guide provides a step-by-step approach to prevent and address this issue.
Question: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
Answer:
Observing a precipitate after adding this compound to your cell culture medium is a common issue, primarily due to its low aqueous solubility. Follow these troubleshooting steps to resolve the problem:
Step 1: Visual Inspection and Confirmation
-
Action: Under a microscope, examine a sample of the medium containing the precipitate.
-
Rationale: This helps to distinguish between compound precipitation (often appearing as amorphous crystals or fine needles) and other issues like bacterial or fungal contamination.
Step 2: Review Your Stock Solution Preparation and Handling
-
Action: Ensure your this compound stock solution was prepared and stored correctly.
-
Rationale: Improperly dissolved or stored stock solutions are a primary source of precipitation upon dilution.
-
Solvent: this compound is practically insoluble in water but soluble in organic solvents like DMSO and ethanol.[1] A 10 mM stock solution in DMSO is commonly used for in vitro experiments.[2][3]
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability.[2][3] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Step 3: Assess the Final Concentration of this compound and Solvent
-
Action: Calculate the final concentration of both this compound and the solvent (e.g., DMSO) in your cell culture medium.
-
Rationale:
-
This compound Concentration: Exceeding the solubility limit of this compound in the aqueous environment of the cell culture medium will cause it to precipitate. While the exact solubility in various media is not well-documented, working at the lowest effective concentration is advisable.
-
Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[4] However, for some sensitive cell lines, even lower concentrations (<0.1%) may be necessary. High concentrations of the organic solvent can also contribute to the precipitation of media components.
-
Step 4: Optimize the Dilution Procedure
-
Action: Modify your method of diluting the this compound stock solution into the cell culture medium.
-
Rationale: A gradual dilution process can prevent the compound from crashing out of solution.
-
Serial Dilution: Perform a stepwise dilution of the stock solution in your culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium.
-
Pre-warming: Gently warm the cell culture medium to 37°C before adding the this compound solution.
-
Mixing: Add the this compound solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion.
-
Step 5: Consider the Cell Culture Medium Composition
-
Action: Evaluate the components of your cell culture medium.
-
Rationale: High concentrations of proteins and salts in the medium can affect the solubility of hydrophobic compounds. If possible, test the solubility of this compound in a basal medium with a lower serum concentration.
If precipitation persists after following these steps, consider preparing a fresh stock solution and repeating the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro studies.[2][3][5] Ethanol is also a viable option.[1][5] this compound is insoluble in water.[1]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] For sensitive cell lines, it is advisable to use a concentration of 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q3: How should I store my this compound powder and stock solutions?
A3:
-
Powder: Store the lyophilized this compound powder at -20°C for long-term storage.
-
Stock Solutions: Aliquot your stock solution into single-use vials and store them at -20°C or -80°C.[2][3] This prevents degradation from repeated freeze-thaw cycles.[4]
Q4: Can I sonicate my this compound solution to aid dissolution?
A4: Yes, sonication can be used to help dissolve this compound in the solvent.[5] However, be cautious not to overheat the solution, as this could lead to compound degradation.
Q5: Is it normal to see a slight haze in the medium after adding this compound, even without obvious precipitation?
A5: A slight haze may indicate the formation of very fine, sub-visible precipitates or micelles. While this may not immediately impact cell viability, it can affect the effective concentration of this compound in solution. If you observe a haze, it is recommended to try the optimization steps outlined in the troubleshooting guide, such as further diluting your stock solution or using a lower final concentration of this compound.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that solubility can vary slightly between batches.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source(s) |
| DMSO | 77 | 199.22 | Selleck Chemicals[1] |
| DMSO | 65 | 168.18 | TargetMol[5] |
| Ethanol | 77 | 199.22 | Selleck Chemicals[1] |
| Ethanol | 71 | 183.7 | TargetMol[5] |
| Water | Insoluble | Insoluble | Selleck Chemicals[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 386.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.865 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 386.49 g/mol = 0.003865 g = 3.865 mg
-
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the this compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.[5]
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2][3][4]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes and micropipettes
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Prepare an intermediate dilution (optional but recommended):
-
Pipette 2 µL of the 10 mM this compound stock solution into 198 µL of pre-warmed complete cell culture medium. This creates a 100 µM intermediate solution.
-
-
Add to the final volume:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.
-
-
Direct Dilution (alternative):
-
Add 10 µL of the 10 mM this compound stock solution directly to 10 mL of pre-warmed complete cell culture medium. Add the stock solution dropwise while gently swirling the flask or plate to ensure rapid mixing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. For the direct dilution example above, this would be 10 µL of DMSO in 10 mL of medium (a final DMSO concentration of 0.1%).
-
Incubate: Immediately add the this compound-containing medium to your cells and proceed with your experiment.
Visualizations
Caption: this compound signaling pathway leading to TRAIL gene induction.
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression [frontiersin.org]
- 3. ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound | Apoptosis | TNF | TargetMol [targetmol.com]
Technical Support Center: Western Blotting in TIC10/ONC201 Research
This technical support center provides troubleshooting guidance for researchers utilizing western blotting to study the effects of the small molecule TIC10 (also known as ONC201). As this compound is a chemical compound and not a protein, this guide focuses on the common challenges encountered when detecting key protein targets within its known signaling pathway.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I see no/weak signal for my target protein. What went wrong?
A1: This is a common issue that can arise from several factors, from sample preparation to antibody selection. Here are the primary areas to troubleshoot:
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Low Target Protein Expression: The basal expression of your target protein in the chosen cell line might be too low to detect.
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Solution: Ensure you are using a positive control cell lysate known to express the target protein.[1][2] If your experimental cells have low expression, you may need to increase the amount of protein loaded onto the gel or enrich your sample for the protein of interest using techniques like immunoprecipitation.
-
-
Inefficient Protein Extraction: The protein of interest may not have been efficiently extracted from the cells.
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Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.
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Solution: Titrate your primary and secondary antibodies to determine the optimal concentration for your specific experimental conditions. Start with the manufacturer's recommended dilution and perform a dilution series.[5]
-
-
Poor Transfer Efficiency: The proteins may not have transferred efficiently from the gel to the membrane.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins.
-
-
Inactive Reagents: Antibodies or detection reagents may have lost activity due to improper storage or being past their expiration date.
-
Solution: Use fresh antibody dilutions for each experiment and ensure all reagents are stored correctly and are within their expiry date.
-
Q2: My western blot for phospho-Akt/ERK shows a weak or no signal after this compound treatment, but the total protein levels are fine. How can I improve this?
A2: Detecting phosphorylated proteins requires special attention to detail. Since this compound is known to inactivate Akt and ERK, a decrease in the phosphorylated forms is the expected outcome.[6][7] However, if the signal is unexpectedly weak or absent even in control lanes:
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Phosphatase Activity: Endogenous phosphatases in your lysate can dephosphorylate your target protein.
-
Incorrect Blocking Buffer: Milk-based blocking buffers can interfere with the detection of some phospho-proteins due to the presence of casein, a phosphoprotein.
-
Solution: Use a 3-5% Bovine Serum Albumin (BSA) solution in TBST for blocking and antibody dilutions when probing for phosphorylated proteins.[8]
-
-
Low Phosphorylation Levels: The basal level of phosphorylation of your target may be low in your cell model.
-
Solution: Include a positive control where the pathway is known to be activated. For the Akt and ERK pathways, this can be achieved by stimulating serum-starved cells with growth factors (like EGF or IGF-1) or serum for a short period.[9] Cell lines like 293T, which have a defective PTEN gene, often show high basal levels of p-Akt and can serve as a good positive control.[9]
-
Q3: I'm getting high background on my western blot, which makes it difficult to see my specific bands. What can I do?
A3: High background can obscure your results and is often caused by issues with blocking, antibody concentrations, or washing steps.
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.
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Solution: Ensure you are blocking for at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.
-
Solution: Reduce the concentration of your primary and/or secondary antibodies. Perform a titration to find the optimal concentration that gives a strong specific signal with low background.
-
-
Inadequate Washing: Insufficient washing will not remove all the unbound antibody.
-
Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). Performing three washes of 5-10 minutes each is a good starting point.
-
-
Contaminated Buffers: Bacterial growth in buffers can lead to high background.
-
Solution: Use freshly prepared buffers for your experiments.
-
Q4: My blot shows multiple non-specific bands in addition to the band for my target protein. How do I get a cleaner blot?
A4: Non-specific bands can be due to several factors, including antibody cross-reactivity and sample degradation.
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Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins of similar size or with shared epitopes.
-
Solution: First, check the antibody datasheet for validation data in your application and species. If possible, use a positive control lysate from a cell line known to express the target and a negative control from a knockout/knockdown cell line to confirm specificity.[10][11] Optimizing the primary antibody concentration (usually by increasing the dilution) can also reduce non-specific binding.
-
-
Protein Degradation: If the extra bands are at a lower molecular weight than your target, it could be due to protein degradation.
-
Solution: Ensure you are using fresh protease inhibitors in your lysis buffer and that your samples are kept on ice during preparation.[3]
-
-
Sample Overloading: Loading too much protein can lead to aggregation and non-specific antibody binding.
-
Solution: Reduce the total amount of protein loaded per lane. A typical range is 20-50 µg of total cell lysate, but this may need to be optimized.
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to proteins other than the primary antibody.
-
Solution: Run a control lane where you omit the primary antibody incubation to see if the secondary antibody is the source of the non-specific bands. Use highly cross-adsorbed secondary antibodies.
-
Data Presentation: Recommended Western Blot Parameters
The following tables summarize recommended starting parameters for western blotting of key proteins in the this compound signaling pathway. Note that these are starting points, and optimization for your specific cell lines and experimental conditions is highly recommended.
Table 1: Primary Antibody Dilutions & Positive Controls
| Target Protein | Recommended Primary Antibody Dilution | Known Positive Control Cell Lysates |
| TRAIL | 1:1000 - 1:2000 | HCT116, DLD-1, MDA-MB-468, T98G (often after this compound treatment)[6] |
| DR5 | 1:200 - 1:1000 | HeLa, K562, HL-60, PC-3[12][13] |
| Phospho-Akt (Ser473) | 1:500 - 1:2000 | Jurkat, MCF-7, NIH-3T3 (stimulated with insulin or PDGF), 293T[9] |
| Phospho-ERK1/2 | 1:1000 - 1:2000 | A549, H292, N1E-115[14][15] |
| Foxo3a | 1:1000 - 1:5000 | 293T, HeLa, Jurkat, PC-3, Raji, C2C12[9][16][17] |
Table 2: Protein Loading and Molecular Weights
| Target Protein | Typical Protein Load (per lane) | Approximate Molecular Weight |
| TRAIL | 20 - 50 µg | ~32-35 kDa |
| DR5 | 20 - 50 µg | ~48-55 kDa[12] |
| Phospho-Akt (Ser473) | 20 - 40 µg[8] | ~60 kDa |
| Phospho-ERK1/2 | 20 - 40 µg | 42/44 kDa |
| Foxo3a | 20 - 30 µg[9] | ~90-100 kDa[9] |
Experimental Protocols
This section provides a generalized protocol for western blotting to detect proteins in the this compound signaling pathway.
1. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[3][18] (Use ~1 mL for a 10 cm dish).
-
Scrape the cells using a cold cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-cooled tube. This is your protein lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Add 4x Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg) and boil at 95-100°C for 5-10 minutes to denature the proteins.[4][19]
2. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The acrylamide percentage will depend on the molecular weight of your target protein.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer. Destain with TBST or water before blocking.
3. Immunodetection
-
Blocking: Place the membrane in a container with blocking buffer.
-
For total proteins (TRAIL, DR5, Foxo3a): Use 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
For phospho-proteins (p-Akt, p-ERK): Use 5% BSA in TBST.
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the appropriate blocking buffer (see step 3.1) at the optimized concentration (refer to Table 1 for starting points).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.[18]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) in the appropriate blocking buffer. A common dilution is 1:2000 to 1:10000.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
4. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Drain the excess substrate and place the membrane in a plastic wrap or a gel documentation system.
-
Expose the membrane to X-ray film or capture the signal using a digital imager. Adjust exposure times to obtain a strong signal without saturating the bands.
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: General workflow for western blot analysis.
Caption: Troubleshooting decision tree for western blots.
References
- 1. Recommended controls for western blot | Abcam [abcam.com]
- 2. Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-FOXO3A antibody (ab23683) | Abcam [abcam.com]
- 11. FOXO3A Monoclonal Antibody (K.115.9) (MA5-14932) [thermofisher.com]
- 12. Anti-DR5 Antibody, CT Chemicon®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. FOXO3A Polyclonal Antibody (PA5-27145) [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
ONC201 Dosing Frequency Optimization in Animal Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosing frequency of ONC201 in preclinical animal studies. The information is presented in a question-and-answer format to directly address common challenges and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and frequency for ONC201 in a mouse xenograft model?
A1: Based on published preclinical studies, a weekly oral administration of ONC201 at a dose of 100 mg/kg has been shown to be effective in significantly inhibiting tumor growth in various xenograft models, including colorectal and breast cancer.[1] Some studies have reported efficacy at doses as low as 25-50 mg/kg administered weekly.[1] For initial studies, a dose in the range of 50-100 mg/kg administered weekly by oral gavage is a well-supported starting point.
Q2: Is oral administration the only effective route for ONC201 in animal studies?
A2: While oral administration is the most common and clinically relevant route, intraperitoneal (i.p.) injection has also been used effectively in mice. Studies have shown no significant difference in efficacy between oral and i.p. administration over a dose range of 25 to 100 mg/kg when dosed every two weeks.[1]
Q3: What is the rationale for weekly dosing of ONC201?
A3: Preclinical data suggests that the pharmacodynamic effects of ONC201, such as the inhibition of Akt/ERK signaling, are sustained.[1] A single dose of ONC201 can block these pathways for up to 96 hours in vivo.[1] Studies comparing different dosing frequencies have shown that weekly oral dosing is as effective as daily dosing and more effective than less frequent schedules (e.g., every 2, 3, or 4 weeks) in inhibiting tumor growth.[1] This indicates that weekly administration is sufficient to maintain the therapeutic effect.
Q4: Are there any known solubility or formulation issues with ONC201 for in vivo studies?
A4: ONC201 is available as a dihydrochloride salt, which has been formulated in phosphate-buffered saline (PBS) for animal studies.[2] The free-base form has also been used, formulated as a suspension in vehicles like 1% methylcellulose with 0.2% Tween 80.[3] For pediatric applications, an oral solution has been developed using nicotinamide to enhance solubility.[4] Researchers should ensure the chosen formulation is appropriate for the administration route and animal model.
Troubleshooting Guide
Issue: Difficulty with oral gavage administration in mice, leading to animal stress or injury.
-
Solution: A technique involving precoating the gavage needle with sucrose has been shown to significantly reduce the stress and time required for the procedure.[5] This can improve animal welfare and the consistency of dosing.
Issue: Inconsistent tumor growth inhibition despite following a recommended dosing schedule.
-
Possible Cause 1: Formulation and Solubility. Ensure ONC201 is fully dissolved or homogenously suspended before each administration. For suspension formulations, vortexing immediately before dosing is crucial. If solubility issues persist, consider exploring alternative vehicles or the use of solubilizing agents like nicotinamide, keeping in mind their potential effects on the experiment.[4]
-
Possible Cause 2: Animal Strain and Tumor Model Variability. The response to ONC201 can vary between different tumor models and mouse strains. It is advisable to first establish a dose-response relationship in your specific model to determine the optimal dose.
-
Possible Cause 3: Pharmacokinetics. While weekly dosing is generally effective, the specific pharmacokinetics in your animal model might differ. If feasible, conducting a pilot pharmacokinetic study to measure plasma and tumor concentrations of ONC201 can help optimize the dosing regimen.
Issue: Observed toxicity or adverse effects in treated animals.
-
Solution: While ONC201 has a wide therapeutic window in preclinical models, it is essential to monitor animals closely for any signs of toxicity, such as weight loss or changes in behavior.[2][6] If toxicity is observed, consider reducing the dose or, less ideally, the frequency of administration. The no-observed-adverse-effect-level (NOAEL) in rats has been established at 125 mg/kg for a single oral dose.[2]
Data on ONC201 Dosing Frequency and Efficacy
The following table summarizes data from a key study comparing different dosing frequencies of ONC201 in a human colorectal cancer (HCT116 p53-/-) xenograft model in athymic nude mice.
| Dose (mg/kg) | Frequency | Administration Route | Tumor Growth Inhibition (%) | Reference |
| 100 | Weekly | Oral | Significant | [1] |
| 100 | Every 2 Weeks | Oral | Moderate | [1] |
| 100 | Every 3 Weeks | Oral | Minimal | [1] |
| 100 | Every 4 Weeks | Oral | None | [1] |
| 50 | Weekly | Oral | Significant | [1] |
| 25 | Weekly | Oral | Moderate | [1] |
| 100 | Daily | Oral | Significant | [1] |
Experimental Protocols
Protocol 1: Weekly Oral Dosing of ONC201 in a Mouse Xenograft Model
This protocol is adapted from the methodology described in Wagner et al., JCI Insight, 2018.[1]
-
Animal Model: Athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT116 p53-/-) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.
-
ONC201 Formulation:
-
Prepare a stock solution of ONC201 dihydrochloride in sterile PBS.
-
Alternatively, prepare a suspension of ONC201 free base in a vehicle of 1% methylcellulose with 0.2% Tween 80.
-
-
Dosing:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer ONC201 at the desired dose (e.g., 100 mg/kg) or vehicle control orally via gavage once per week.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Visualizations
Caption: Simplified signaling pathway of ONC201 in tumor cells.
Caption: Experimental workflow for an in vivo ONC201 dosing study.
Caption: Troubleshooting logic for inconsistent ONC201 efficacy.
References
- 1. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-In-Class Small Molecule ONC201 Induces DR5 and Cell Death in Tumor but Not Normal Cells to Provide a Wide Therapeutic Index as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical evaluation of German-sourced ONC201 for the treatment of H3K27M-mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a pediatric oral solution of ONC201 using nicotinamide to enhance solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Investigating Unexpected Phenotypes in TIC10/ONC201 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIC10 (also known as ONC201). This resource addresses common and unexpected issues that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound/ONC201?
A1: this compound/ONC201 is a small molecule that induces tumor cell death primarily through the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor 5 (DR5). It achieves this by dually inactivating the protein kinases Akt and ERK. This inactivation leads to the nuclear translocation of the transcription factor Foxo3a, which then binds to the promoter regions of the TRAIL and DR5 genes, initiating their transcription.[1] The subsequent increase in TRAIL and DR5 expression on the cell surface triggers apoptosis in cancer cells.
Q2: My cancer cell line, which is reported to be sensitive to this compound, is not undergoing apoptosis. What are the possible reasons?
A2: Several factors could contribute to a lack of apoptotic response in a seemingly sensitive cell line:
-
Resistance Mechanisms: The cell line may have developed resistance. Common resistance mechanisms include the upregulation of the PI3K/Akt signaling pathway, mutations in the TP53 gene, or the activation of an EGFR/FOXG1-driven gene regulatory network.
-
Sub-optimal Drug Concentration or Treatment Duration: The concentration of this compound or the duration of treatment may be insufficient to induce apoptosis. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Culture Conditions: High cell density, nutrient depletion, or other stressors in the culture environment can alter cellular signaling and response to treatment. Ensure consistent and optimal cell culture practices.
-
Reagent Quality: Verify the integrity and activity of your this compound compound. Improper storage or handling can lead to degradation.
Q3: I am observing toxicity in my normal (non-cancerous) control cells. Is this expected?
A3: While this compound is known for its preferential cytotoxicity towards cancer cells, some low-level effects on normal cells can occur, particularly at higher concentrations. Clinical trials have reported mild adverse events such as fatigue, nausea, and headache.[2][3] If you observe significant toxicity in your normal cell lines, consider the following:
-
Concentration: You may be using a concentration of this compound that is too high for your specific normal cell line. It is advisable to perform a dose-response curve to determine the non-toxic concentration range.
-
Cell Line Specificity: Different normal cell types may have varying sensitivities to this compound.
-
Off-Target Effects: Although the primary mechanism is well-defined, off-target effects cannot be entirely ruled out and may contribute to toxicity in certain contexts.
Q4: Can this compound exhibit paradoxical or pro-survival effects?
A4: While the primary effect of this compound is pro-apoptotic, the TRAIL pathway it activates can, in some contexts, have pro-survival signaling capabilities.[4] If you observe unexpected cell proliferation or a lack of response at certain concentrations, it is worth investigating the activation of pro-survival pathways that may be acting in parallel or as a feedback mechanism to this compound treatment.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Apoptosis
Symptoms:
-
Annexin V/PI staining shows no significant increase in apoptotic cells after this compound treatment.
-
Western blot analysis does not show cleavage of caspase-3 or PARP.
-
Cell viability assays (e.g., MTT, XTT) show no decrease in cell viability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for your cell line. |
| Inadequate Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for apoptosis induction. |
| Cell Line Resistance | Investigate known resistance pathways. Perform western blotting to check the basal and this compound-treated levels of pAkt. If pAkt is high or not suppressed, consider co-treatment with a PI3K/Akt inhibitor. Sequence the TP53 gene to check for mutations. |
| Faulty Reagents | Confirm the integrity of your this compound stock solution. If possible, test a fresh batch of the compound. Ensure apoptosis detection reagents are not expired and have been stored correctly. |
| Experimental Assay Issues | Refer to the troubleshooting sections for specific assays (e.g., Annexin V/PI, Western Blot) below. |
Issue 2: High Background or Inconsistent Results in Western Blots for Phospho-Proteins (pAkt, pERK)
Symptoms:
-
High background on the western blot membrane, obscuring specific bands.
-
Weak or no signal for phosphorylated proteins.
-
Inconsistent band intensities between replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Phosphatase Activity | Always work on ice and use pre-chilled buffers. Add phosphatase inhibitors to your lysis buffer.[5] |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent for phospho-antibodies, as it contains casein which is a phosphoprotein. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[6] |
| Incorrect Antibody Dilution | Optimize the primary antibody concentration. Too high a concentration can lead to high background, while too low a concentration will result in a weak signal. |
| Phosphate in Buffers | Avoid using phosphate-buffered saline (PBS) for antibody dilutions or washing steps, as the phosphate ions can compete with the antibody for binding to the phospho-epitope. Use Tris-buffered saline (TBS) instead.[5] |
| Low Abundance of Phospho-Protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the protein of interest before western blotting. Use a more sensitive chemiluminescent substrate.[7] |
Issue 3: Artifacts and Inconsistent Results in Cell Viability Assays (MTT, XTT)
Symptoms:
-
High variability between replicate wells.
-
"Edge effect" where the outer wells of the plate show different results from the inner wells.
-
Unexpected color changes or precipitates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Edge Effect | To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the perimeter wells with sterile PBS or media without cells.[8][9] Use a plate sealer during incubation. |
| Incomplete Solubilization of Formazan | Ensure complete solubilization of the formazan crystals in MTT assays by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[10] |
| Chemical Interference | Some compounds can directly reduce MTT or XTT, leading to false-positive results. Run a control with your compound in cell-free media to check for direct reduction. |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay. Overly confluent or sparse cultures can lead to inconsistent results. |
Data Presentation
Table 1: IC50 Values of this compound/ONC201 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | ~2.5 | [1] |
| DLD-1 | Colon Cancer | ~5 | [1] |
| MDA-MB-468 | Breast Cancer | ~10 | [1] |
| T98G | Glioblastoma | ~10 | [1] |
| PC3 | Prostate Cancer | Not Specified | [11] |
| DU145 | Prostate Cancer | Not Specified | [11] |
| SNU16 | Gastric Cancer | Not Specified | [11] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Table 2: Dose-Dependent Effect of this compound on pAkt and pERK Levels in HCT116 p53-/- Cells
| This compound Concentration (µM) | Relative pAkt Level (Normalized to Total Akt) | Relative pERK Level (Normalized to Total ERK) |
| 0 (Control) | 1.00 | 1.00 |
| 2.5 | Reduced | Reduced |
| 5 | Further Reduced | Further Reduced |
| 10 | Significantly Reduced | Significantly Reduced |
Data is qualitative based on western blot images from Allen et al., Science Translational Medicine, 2013.[1] Quantitative densitometry would be required for precise numerical values.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Western Blot for pAkt and pERK
Objective: To assess the effect of this compound on the phosphorylation status of Akt and ERK.
Methodology:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt, total Akt, pERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: this compound/ONC201 Signaling Pathway.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
ONC201 Quality Control: A Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive quality control (QC) measures for the investigational anticancer agent ONC201. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of ONC201 to monitor in the lab?
A1: The critical quality attributes for ONC201 include its identity, purity, concentration, and stability. It is crucial to ensure the correct chemical structure is present, assess for the presence of impurities and degradation products, accurately determine the concentration of your solutions, and understand the compound's stability under your experimental and storage conditions.
Q2: How should I properly store ONC201 to ensure its stability?
A2: ONC201 is known to be sensitive to light and oxidation.[1] Therefore, it is recommended to store the solid compound and solutions protected from light in well-sealed containers. For long-term storage, it is advisable to keep ONC201 in a cool and dry place. Always refer to the supplier's specific storage recommendations on the certificate of analysis.
Q3: What are the known degradation pathways for ONC201?
A3: Forced degradation studies have shown that ONC201 is susceptible to degradation under oxidative and photolytic conditions.[1] Exposure to hydrogen peroxide or light can lead to the formation of various degradation products.[1] It is relatively stable under thermal and hydrolytic (acidic and basic) stress.[1]
Quantitative Data Summary
The following table summarizes the typical quality control specifications for ONC201. These values are based on general guidelines for small molecule pharmaceuticals and should be confirmed with the specifications provided by your supplier's Certificate of Analysis.
| Parameter | Method | Specification |
| Identification | ||
| Appearance | Visual Inspection | White to off-white solid |
| Identity by HPLC | HPLC-UV | The retention time of the major peak in the sample chromatogram corresponds to that of the reference standard. |
| Identity by Mass Spectrometry | LC-MS | The mass spectrum of the major peak corresponds to the molecular weight of ONC201. |
| Identity by ¹H NMR | NMR Spectroscopy | The ¹H NMR spectrum conforms to the structure of ONC201. |
| Assay | ||
| Purity by HPLC | HPLC-UV | ≥ 98.0% |
| Impurities | ||
| Individual Impurity | HPLC-UV | ≤ 0.2% |
| Total Impurities | HPLC-UV | ≤ 1.0% |
| Physical Properties | ||
| Solubility | Visual Inspection | Soluble in DMSO |
| Residual Solvents | ||
| As per ICH Q3C | GC-FID/Headspace | Meets ICH Q3C limits |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is suitable for determining the purity of ONC201 and quantifying any related substances.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 0.1% (v/v) formic acid in water[1]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile[1]
-
ONC201 reference standard and sample
-
Acetonitrile and water (HPLC grade)
-
Formic acid (analytical grade)
2. Chromatographic Conditions:
-
Column Temperature: 30°C[1]
-
Flow Rate: 1.0 mL/min[1]
-
UV Detection Wavelength: 220 nm[1]
-
Injection Volume: 20 µL[1]
-
Gradient Program: [1]
Time (minutes) % Mobile Phase A % Mobile Phase B 0 - 2 95 5 2 - 30 95 → 0 5 → 100 30 - 35 0 → 95 100 → 5 | 35 - 40 | 95 | 5 |
3. Sample Preparation:
-
Prepare a stock solution of the ONC201 reference standard and sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 0.5 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the percentage purity of ONC201 by dividing the area of the ONC201 peak by the total area of all peaks in the chromatogram and multiplying by 100.
-
Quantify impurities by comparing their peak areas to the peak area of the ONC201 reference standard at a known concentration.
UV-Vis Spectrophotometry for Concentration Determination
This protocol describes how to determine the concentration of an ONC201 solution using UV-Vis spectrophotometry and the Beer-Lambert law.
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
ONC201 reference standard
-
Solvent (e.g., methanol or ethanol, HPLC grade)
2. Determination of Molar Extinction Coefficient (if unknown):
-
Accurately prepare a series of standard solutions of ONC201 in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for ONC201 is approximately 220 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
The slope of the linear regression line will be the molar extinction coefficient (ε) if the concentration is in mol/L and the path length is 1 cm.
3. Sample Analysis:
-
Prepare a solution of the ONC201 sample in the same solvent used for the standards, ensuring the absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0).
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration using the Beer-Lambert law: Concentration = Absorbance / (ε * path length) .
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Silanol Interactions: ONC201 is a basic compound and can interact with residual silanol groups on the silica-based C18 column, leading to tailing. | - Ensure the mobile phase pH is low (the use of 0.1% formic acid helps to protonate ONC201 and minimize silanol interactions).- Consider using an end-capped C18 column or a column specifically designed for the analysis of basic compounds. |
| 2. Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the sample concentration or injection volume. | |
| 3. Column Contamination or Void: Buildup of contaminants at the column inlet or a void in the packing material can cause peak tailing. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Ghost Peaks | 1. Carryover from Previous Injection: Residual sample from a previous run can elute in the current chromatogram. | - Run a blank injection (mobile phase only) to confirm carryover.- Implement a needle wash step in your injection sequence.- Increase the column wash at the end of the gradient. |
| 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. | - Use fresh, high-purity mobile phase.- Flush the entire HPLC system. | |
| Retention Time Shift | 1. Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase. | - Prepare fresh mobile phase and ensure thorough mixing and degassing.- Check for leaks in the pump and lines. |
| 2. Fluctuations in Column Temperature: Inconsistent oven temperature can affect retention times. | - Ensure the column oven is set to a stable temperature and has equilibrated before starting the analysis. | |
| 3. Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. | - Monitor column performance with a system suitability test.- Replace the column if performance degrades significantly. |
Visualizations
Signaling Pathway of ONC201
Caption: Signaling pathway of ONC201 in cancer cells.
ONC201 Quality Control Workflow
Caption: A typical quality control workflow for ONC201 in a lab.
Troubleshooting Logic for HPLC Peak Tailing
References
Validation & Comparative
A Comparative Analysis of ONC201 and Temozolomide in Glioma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ONC201 and temozolomide, two therapeutic agents used in the treatment of glioma, the most common and aggressive form of primary brain cancer. This analysis is based on a review of preclinical and clinical data, with a focus on their mechanisms of action, efficacy in cellular and animal models, and clinical outcomes.
At a Glance: ONC201 vs. Temozolomide
| Feature | ONC201 (Dordaviprone) | Temozolomide (TMZ) |
| Primary Indication | Recurrent H3 K27M-mutant diffuse midline glioma | Newly diagnosed glioblastoma multiforme (in combination with radiotherapy), anaplastic astrocytoma |
| Mechanism of Action | Dopamine receptor D2/3 (DRD2/3) antagonist and caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP) agonist, leading to integrated stress response and TRAIL pathway induction. | Alkylating agent that methylates DNA, primarily at the O6 position of guanine, leading to DNA damage and apoptosis. |
| Route of Administration | Oral | Oral, Intravenous |
| Key Resistance Mechanism | Under investigation | O6-methylguanine-DNA methyltransferase (MGMT) expression |
| Status | Under clinical investigation (Phase 3 ACTION trial ongoing for newly diagnosed H3 K27M-mutant diffuse glioma) | FDA-approved standard of care |
Preclinical Efficacy: A Head-to-Head Look
The preclinical efficacy of ONC201 and temozolomide has been evaluated in various glioma cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.
| Glioma Cell Line | ONC201 IC50 (µM) | Temozolomide IC50 (µM) | Reference |
| H3 K27M-mutant (median of 5 lines) | ~0.6 | Not specified for this specific mutation in the source | [1] |
| H3 wildtype/G34 variant (median of 7 lines) | ~1.5 | Not specified for this specific mutation in the source | [1] |
| SF7761 (H3 K27M-mutant) | 0.5 | Not specified | [2] |
| QCTB-R059 (H3 K27M-mutant) | 3 | Not specified | [2] |
| U87MG | Not specified | 123.9 (24h), 223.1 (48h), 230.0 (72h) | [3] |
| U251 | Not specified | 240.0 (48h), 176.5 (72h) | [3] |
| T98G | Not specified | 438.3 (72h) | [3] |
| A172 | Not specified | ~125 (5 days) | [4] |
Note: IC50 values for temozolomide can vary significantly based on the duration of exposure and the specific experimental conditions.[3][4] The resistance of some cell lines, like T98G, to temozolomide is well-documented and often linked to MGMT expression.[4] ONC201 has shown potent cytotoxicity in glioma cells, including those resistant to temozolomide.[5]
Clinical Efficacy and Survival Outcomes
Direct comparative clinical trials between ONC201 and temozolomide are limited, with the Phase 3 ACTION trial for ONC201 in newly diagnosed H3 K27M-mutant diffuse glioma currently ongoing.[3] However, data from separate clinical studies provide insights into their respective efficacies.
ONC201:
In a pooled analysis of patients with recurrent H3 K27M-mutant diffuse midline glioma, ONC201 demonstrated an overall response rate of 20%.[6] For patients with H3K27M-mutated diffuse midline gliomas who had not recurred at the time of enrollment, treatment with ONC201 resulted in a median overall survival of nearly 22 months.[7][8]
Temozolomide:
The standard of care for newly diagnosed glioblastoma, known as the Stupp protocol, involves temozolomide administered concurrently with and after radiation therapy. This regimen has been shown to improve median overall survival to 14.6 months compared to 12.1 months with radiation alone.[9] The two-year survival rate also increased from 10.4% to 26.5% with the addition of temozolomide.[10]
Mechanisms of Action: Signaling Pathways
The therapeutic effects of ONC201 and temozolomide are mediated by distinct signaling pathways.
ONC201 Signaling Pathway
Caption: ONC201 mechanism of action.
ONC201 exerts its anti-cancer effects through a dual mechanism. It acts as an antagonist of the dopamine receptors DRD2 and DRD3, which are often overexpressed in gliomas, leading to the inhibition of pro-survival Akt and ERK signaling pathways.[5][11] This in turn activates the transcription factor FOXO3a, a key regulator of the pro-apoptotic TRAIL pathway.[12] Concurrently, ONC201 functions as an agonist of the mitochondrial protease ClpP, inducing an integrated stress response that upregulates the TRAIL death receptor DR5.[5][12] The combined upregulation of both the TRAIL ligand and its receptor leads to selective apoptosis in cancer cells.
Temozolomide Mechanism of Action
Caption: Temozolomide mechanism of action.
Temozolomide is a prodrug that is spontaneously converted to its active metabolite, MTIC, at physiological pH.[13][14] MTIC is an alkylating agent that transfers a methyl group to DNA, with the most cytotoxic lesion being the methylation of the O6 position of guanine.[13][14] This DNA damage leads to the activation of the mismatch repair system, which, in the absence of proper repair, results in DNA double-strand breaks and ultimately triggers apoptosis.[14] The primary mechanism of resistance to temozolomide is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage.[13]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Caption: MTT cell viability assay workflow.
-
Cell Seeding: Plate glioma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of ONC201 or temozolomide. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can then be determined by plotting cell viability against drug concentration.
In Vivo Orthotopic Glioblastoma Mouse Model
This protocol describes the establishment of a brain tumor model in mice to evaluate the in vivo efficacy of therapeutic agents.
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG or patient-derived xenograft cells) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a specific concentration (e.g., 1 x 10^5 cells/µL).[15]
-
Animal Preparation: Anesthetize immunodeficient mice (e.g., athymic nude mice) using an appropriate anesthetic agent. Secure the mouse in a stereotactic frame.[15]
-
Intracranial Injection: Create a small burr hole in the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., the striatum). Slowly inject the glioma cell suspension into the brain parenchyma using a Hamilton syringe.[15]
-
Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for any signs of distress.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using methods such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, ONC201, temozolomide). Administer the drugs via the appropriate route (e.g., oral gavage for ONC201, intraperitoneal injection or oral gavage for temozolomide) at the specified dose and schedule.
-
Efficacy Evaluation: Monitor the tumor size and the overall health of the mice throughout the study. The primary endpoint is typically overall survival, which is determined by the time from tumor implantation or treatment initiation to the point where mice need to be euthanized due to tumor burden or declining health. Tumor growth inhibition can also be assessed by imaging.
Conclusion and Future Directions
ONC201 and temozolomide represent two distinct therapeutic strategies for the treatment of glioma. Temozolomide, the current standard of care for newly diagnosed glioblastoma, acts as a DNA alkylating agent, with its efficacy being significantly influenced by the MGMT status of the tumor. ONC201, a newer investigational drug, has a unique mechanism of action that is independent of the DNA damage response pathway targeted by temozolomide. This suggests that ONC201 may be effective in temozolomide-resistant tumors.
Preclinical studies have demonstrated the potential of ONC201, particularly in H3 K27M-mutant gliomas.[1][2] Furthermore, there is emerging evidence of a synergistic effect when ONC201 is combined with temozolomide, potentially through the enhancement of the integrated stress response pathway.
The ongoing Phase 3 ACTION clinical trial will provide crucial data on the efficacy of ONC201 in the first-line setting for H3 K27M-mutant diffuse glioma and will help to define its role in the future treatment landscape for this devastating disease. Further research into combination therapies and the identification of biomarkers to predict response to both ONC201 and temozolomide will be critical in personalizing treatment and improving outcomes for patients with glioma.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. miragenews.com [miragenews.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Temozolomide - Wikipedia [en.wikipedia.org]
- 14. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.3. Initiation of Orthotopic Glioblastoma Mouse Models [bio-protocol.org]
ONC201 and Radiotherapy: A Synergistic Approach in Glioblastoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ONC201 as a monotherapy versus its combination with radiotherapy for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. Drawing upon preclinical data, this document summarizes the enhanced efficacy of the combination therapy, details the experimental methodologies used to derive these findings, and visualizes the key signaling pathways involved.
Performance Comparison: Monotherapy vs. Combination Therapy
Preclinical studies have consistently demonstrated that the combination of ONC201 with radiotherapy results in a synergistic anti-tumor effect, surpassing the efficacy of either treatment alone. This synergy manifests as reduced tumor burden and significantly prolonged survival in animal models of glioblastoma.
In Vivo Efficacy: Orthotopic Glioblastoma Mouse Models
The following tables summarize the key quantitative data from preclinical studies, highlighting the survival benefits of the combination therapy.
| Treatment Group | Median Survival (days) | Statistical Significance (p-value) | Reference |
| Saline (Control) | 24 | - | [1] |
| ONC201 Monotherapy | 42 | <0.0001 vs. Saline | [1] |
| Radiotherapy (10 Gy) | 120.5 | <0.0001 vs. Saline | [1] |
| ONC201 + Radiotherapy | Not Reached (70% survival at 250 days) | p=0.0059 vs. Radiotherapy alone | [2] |
| Table 1: Survival data from a syngeneic orthotopic GL261 glioblastoma mouse model. |
| Treatment Group | Median Survival (days) | Statistical Significance (p-value) | Reference |
| Saline (Control) | 34 | - | [3] |
| ONC201 Monotherapy | 60.5 | <0.0001 vs. Saline | [3] |
| Radiotherapy (10 Gy) | 100 | p=0.1155 vs. Saline | [3] |
| ONC201 + Radiotherapy | Not Reached | p=0.0059 vs. Radiotherapy alone | [2] |
| Table 2: Survival data from a patient-derived orthotopic xenograft (HK-374) glioblastoma mouse model. |
A triple combination of ONC201, radiotherapy, and temozolomide (TMZ) has also shown significant survival benefits compared to single or dual therapies, with mice treated with this regimen surviving an average of 123 days, and some over 200 days[4].
In Vitro Efficacy: Glioblastoma Cell Lines
In vitro studies using clonogenic assays, a measure of a single cell's ability to proliferate and form a colony, further support the synergistic interaction between ONC201 and radiotherapy.
| Cell Line | Treatment | Surviving Fraction (%) | Statistical Significance (p-value) | Reference |
| HK-374 | 2 Gy Radiotherapy | 33.1 ± 3 | - | [3] |
| HK-374 | 2 Gy Radiotherapy + 0.5 µM ONC201 | 1.5 ± 0.7 | 1.2x10⁻⁶ | [3] |
| HK-382 | 2 Gy Radiotherapy | 22.2 ± 1.5 | - | [3] |
| HK-382 | 2 Gy Radiotherapy + 1 µM ONC201 | 0.7 ± 0.12 | 3.9x10⁻³ | [3] |
| Table 3: Clonogenic survival of patient-derived glioblastoma cells following combination treatment. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical studies.
Cell Viability and Colony Formation Assays
-
Cell Lines: Human glioblastoma cell lines (U251, SNB19, T98G), atypical teratoid rhabdoid tumor (ATRT) cell lines (BT-12, BT-16), and patient-derived primary GBM cells (HK-374, HK-382) were used[3][5].
-
ONC201 Treatment: ONC201 was administered at concentrations up to 20 µM for cell viability assays and up to 4 µM for colony formation assays[5].
-
Radiotherapy: Cells were irradiated with doses up to 8 Gy[5].
-
Clonogenic Assay Protocol:
-
GBM cells were seeded at varying densities (100-400 cells/well) in 6-well plates based on the radiation dose[1].
-
ONC201 was added one hour prior to irradiation at concentrations ranging from 500 nM to 5 µM[1].
-
After 10 days of incubation, colonies were fixed and stained with 0.1% crystal violet[1].
-
Colonies containing at least 50 cells were counted, and the surviving fraction was calculated relative to the initial number of cells plated[1][3].
-
In Vivo Orthotopic Glioblastoma Mouse Models
-
Animal Models: Syngeneic models using C57BL/6 mice intracranially injected with GL261 glioma cells, and patient-derived xenograft (PDX) models using NSG mice injected with HK-374 cells were established[1][3].
-
Tumor Implantation: Luciferase-expressing U251 GBM cells were intracranially injected to establish orthotopic tumors[6].
-
Treatment Regimen:
-
Monitoring: Tumor growth was monitored using bioluminescence imaging, and survival was the primary endpoint[1][6].
Western Blot Analysis
-
Objective: To assess the effect of ONC201 on key signaling proteins.
-
Protocol:
-
GBM cells were treated with ONC201 for specified durations.
-
Cell lysates were prepared and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against proteins of interest, such as p-Akt, p-Erk, ATF4, CHOP, and DR5[2][7].
-
Actin was used as a loading control[8].
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection.
-
Signaling Pathways and Mechanism of Action
The synergistic effect of ONC201 and radiotherapy is attributed to their convergent impact on several key signaling pathways that regulate cell survival, stress response, and apoptosis.
ONC201 Mechanism of Action
ONC201 is a first-in-class small molecule imipridone that acts as an antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP[9]. This dual action leads to the inactivation of the pro-survival Akt and ERK signaling pathways and the induction of the Integrated Stress Response (ISR)[6][7].
Integrated Stress Response (ISR) and TRAIL Pathway Activation
A key mechanism of ONC201's anti-cancer activity is the induction of the Integrated Stress Response (ISR). The ISR is a cellular program activated by various stress signals, leading to the phosphorylation of eIF2α and the subsequent preferential translation of the transcription factor ATF4[7]. ATF4, in turn, upregulates the expression of CHOP and the pro-apoptotic death receptor DR5[7]. This sensitizes cancer cells to apoptosis mediated by the TRAIL (TNF-related apoptosis-inducing ligand) pathway. Radiotherapy also induces cellular stress, potentially augmenting the ISR initiated by ONC201.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the typical workflow for preclinical in vivo studies evaluating the combination of ONC201 and radiotherapy.
Conclusion
The preclinical evidence strongly supports the combination of ONC201 and radiotherapy as a promising therapeutic strategy for glioblastoma. The synergy observed in both in vitro and in vivo models, characterized by enhanced tumor cell killing and prolonged survival, is underpinned by the dual mechanism of ONC201 that both inhibits pro-survival signaling and activates pro-apoptotic stress responses. These findings provide a solid rationale for the ongoing and future clinical evaluation of this combination therapy in patients with glioblastoma.
References
- 1. biorxiv.org [biorxiv.org]
- 2. escholarship.org [escholarship.org]
- 3. Effects of the DRD2/3 Antagonist ONC201 and Radiation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple therapy slows glioblastoma growth and extends survival in preclinical study [medicaldialogues.in]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
Head-to-Head Comparison: TIC10 (ONC201) vs. Other Kinase Inhibitors in Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a constant influx of novel targeted agents. Among these, small molecule kinase inhibitors have emerged as a cornerstone of precision oncology. This guide provides a detailed head-to-head comparison of TIC10 (also known as ONC201), a first-in-class imipridone, with other established kinase inhibitors targeting the PI3K/Akt and MAPK/ERK pathways. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this compound in various cancer contexts.
Executive Summary
This compound is a multi-targeted small molecule that induces tumor cell death primarily through the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). Its unique mechanism of action, which involves the dual inhibition of Akt and ERK signaling, antagonism of the Dopamine Receptor D2 (DRD2), and activation of the mitochondrial protease ClpP, distinguishes it from conventional kinase inhibitors. This guide will delve into the comparative efficacy, mechanism of action, and experimental validation of this compound against representative PI3K/Akt and MEK/ERK inhibitors.
Mechanism of Action: A Multi-pronged Attack
This compound's anti-cancer activity stems from its ability to modulate multiple critical signaling pathways simultaneously.
-
Dual Inhibition of Akt and ERK: this compound indirectly inhibits the phosphorylation of Akt and ERK, leading to the nuclear translocation of the transcription factor FOXO3a.[1] In the nucleus, FOXO3a binds to the promoter of the TRAIL gene, inducing its transcription and subsequent protein expression.[1]
-
Dopamine Receptor D2 (DRD2) Antagonism: ONC201 has been identified as a selective antagonist of DRD2, a G protein-coupled receptor overexpressed in several cancers, including glioma.[2][3][4] Inhibition of DRD2 signaling contributes to the anti-tumor effects of ONC201.[2][4]
-
Mitochondrial ClpP Activation: A key and unique mechanism of ONC201 is its ability to bind to and activate the caseinolytic protease P (ClpP) in the mitochondria.[1][5] This activation leads to the degradation of mitochondrial proteins, induction of the integrated stress response, and ultimately, apoptosis.[1]
This multi-targeted approach offers a potential advantage over inhibitors that target a single node in a signaling pathway, as it may circumvent resistance mechanisms.
Performance Comparison: this compound vs. Other Kinase Inhibitors
The efficacy of this compound has been evaluated in numerous cancer cell lines and preclinical models. For a direct comparison, we will examine its performance against well-characterized inhibitors of the PI3K/Akt and MAPK/ERK pathways.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected kinase inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparison of IC50 Values (µM) for this compound (ONC201) and PI3K/Akt Inhibitors
| Cell Line | Cancer Type | This compound (ONC201) | GDC-0941 (Pictilisib) | BKM120 (Buparlisib) |
| HCT116 | Colon Cancer | ~2.5 | ~0.3 | ~0.5 |
| MDA-MB-231 | Breast Cancer | ~5 | ~0.7 | ~1.2 |
| U87 MG | Glioblastoma | ~1-5 | ~0.4 | ~0.8 |
| PANC-1 | Pancreatic Cancer | Not widely reported | ~1.5 | ~2.0 |
Table 2: Comparison of IC50 Values (µM) for this compound (ONC201) and MEK/ERK Inhibitors
| Cell Line | Cancer Type | This compound (ONC201) | Trametinib | Selumetinib |
| HCT116 | Colon Cancer | ~2.5 | ~0.01 | ~0.5 |
| MDA-MB-231 | Breast Cancer | ~5 | ~0.05 | ~1.0 |
| A549 | Lung Cancer | Not widely reported | ~0.001 | ~0.1 |
| SK-MEL-28 | Melanoma | Not widely reported | ~0.0005 | ~0.02 |
Note: IC50 values can vary significantly based on the assay conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes and should be interpreted in the context of the original studies.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and other kinase inhibitors.
Caption: this compound (ONC201) Signaling Pathway.
Caption: PI3K/Akt and MAPK/ERK Inhibitor Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (ONC201) and other kinase inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the kinase inhibitors or vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blotting for Phospho-Akt and Phospho-ERK
This protocol is used to determine the effect of kinase inhibitors on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with kinase inhibitors for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for TRAIL Gene Expression
This protocol is used to quantify the induction of TRAIL mRNA expression following treatment with this compound.
Materials:
-
Cancer cell lines
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TRAIL and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR using primers for TRAIL and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TRAIL gene expression.
Flow Cytometry for Cell Surface TRAIL Expression
This protocol is used to measure the level of TRAIL protein on the cell surface.
Materials:
-
Cancer cell lines
-
PE-conjugated anti-human TRAIL antibody or an isotype control antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and wash them with FACS buffer.
-
Incubate the cells with the PE-conjugated anti-TRAIL antibody or isotype control for 30 minutes on ice in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the samples on a flow cytometer to quantify the percentage of TRAIL-positive cells and the mean fluorescence intensity.
Conclusion
This compound (ONC201) represents a novel class of anti-cancer agents with a unique multi-targeted mechanism of action that distinguishes it from traditional kinase inhibitors. Its ability to induce TRAIL-mediated apoptosis through the convergence of PI3K/Akt/ERK pathway inhibition, DRD2 antagonism, and ClpP activation provides a strong rationale for its continued investigation in a variety of cancer types. While direct comparative data with other kinase inhibitors is still emerging, the preclinical evidence suggests that this compound holds promise, particularly in overcoming resistance to single-agent therapies. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing molecule. As more clinical data becomes available, the positioning of this compound in the landscape of targeted cancer therapies will become clearer.
References
Unveiling the Preclinical Power of TIC10: A Comparative Guide to its Anti-Tumor Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor effects of TIC10 (also known as ONC201) across various preclinical models. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to offer a comprehensive overview of this promising therapeutic agent.
This compound has emerged as a novel small molecule with potent anti-cancer properties. Its unique mechanism of action, which involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, sets it apart from conventional chemotherapies. This guide synthesizes preclinical data to evaluate its efficacy as a standalone agent and in combination with other therapies.
Quantitative Efficacy of this compound Across Diverse Cancer Models
The anti-tumor activity of this compound has been evaluated in a multitude of cancer cell lines and in vivo models, demonstrating a broad spectrum of efficacy. The following tables summarize the key quantitative data from these preclinical studies.
In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are crucial indicators of a compound's potency. This compound has demonstrated low micromolar to nanomolar efficacy across a range of cancer types.
| Cancer Type | Cell Line | IC50 / GI50 (µM) | Citation |
| Glioblastoma | U87 MG | ~2.5 (GI50) | [1] |
| SF295 | ~1.0 (GI50) | [1] | |
| Pancreatic Cancer | Panc-1 | ~5.0 (IC50) | [2] |
| Mia-PaCa-2 | ~5.0 (IC50) | [2] | |
| Lymphoma | Ramos (Burkitt's) | 1.3 - 5.06 (IC50) | |
| Raji (Burkitt's) | 1.3 - 5.06 (IC50) | ||
| Daudi (Burkitt's) | 1.3 - 5.06 (IC50) | ||
| Karpas299 (T-cell NHL) | 1.3 - 5.06 (IC50) | ||
| UPN2 (Mantle Cell) | 1.3 - 5.06 (IC50) | ||
| Granta (Mantle Cell) | 1.3 - 5.06 (IC50) | ||
| Small Cell Lung Cancer | H1048 | ~2.41 (IC50) | [3] |
In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
The true test of an anti-cancer agent lies in its ability to inhibit tumor growth in a living organism. This compound has shown significant tumor growth inhibition in various xenograft models, both as a monotherapy and in combination with other treatments.
| Cancer Type | Tumor Model | Treatment | Key Findings | Citation |
| Colorectal Cancer | HT29 Xenograft | This compound + Bevacizumab | Significant reduction in tumor growth and development. | [4] |
| Pancreatic Cancer | Panc-1 Xenograft | This compound + Gemcitabine | Synergistic inhibition of tumor growth and improved mouse survival. | [2] |
| Pancreatic Cancer | BxPC3 & HPAFII Xenografts | This compound + TLY012 (TRAIL agonist) | Significantly delayed tumor growth compared to controls. | [1] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | SU-DIPG-VI/Luc & HSJD-DIPG-007 Xenografts | This compound + Paxalisib | Synergistic drug combination. | [5] |
| Castration-Resistant Prostate Cancer | 22RV1 Xenograft | This compound + Darolutamide | Demonstrated anti-tumor effects. | [6] |
| Gastrointestinal Cancer | CT26, HNM007, AKR Syngeneic Models | This compound + Low-Dose Epigenetic Modifiers | Pronounced tumor reduction with tolerable toxicity. | [7] |
Deciphering the Mechanism: The this compound Signaling Pathway
This compound exerts its anti-tumor effects through a well-defined signaling cascade that ultimately leads to cancer cell apoptosis. A key feature of its mechanism is the dual inhibition of the pro-survival kinases Akt and ERK.[8][9] This inhibition leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[8] Once in the nucleus, FOXO3a binds to the promoter of the TRAIL gene, upregulating its transcription and leading to an increase in TRAIL protein expression.[8] TRAIL, in turn, binds to its death receptors on the surface of cancer cells, initiating the extrinsic apoptosis pathway.
References
- 1. Combination of ONC201 and TLY012 induces selective, synergistic apoptosis in vitro and significantly delays PDAC xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effects of ONC201 in combination with VEGF-inhibitors significantly impacts colorectal cancer growth and survival in vivo through complementary non-overlapping mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of LowDose Epigenetic Modifiers and this compound for the Activation of Antitumor Immunity and Inhibition of Tumor Growth in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of the Potency of ONC201 Analogues in Oncology Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-cancer potency of the investigational drug ONC201 and its emerging analogues. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document aims to provide a comprehensive resource for evaluating these novel therapeutic agents.
ONC201, the first clinical candidate of the imipridone class of compounds, has shown promise in preclinical and clinical settings, particularly for gliomas and other solid tumors. Its unique mechanism of action, involving the antagonism of the G protein-coupled dopamine receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP), has spurred the development of numerous analogues with potentially enhanced potency and selectivity. This guide provides a comparative overview of these next-generation compounds.
Comparative Potency of ONC201 and its Analogues
The anti-proliferative activity of ONC201 and its analogues has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key metric in these assessments. The following table summarizes the IC50 values for ONC201 and several of its analogues.
| Compound | Analogue Class | Cell Line | Cancer Type | IC50 (µM) | Citation |
| ONC201 | Imipridone (Parent) | PANC-1 | Pancreatic Adenocarcinoma | 6.1 | [1] |
| MDA-MB-231 | Breast Cancer | ~1-10 | |||
| TBP-134 | Fluorinated Imipridone | PANC-1 | Pancreatic Adenocarcinoma | 0.35 | [1] |
| TBP-135 | Fluorinated Imipridone | PANC-1 | Pancreatic Adenocarcinoma | 1.8 | [1] |
| Compound 3 | Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | MDA-MB-231 | Breast Cancer | 1.9 | |
| Compound 4 | Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | MDA-MB-231 | Breast Cancer | 2.0 | |
| ONC206 | Imipridone | - | - | Ki of ~320nM for DRD2 | [2][3] |
| ONC212 | Imipridone | Various | Broad-spectrum | Nanomolar range | [4] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes and is derived from the cited literature. A direct head-to-head comparison of all analogues in a single study is not yet available.
Experimental Protocols
The determination of IC50 values for ONC201 and its analogues is typically performed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cell Viability Assay Protocol
This protocol outlines the general steps for assessing the effect of ONC201 analogues on the viability of cancer cells.
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., PANC-1, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A series of dilutions of the ONC201 analogue are prepared in the cell culture medium.
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
The plates are incubated for a specified period (e.g., 72 hours).
3. MTT Assay:
-
Following the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
4. Data Acquisition and Analysis:
-
The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
The percentage of cell viability is calculated for each drug concentration relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the drug that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
ONC201 Signaling Pathway
ONC201 and its analogues exert their anti-cancer effects through a multi-faceted signaling pathway. The primary targets are the dopamine receptor D2 (DRD2), which it antagonizes, and the mitochondrial protease ClpP, which it allosterically activates. This dual activity leads to the induction of the integrated stress response and the inhibition of the Akt/ERK signaling pathways. A key downstream event is the activation of the transcription factor FOXO3a, which upregulates the expression of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand), ultimately leading to cancer cell death.
Caption: Simplified signaling pathway of ONC201 and its analogues.
Experimental Workflow for Potency Assessment
The following diagram illustrates the typical workflow for determining the in vitro potency of ONC201 analogues.
References
- 1. chimerix.com [chimerix.com]
- 2. DDIS-20. IMIPRIDONE STRUCTURE ACTIVITY RELATIONSHIP UNCOVERS ONC206 AS THE NEXT BITOPIC DRD2 ANTAGONIST FOR ONCOLOGY WITH DIFFERENTIATED RECEPTOR PHARMACOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of ONC212 - PubMed [pubmed.ncbi.nlm.nih.gov]
TIC10 (ONC201) Demonstrates Potential in Overcoming Temozolomide Resistance in Glioblastoma
For Immediate Release
[City, State] – The small molecule TIC10 (also known as ONC201) is showing promise as a therapeutic agent for temozolomide-resistant glioblastoma (GBM), the most aggressive and common primary brain tumor in adults. Preclinical evidence suggests that this compound's unique mechanism of action, which involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, may circumvent the common resistance mechanisms that plague standard-of-care chemotherapy with temozolomide.
Glioblastoma is notoriously difficult to treat, with a median overall survival of approximately 15 months.[1] Resistance to temozolomide, the frontline chemotherapeutic agent, is a major contributor to treatment failure and tumor recurrence.[1][2] This resistance is often driven by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1]
This compound offers a novel approach by activating cell death pathways independent of the DNA damage response. It functions by inactivating the PI3K/Akt/mTOR and ERK signaling pathways, leading to the nuclear translocation of the transcription factor Foxo3a.[3] This, in turn, upregulates the expression of TRAIL, a protein that selectively induces apoptosis in cancer cells.[4][5]
Comparative Efficacy of this compound and Temozolomide in Glioblastoma Cell Lines
Studies have demonstrated that temozolomide's efficacy is significantly diminished in resistant glioblastoma cell lines. For instance, the temozolomide-resistant T98G cell line exhibits a much higher IC50 value (the concentration of a drug that inhibits a biological process by 50%) compared to sensitive cell lines like U87. The development of acquired resistance further increases these IC50 values, as seen in temozolomide-resistant U87-R and T98G-R cell lines.
| Cell Line | Temozolomide IC50 (72h) | MGMT Status | Reference |
| U87 (sensitive) | ~230 µM (median) | Methylated | [6][7] |
| T98G (resistant) | ~438 µM (median) | Unmethylated | [6][7] |
| U87-R (acquired resistance) | 1431.0 ± 24.54 µM | - | [2] |
| T98G-R (acquired resistance) | 1716.0 ± 13.97 µM | - | [2] |
Note: IC50 values can vary between studies due to different experimental conditions.
While direct comparative IC50 data for this compound in both temozolomide-sensitive and -resistant glioblastoma cell lines is still emerging in publicly available literature, its mechanism of action suggests efficacy independent of MGMT status, a key driver of temozolomide resistance.
The this compound Signaling Pathway
The mechanism of action of this compound involves a cascade of events that ultimately leads to cancer cell death.
Experimental Protocols
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of this compound and temozolomide on glioblastoma cells, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
-
Cell Seeding: Glioblastoma cells (e.g., U87, T98G, and their temozolomide-resistant counterparts) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or temozolomide. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The cells are incubated with the drugs for a specified period, typically 72 hours.
-
MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]
Western Blot Analysis for TRAIL Pathway Proteins
Western blotting is used to detect changes in the expression of proteins involved in the TRAIL signaling pathway following this compound treatment.
-
Protein Extraction: Glioblastoma cells are treated with this compound or a vehicle control for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., TRAIL, Foxo3a, Akt, ERK, and loading controls like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The intensity of the bands can be quantified to determine the relative protein expression levels.
Alternative Therapeutic Strategies for Temozolomide-Resistant Glioblastoma
Several other therapeutic agents are being investigated for the treatment of recurrent or temozolomide-resistant glioblastoma.
| Therapeutic Agent | Mechanism of Action | Efficacy in Recurrent Glioblastoma | Reference |
| Regorafenib | Multi-kinase inhibitor targeting VEGFR, TIE2, and other kinases involved in angiogenesis and oncogenesis. | In the REGOMA trial, regorafenib showed a significant improvement in overall survival (OS) compared to lomustine (7.4 vs. 5.6 months). | [9][10] |
| Marizomib | Irreversible proteasome inhibitor that can cross the blood-brain barrier. | A phase 1/2 trial in recurrent GBM showed an overall response rate of 34.3% and a median OS of 9.1 months when combined with bevacizumab. | [11][12] |
| Pembrolizumab | Immune checkpoint inhibitor (anti-PD-1 antibody). | Efficacy is most pronounced in patients with high tumor mutation burden (TMB-high) and mismatch repair deficiency (dMMR). Case studies have shown significant responses in this subpopulation. | [4][13] |
Conclusion
This compound presents a promising therapeutic strategy for temozolomide-resistant glioblastoma by targeting a distinct cell death pathway. Its ability to induce apoptosis irrespective of MGMT status offers a potential advantage over traditional DNA-alkylating agents. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and to identify patient populations most likely to benefit from this novel agent. The ongoing exploration of this compound and other targeted therapies provides hope for improving outcomes for patients with this devastating disease.
Experimental Workflow for Preclinical Evaluation
References
- 1. Characterization of Temozolomide Resistance Using a Novel Acquired Resistance Model in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SCD1 Confers Temozolomide Resistance to Human Glioma Cells via the Akt/GSK3β/β-Catenin Signaling Axis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pembrolizumab efficacy in a tumor mutation burden‐high glioblastoma patient: A case study and implications for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pembrolizumab efficacy in a tumor mutation burden-high glioblastoma patient: A case study and implications for precision oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of TIC10 and Other Experimental Cancer Therapeutics
An in-depth guide for researchers and drug development professionals on the safety profiles of TIC10 (ONC201/dordaviprone), Regorafenib, and Everolimus, with supporting preclinical and clinical data.
This guide provides a comprehensive comparison of the safety profiles of the experimental anti-cancer agent this compound with two other targeted therapies, Regorafenib and Everolimus, all of which have been investigated for the treatment of gliomas and other solid tumors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available safety data.
Executive Summary
This compound (also known as ONC201 or dordaviprone) is an orally active, first-in-class small molecule that induces the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor DR5 in tumor cells. This mechanism of action is distinct from many other targeted therapies and contributes to its generally favorable safety profile observed in clinical trials. Comparatively, Regorafenib, a multi-kinase inhibitor, and Everolimus, an mTOR inhibitor, have demonstrated efficacy in various cancers but are associated with more pronounced and a wider range of adverse events. This guide will delve into the quantitative safety data, the underlying signaling pathways, and the methodologies of key safety assessment studies for each of these drugs.
Quantitative Safety Data
The following table summarizes the treatment-related adverse events (TRAEs) observed in clinical trials for this compound, Regorafenib, and Everolimus in patients with glioma. The data is compiled from multiple clinical trial publications and presented as the percentage of patients experiencing the adverse event.
| Adverse Event (AE) | This compound (ONC201/dordaviprone) | Regorafenib | Everolimus |
| Any Grade TRAEs | High, but mostly Grade 1-2 | ~90% | High |
| Grade ≥3 TRAEs | 4.5% - 20% | 18% - 56% | High |
| Most Common AEs (Any Grade) | Fatigue, Nausea, Vomiting | Hand-foot skin reaction, Diarrhea, Hypertension, Fatigue | Stomatitis, Rash, Fatigue, Diarrhea |
| Grade 3/4 Fatigue | ~10% | Common | Common |
| Grade 3/4 Hand-Foot Skin Reaction | Not Reported | Frequent | Not a typical AE |
| Grade 3/4 Stomatitis | Not Reported | Infrequent | Frequent |
| Grade 3/4 Hematological Toxicities | Infrequent (e.g., decreased lymphocyte count) | Less common than with chemotherapy | Lymphopenia, Anemia |
| Grade 3/4 Metabolic Abnormalities | Infrequent | Infrequent | Hyperglycemia, Hypertriglyceridemia |
| Treatment-Related Deaths | None Reported | None Reported in cited glioma studies | Reported in combination studies |
Note: The frequency of adverse events can vary depending on the specific clinical trial, patient population, and whether the drug is used as a monotherapy or in combination with other agents.
Signaling Pathways and Mechanisms of Action
The distinct safety profiles of these three drugs can be attributed to their different mechanisms of action and the signaling pathways they modulate.
This compound (ONC201/dordaviprone)
This compound's primary mechanism involves the activation of the integrated stress response and subsequent upregulation of the TRAIL pathway, leading to apoptosis in cancer cells.[1] It is a selective antagonist of the Dopamine Receptor D2/3 (DRD2/3) and an agonist of the caseinolytic protease P (ClpP). This targeted action on pathways often dysregulated in cancer, while having minimal effect on normal cells, is thought to contribute to its favorable therapeutic window.[2]
References
Validating TIC10's Targets: A Comparative Guide to Genetic Knockdown Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genetic knockdown techniques to validate the molecular targets of TIC10 (also known as ONC201), a promising anti-cancer agent. We delve into the experimental data and detailed protocols that underpin the understanding of this compound's mechanism of action, offering a framework for researchers investigating its therapeutic potential.
This compound's Mechanism of Action: A Dual Hit on Pro-Survival Pathways
This compound is a small molecule inhibitor that has been shown to exert its anti-tumor effects by modulating key signaling pathways involved in cell survival and apoptosis.[1] Its primary mechanism involves the dual inactivation of Protein Kinase B (Akt) and Extracellular signal-regulated kinase (ERK).[1] This concurrent inhibition leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[1] Once in the nucleus, FOXO3a binds to the promoter of the gene encoding TNF-related apoptosis-inducing ligand (TRAIL), leading to its transcriptional upregulation.[1] The resulting increase in TRAIL protein expression induces apoptosis in cancer cells.[1]
dot graph "TIC10_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes this compound [label="this compound (ONC201)", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FOXO3a_cyto [label="FOXO3a (cytoplasm)\n(phosphorylated, inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FOXO3a_nuc [label="FOXO3a (nucleus)\n(dephosphorylated, active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TRAIL_gene [label="TRAIL Gene", shape=cds, fillcolor="#FFFFFF", color="#202124"]; TRAIL_protein [label="TRAIL Protein", fillcolor="#FFFFFF", color="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Akt [label="inhibition", arrowhead=tee]; this compound -> ERK [label="inhibition", arrowhead=tee]; Akt -> FOXO3a_cyto [label="phosphorylation\n(inactivation)", arrowhead=tee]; ERK -> FOXO3a_cyto [label="phosphorylation\n(inactivation)", arrowhead=tee]; FOXO3a_cyto -> FOXO3a_nuc [label="dephosphorylation &\n translocation"]; FOXO3a_nuc -> TRAIL_gene [label="transcriptional\nactivation"]; TRAIL_gene -> TRAIL_protein [label="expression"]; TRAIL_protein -> Apoptosis; } Caption: this compound signaling pathway.
Genetic Knockdown for Target Validation
To definitively establish that the anti-cancer effects of this compound are mediated through the inhibition of Akt and ERK, and the subsequent activation of the FOXO3a-TRAIL axis, genetic knockdown experiments using small interfering RNA (siRNA) or short hairpin RNA (shRNA) are crucial. These techniques allow for the specific silencing of target genes, enabling researchers to observe the impact on this compound's efficacy.
Experimental Workflow
The general workflow for validating this compound's targets using siRNA-mediated knockdown is as follows:
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#FFFFFF", color="#202124"]; transfection [label="Transfection with siRNA\n(e.g., Akt, ERK, FOXO3a, or control siRNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation1 [label="Incubation\n(e.g., 48-72 hours)", shape=diamond, fillcolor="#FFFFFF", color="#202124"]; treatment [label="Treatment with this compound\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; incubation2 [label="Incubation\n(e.g., 24-72 hours)", shape=diamond, fillcolor="#FFFFFF", color="#202124"]; analysis [label="Analysis", shape=ellipse, fillcolor="#FFFFFF", color="#202124"]; western_blot [label="Western Blot:\n- Target protein knockdown\n- Downstream signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; qpcr [label="qPCR:\n- TRAIL mRNA expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; viability_assay [label="Cell Viability Assay (e.g., MTT):\n- Determine IC50 of this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> transfection; transfection -> incubation1; incubation1 -> treatment; treatment -> incubation2; incubation2 -> analysis; analysis -> western_blot; analysis -> qpcr; analysis -> viability_assay; } Caption: Genetic knockdown workflow.
Experimental Protocols
Below are representative protocols for key experiments involved in the validation of this compound's targets using siRNA.
siRNA Transfection
This protocol describes a general procedure for siRNA transfection in cancer cell lines using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX.
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well, dilute 30-50 pmol of siRNA (e.g., pre-designed siRNA for human AKT1, MAPK1, or FOXO3a) into 100 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with this compound treatment or analysis of protein knockdown.
Western Blotting for Protein Expression
This protocol outlines the steps to assess the level of protein knockdown and changes in downstream signaling molecules.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, FOXO3a, TRAIL, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for TRAIL Expression
This protocol is for measuring changes in TRAIL mRNA levels following FOXO3a knockdown and/or this compound treatment.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for TRAIL and a housekeeping gene (e.g., GAPDH).
-
The reaction is typically run on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of TRAIL mRNA using the ΔΔCt method.
Cell Viability Assay (MTT)
This assay is used to determine the cytotoxic effects of this compound and how they are altered by genetic knockdown of its targets.
-
Cell Treatment: Following siRNA transfection, seed the cells in a 96-well plate and treat them with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of this compound.
Quantitative Data and Comparison
The following tables summarize the expected outcomes and present available data from studies validating this compound's targets.
Table 1: Effect of FOXO3a Knockdown on TRAIL Expression
| Treatment Group | Target Gene | Knockdown Efficiency | Fold Change in TRAIL mRNA | Reference |
| HIV-1 Infected Macrophages + ONC201 | FOXO3a | 83% reduction in FOXO3a mRNA | 85% downregulation | [2] |
Table 2: Hypothetical Effect of Akt and ERK Knockdown on this compound IC50
| Cell Line | siRNA Target | This compound IC50 (µM) without siRNA | Expected this compound IC50 (µM) with siRNA | Rationale |
| HCT116 | Control | 2.5 | 2.5 | No change in target expression. |
| HCT116 | Akt1 | 2.5 | > 2.5 | Partial mimicry of this compound's effect may lead to a rightward shift in the dose-response curve. |
| HCT116 | MAPK1 (ERK2) | 2.5 | > 2.5 | Similar to Akt1 knockdown, partial pathway inhibition may alter sensitivity. |
| HCT116 | Akt1 + MAPK1 | 2.5 | >> 2.5 | Knockdown of both primary targets is expected to significantly reduce the efficacy of this compound. |
Note: The data in Table 2 is hypothetical and serves to illustrate the expected experimental outcomes. Specific IC50 values will vary depending on the cell line and experimental conditions.
Comparison with Alternative Therapeutic Strategies
This compound's unique mechanism of dual Akt and ERK inhibition distinguishes it from many other targeted therapies that focus on a single node in a signaling pathway.
Table 3: Comparison of this compound with Other Kinase Inhibitors
| Compound | Primary Target(s) | Mechanism of Action | Reported IC50 Range (Cell Viability) | Key Differentiator from this compound |
| This compound (ONC201) | Akt and ERK (indirect) | Dual inactivation leading to FOXO3a-mediated TRAIL induction. | Low µM range in various cancer cell lines. | Induces an endogenous tumor suppressor (TRAIL). |
| MK-2207 | Akt1/2/3 | Allosteric inhibitor of Akt. | Varies by cell line (nM to µM range). | Single target (Akt), does not directly induce TRAIL. |
| Ulixertinib (BVD-523) | ERK1/2 | Potent and selective inhibitor of ERK1/2. | 1.7 µM - 5.7 µM in different cell lines.[3] | Single target (ERK), does not directly induce TRAIL. |
| VX-11e | ERK2 | Selective inhibitor of ERK2. | ~5.7 µM in some cell lines.[3] | Single target (ERK), does not directly induce TRAIL. |
| Combination Therapy (e.g., MK-2207 + Ulixertinib) | Akt and ERK | Simultaneous inhibition of both pathways. | Synergistic effects have been reported. | Requires two separate agents, potentially increasing toxicity concerns. |
The validation of this compound's targets through genetic knockdown provides compelling evidence for its mechanism of action. The dual inhibition of Akt and ERK, leading to the upregulation of the pro-apoptotic protein TRAIL, represents a novel and promising strategy in cancer therapy. Further research directly comparing the efficacy and safety of this compound with combination therapies targeting the same pathways will be crucial in defining its clinical utility.
References
- 1. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule ONC201 inhibits HIV-1 replication in macrophages via FOXO3a and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of TIC10 (ONC201)
For researchers and scientists at the forefront of drug development, the proper handling and disposal of investigational compounds like TIC10 (also known as ONC201) is a critical component of laboratory safety and regulatory compliance. While this compound is an orally active, stable small molecule that has shown promise in cancer therapy, its investigational nature necessitates a cautious and informed approach to its end-of-life management. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Disposal Plan
The primary route for the disposal of this compound, as with most investigational drugs and antineoplastic agents, is through a licensed environmental health and safety (EHS) provider, culminating in incineration.[1][2] This ensures the complete destruction of the active molecule.
Key Disposal Parameters for this compound (ONC201)
| Parameter | Guideline | Source |
| Chemical Name | 2,4,6,7,8,9-hexahydro-4-[(2-methylphenyl)methyl]-7-(phenylmethyl)-imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one | N/A |
| Synonyms | ONC201, NSC350625 | N/A |
| CAS Number | 1616632-77-9 | N/A |
| Molecular Formula | C24H26N4O | N/A |
| GHS Classification | Not classified as a hazardous substance or mixture. However, it may be irritating to mucous membranes and the upper respiratory tract. | N/A |
| Primary Disposal Route | Incineration via a licensed hazardous waste vendor. | [1][2] |
| Waste Categorization | Hazardous Pharmaceutical Waste / Cytotoxic Waste. | N/A |
| PPE Requirement | Wear chemotherapy gloves (or double nitrile gloves), a protective gown, and safety goggles. | N/A |
| Spill Management | Collect spillage with absorbent material and dispose of as hazardous waste. | N/A |
| Container Type | DOT-approved, leak-proof, and clearly labeled hazardous waste container. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the collection and preparation of this compound for disposal. Note: Always consult and adhere to your institution's specific EHS guidelines.
Materials:
-
Personal Protective Equipment (PPE): Chemotherapy gloves, safety goggles, lab coat/gown.
-
Designated hazardous waste container (leak-proof, with a secure lid).
-
Hazardous waste labels.
-
Absorbent pads.
Procedure:
-
Don Appropriate PPE: Before handling this compound, ensure you are wearing the appropriate personal protective equipment.
-
Work in a Ventilated Area: All handling of this compound waste should be performed in a chemical fume hood or a designated containment area.
-
Segregate Waste:
-
Solid Waste: Unused or expired pure this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and grossly contaminated PPE should be placed directly into a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
-
Label the Waste Container:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound (ONC201)".
-
Include the date of accumulation and the name of the principal investigator or laboratory.
-
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Schedule Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Visualizing the Disposal Workflow and Biological Pathway
To further aid in understanding the procedural and biological context of this compound, the following diagrams are provided.
Caption: A logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: The signaling pathway of this compound, leading to tumor cell apoptosis.
By adhering to these guidelines and understanding both the logistical and biological aspects of this compound, researchers can maintain a safe and compliant laboratory environment while advancing the frontiers of cancer research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
